2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15)12-8-4-5-9-13(16)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTKYQQQHIFMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(S(=O)(=O)NC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a heterocyclic compound featuring a seven-membered sulfonamide ring structure. While this specific molecule is commercially available, it remains a largely uncharacterized entity in publicly accessible scientific literature. This technical guide consolidates the available information on its fundamental properties and provides a theoretical framework for its synthesis and potential areas of investigation. The document is intended to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related heterocyclic systems.
Introduction and Molecular Overview
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, with the CAS number 1017782-61-4, belongs to the class of saturated heterocyclic compounds known as thiadiazepanes. The core structure is a seven-membered ring containing two nitrogen atoms, one sulfur atom, and four carbon atoms. The sulfur atom is in its highest oxidation state, forming a sulfonyl group (SO₂), which classifies this molecule as a cyclic sulfonamide or sultam. The benzyl group (a phenylmethyl substituent) is attached to the nitrogen atom at the 2-position of the ring.
The presence of the sulfonyl group imparts significant polarity and hydrogen bond accepting capabilities to the molecule. The benzyl group adds a nonpolar, aromatic character, creating an amphipathic molecule. The seven-membered ring is conformationally flexible, which could be a significant factor in its interaction with biological targets.
Physicochemical and Structural Properties
Based on information from commercial suppliers, the fundamental properties of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide are summarized in the table below.
| Property | Value |
| CAS Number | 1017782-61-4 |
| Molecular Formula | C₁₁H₁₆N₂O₂S |
| Molecular Weight | 240.32 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 72-74 °C |
| Solubility | Soluble in methanol and dichloromethane |
| Chemical Structure | ![]() |
Structural Insights: The 1,2,7-thiadiazepane ring system is a relatively uncommon heterocyclic scaffold. The endocyclic sulfonamide moiety is a key structural feature, known to be a stable and often well-tolerated functional group in medicinal chemistry. The exocyclic benzyl group provides a handle for potential derivatization to explore structure-activity relationships.
Proposed Synthesis Pathway
While no specific, peer-reviewed synthesis protocol for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide has been identified, a plausible synthetic route can be proposed based on established methods for the formation of cyclic sulfonamides. The following multi-step synthesis is a logical and feasible approach.
Step-by-Step Proposed Synthesis:
-
Reductive Amination: The synthesis would likely commence with the reductive amination of a suitable amino alcohol, such as 4-aminobutanol, with benzaldehyde. This reaction, typically carried out in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride, would yield N-benzyl-4-aminobutanol.
-
Sulfonylation: The resulting N-benzyl-4-aminobutanol would then be reacted with a sulfonylating agent. A common choice would be 2-chloroethanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. This step would form the linear sulfonamide intermediate, N-benzyl-N-(4-hydroxybutyl)-2-chloroethanesulfonamide.
-
Intramolecular Cyclization (Williamson Ether Synthesis Analogue): The final step would be an intramolecular cyclization to form the seven-membered ring. This is analogous to a Williamson ether synthesis, where the hydroxyl group, deprotonated by a base (e.g., sodium hydride), acts as a nucleophile, displacing the chloride on the chloroethyl group to close the ring and form 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
-
Purification: The final product would require purification, likely through column chromatography on silica gel, followed by recrystallization to obtain the desired purity.
Spectroscopic Characterization (Theoretical)
Although experimental spectra are not available in the literature, the expected spectroscopic features can be predicted based on the molecule's structure.
-
¹H NMR: The proton NMR spectrum would be expected to show a complex set of signals. The aromatic protons of the benzyl group would appear in the range of 7.2-7.4 ppm. The benzylic methylene protons would likely be a singlet around 4.5 ppm. The protons on the seven-membered ring would give rise to a series of multiplets in the aliphatic region (likely 1.5-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons of the benzyl group between 127-140 ppm. The benzylic carbon would be expected around 50-60 ppm. The four carbon atoms of the thiadiazepane ring would appear in the aliphatic region.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching) at approximately 1350 cm⁻¹ and 1150 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 240.32. Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the seven-membered ring.
Reactivity and Stability
The 1,2,7-thiadiazepane 1,1-dioxide ring is expected to be chemically robust under many conditions. The sulfonamide linkage is generally stable to hydrolysis, except under harsh acidic or basic conditions. The benzyl group could potentially be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C). The nitrogen atoms in the ring are part of a sulfonamide and an N-alkyl amine, respectively, and their nucleophilicity will be influenced by the electron-withdrawing nature of the adjacent sulfonyl and benzyl groups.
Biological and Pharmacological Potential (Exploratory)
To date, there are no published studies on the biological activity of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. However, the broader class of thiadiazepine and related sulfonamide-containing heterocycles has been explored for a variety of therapeutic applications. Some related structures have shown activities as:
-
Enzyme Inhibitors: The sulfonamide moiety is a well-known pharmacophore that can act as a transition-state mimic or a zinc-binding group in various enzymes.
-
CNS Agents: The conformational flexibility of the seven-membered ring could allow it to adopt conformations suitable for binding to receptors in the central nervous system.
-
Antimicrobial Agents: Sulfonamide-containing compounds have a long history as antibacterial agents.
The exploration of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in these and other therapeutic areas would require a systematic biological screening campaign.
An In-depth Technical Guide to 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
CAS Number: 1017782-61-4
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a heterocyclic compound belonging to the class of saturated seven-membered cyclic sulfamides. The core structure, a 1,2,7-thiadiazepane 1,1-dioxide, represents a unique scaffold that has been relatively underexplored in medicinal chemistry compared to its five- and six-membered counterparts. The presence of the sulfamide functional group, a well-established pharmacophore, and the conformational flexibility of the seven-membered ring suggest that this class of compounds could offer novel pharmacological properties. This guide provides a comprehensive overview of the known physicochemical properties of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications in drug discovery and chemical biology.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1017782-61-4 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |
| Molecular Weight | 240.32 g/mol | [1] |
| Appearance | Off-white to light yellow powder | Commercial Suppliers |
| Melting Point | 72-74 °C | Commercial Suppliers |
| IUPAC Name | 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | [1] |
| InChI Key | JHTKYQQQHIFMHU-UHFFFAOYSA-N | [1] |
| SMILES | C1CN(CC2=CC=CC=C2)S(=O)(=O)NCCC1 | [1] |
Proposed Synthesis
While a specific, detailed synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide has not been extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of cyclic sulfamides. The proposed two-step synthesis involves the initial formation of the unsubstituted 1,2,7-thiadiazepane 1,1-dioxide ring followed by N-benzylation.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1,2,7-Thiadiazepane 1,1-dioxide
This step involves the cyclization of a linear diamine with sulfuroyl chloride. The choice of a suitable base and solvent is critical to control the reaction rate and minimize side products.
Materials:
-
1,4-Diaminobutane
-
Sulfuroyl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
-
Magnetic stirrer and stir bar
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Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,4-diaminobutane (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuroyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford 1,2,7-thiadiazepane 1,1-dioxide.
Step 2: Synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
This step involves the N-alkylation of the cyclic sulfamide with benzyl bromide. The use of a strong, non-nucleophilic base is essential for the deprotonation of the sulfamide nitrogen.
Materials:
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1,2,7-Thiadiazepane 1,1-dioxide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
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Dimethylformamide (DMF), anhydrous
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 1,2,7-thiadiazepane 1,1-dioxide (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Potential Applications and Future Research Directions
While there is a lack of specific biological data for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in the current literature, the broader class of cyclic sulfamides has demonstrated a wide range of biological activities. This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Anticancer Activity: Numerous studies have highlighted the potential of cyclic sulfamides as anticancer agents. For instance, a series of seven-membered cyclic sulfamides were found to inhibit the growth of various cancer cell lines, with some compounds showing selective activity against breast cancer cells[2]. The mechanism of action for some of these compounds involves the induction of apoptosis in cancer cells[2]. Given these precedents, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide and its derivatives warrant investigation for their potential antiproliferative and pro-apoptotic effects in various cancer models.
Enzyme Inhibition: The sulfamide moiety is a known zinc-binding group and has been incorporated into inhibitors of various metalloenzymes. For example, arylsulfonamides have been developed as potent inhibitors of carbonic anhydrases, some of which are implicated in cancer[3]. The structural features of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide could be amenable to binding within the active sites of various enzymes, and it could be a starting point for the design of novel enzyme inhibitors.
Antiviral Activity: Recent research has identified cyclic sulfonamide derivatives as potential inhibitors of SARS-CoV-2[4]. This discovery opens up a new avenue for the exploration of this chemical class in the development of antiviral therapeutics. Screening 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide against a panel of viruses could reveal unexpected and valuable activities.
Future Research: The lack of published data on the biological activity of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide presents a significant opportunity for new research. Key areas for future investigation include:
-
Broad Biological Screening: A comprehensive screening of the compound against a wide range of biological targets, including various enzymes, receptors, and cancer cell lines, is warranted.
-
Structural Analogs: The synthesis and evaluation of a library of derivatives of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, with modifications to the benzyl group and substitutions on the thiadiazepane ring, could lead to the discovery of compounds with enhanced potency and selectivity.
-
Pharmacokinetic Profiling: For any active compounds identified, a thorough investigation of their absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for their development as potential drug candidates.
Conclusion
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a readily accessible heterocyclic compound with physicochemical properties that make it suitable for further investigation. While its specific biological activities remain to be elucidated, the broader class of cyclic sulfamides has shown significant promise in various therapeutic areas. The proposed synthetic route provides a practical approach for its preparation, enabling further exploration of this intriguing molecule. The untapped potential of this compound and its derivatives makes it a compelling target for researchers in drug discovery and medicinal chemistry.
References
[2] Lee, J., et al. (2015). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Medicinal Chemistry Letters, 6(9), 965-970. [Link]
[3] Angeli, A., et al. (2021). Synthesis, biochemical screening and in-silico investigations of arylsulfonamides bearing linear and cyclic tails. Bioorganic & Medicinal Chemistry, 49, 116434. [Link]
[4] Jo, S., et al. (2021). Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 32, 127705. [Link]
Sources
- 1. 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | 1017782-61-4 [amp.chemicalbook.com]
- 2. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biochemical screening and in-silico investigations of arylsulfonamides bearing linear and cyclic tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, physicochemical properties, and potential applications of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues, particularly cyclic sulfonamides (sultams) and other thiadiazepane derivatives, to present a scientifically grounded and technically detailed resource. The proposed synthesis, characterization data, and discussion of potential biological activities are based on established principles of organic chemistry and medicinal chemistry, offering valuable insights for researchers interested in this and related heterocyclic scaffolds.
Introduction: The 1,2,7-Thiadiazepane 1,1-Dioxide Scaffold
The 1,2,7-thiadiazepane 1,1-dioxide core represents a seven-membered saturated heterocyclic system containing one sulfur atom and two nitrogen atoms at positions 1, 2, and 7. The 1,1-dioxide designation indicates that the sulfur atom is in its highest oxidation state, forming a sulfonyl group. This class of compounds, broadly categorized as sultams, are cyclic analogs of sulfonamides. Sultams have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and antiviral properties[1]. The introduction of a benzyl group at the 2-position of the thiadiazepane ring, as in 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, can significantly influence the molecule's lipophilicity, steric profile, and potential interactions with biological targets.
This guide will first delineate a plausible and scientifically sound synthetic pathway to 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. Subsequently, a detailed analysis of its expected physicochemical and spectroscopic properties will be provided, drawing comparisons with known N-benzyl sulfonamides and related cyclic systems. Finally, the potential pharmacological applications of this molecule will be explored based on the established bioactivities of analogous heterocyclic structures.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide consists of a seven-membered thiadiazepane ring with a benzyl substituent on one of the nitrogen atoms.
Caption: 2D representation of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis of Prediction |
| Molecular Formula | C₁₁H₁₆N₂O₂S | Elemental Composition |
| Molecular Weight | 240.32 g/mol | Elemental Composition |
| Appearance | Likely a white to off-white solid | General property of similar organic compounds |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | Based on related N-benzyl sulfonamides. |
| Solubility | Predicted to have good solubility in polar organic solvents like DMSO, DMF, and moderate solubility in less polar solvents like dichloromethane and ethyl acetate. Low solubility in water is expected.[1][2][3][4][5] | Based on the general solubility of sulfonamides and the presence of the benzyl group. |
| pKa | The sulfonamide nitrogen is weakly acidic. | General characteristic of sulfonamides. |
Synthesis and Purification
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 1,2,7-Thiadiazepane 1,1-dioxide
This step involves the cyclization of 1,4-diaminobutane with a suitable sulfonylating agent. A common method for the formation of cyclic sulfonamides is the reaction of a diamine with a sulfonyl chloride.
Protocol:
-
To a stirred solution of 1,4-diaminobutane (1.0 eq) and a non-nucleophilic base such as pyridine (2.2 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add a solution of methanesulfonyl chloride (1.0 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,7-thiadiazepane 1,1-dioxide.
Step 2: N-Benzylation of 1,2,7-Thiadiazepane 1,1-dioxide
The final step is the introduction of the benzyl group onto one of the nitrogen atoms of the thiadiazepane ring. This can be achieved through a standard N-alkylation reaction.
Protocol:
-
To a stirred suspension of a strong base like sodium hydride (NaH, 1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) at 0 °C, add a solution of 1,2,7-thiadiazepane 1,1-dioxide (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Spectroscopic Characterization
The structural elucidation of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide would rely on a combination of spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the benzyl group (5H) in the range of δ 7.2-7.4 ppm.[6][7] - A singlet for the benzylic methylene protons (2H) around δ 4.3-4.5 ppm.[7] - Multiple signals for the methylene protons of the thiadiazepane ring in the aliphatic region (δ 1.5-3.5 ppm). - A broad singlet for the NH proton of the sulfonamide group (if present as a mixture of isomers or unreacted starting material).[8] |
| ¹³C NMR | - Aromatic carbon signals of the benzyl group between δ 127-138 ppm.[6][8][9] - A signal for the benzylic methylene carbon around δ 45-50 ppm. - Aliphatic carbon signals of the thiadiazepane ring in the range of δ 20-60 ppm.[10] |
| IR Spectroscopy | - Characteristic strong asymmetric and symmetric stretching vibrations of the SO₂ group around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[8] - C-H stretching vibrations of the aromatic and aliphatic groups. - N-H stretching vibration (if the secondary amine is present) around 3200-3300 cm⁻¹.[8] |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 240.32. - A prominent fragment ion corresponding to the benzyl cation (m/z 91).[11][12] - Other fragment ions resulting from the cleavage of the thiadiazepane ring.[6] |
Potential Applications and Future Directions
While the specific biological activity of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide has not been reported, the broader class of thiadiazepane dioxides and related sultams exhibit a range of pharmacological properties. This suggests that the target molecule could be a valuable scaffold for drug discovery.
Caption: Potential pharmacological applications of the target scaffold.
Antimicrobial Activity
Many sulfonamide-containing compounds are known for their antibacterial properties. The thiadiazepane dioxide core could mimic the structural features of other antimicrobial agents, and the benzyl group could enhance cell membrane permeability. Further studies to evaluate its activity against a panel of pathogenic bacteria and fungi are warranted.
Anticancer Activity
Certain cyclic sulfonamides have demonstrated cytotoxic effects against various cancer cell lines[1]. The mechanism of action could involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. Screening of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in cancer cell line panels could reveal potential antitumor activity.
Antiviral Activity
Thiadiazole and thiadiazine derivatives have been reported to possess antiviral activity against a range of viruses[5][13]. The unique three-dimensional structure of the thiadiazepane ring system could allow it to interact with viral proteins, such as proteases or polymerases, thereby inhibiting viral replication.
In Silico and ADME-Tox Prediction
Before embarking on extensive in vitro and in vivo studies, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties would be a prudent step[14][15]. Computational models can provide initial insights into the drug-likeness of the molecule, its potential for oral bioavailability, and any potential toxicological liabilities.
Conclusion
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a novel heterocyclic compound with potential for further investigation in the field of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its molecular structure, a plausible synthetic route, expected characterization data, and potential pharmacological applications. The information presented herein, based on the established chemistry of related compounds, serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other substituted thiadiazepane 1,1-dioxide scaffolds. Further experimental validation of the proposed synthesis and biological evaluation are necessary to fully elucidate the properties and potential of this intriguing molecule.
References
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
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Martin, A., Wu, P. L., & Adjei, A. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 70(12), 1334–1340. Available at: [Link]
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Alsughayer, A. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. E-Journal of Chemistry, 8(1), 239-246. Available at: [Link]
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Jios, J. L., et al. (2005). N-Aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines: 1H and 13C NMR spectral assignments and conformational analysis. Magnetic Resonance in Chemistry, 43(11), 901-907. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase and DHFR inhibition. RSC advances, 11(44), 27508-27521. Available at: [Link]
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Zhu, J., et al. (2018). Proposed mechanism for fragmentations of protonated N-benzyl compounds. Journal of the American Society for Mass Spectrometry, 29(4), 738-746. Available at: [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The deorphanization of novel chemical entities—the process of identifying their biological targets and mechanisms of action (MoA)—is a cornerstone of modern drug discovery.[1][2] This guide presents a comprehensive, multi-phased strategic workflow for the systematic elucidation of the MoA for a novel compound, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. Given the absence of established biological data for this specific molecule, this document serves as a technical and methodological roadmap. It is designed to guide researchers through hypothesis generation, phenotypic screening, target identification and validation, and pathway analysis. By integrating computational, biochemical, and cell-based approaches, this guide provides a self-validating framework to rigorously characterize the compound's biological activity from the initial observation of a cellular phenotype to the confirmation of a specific molecular interaction and its downstream consequences.
Introduction: The Compound in Focus
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a heterocyclic compound featuring a seven-membered thiadiazepane ring system.[3] The structure incorporates a sulfone group (1,1-dioxide) and a benzyl substituent on one of the nitrogen atoms. While the synthesis of such compounds is achievable, the biological activity and therapeutic potential of this specific molecule remain uncharacterized.[3] Thiadiazole derivatives, a related class of sulfur-nitrogen heterocycles, are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting that the core scaffold of our compound of interest is a promising starting point for investigation.[4][5][6]
The objective of this guide is to outline a robust, systematic, and technically sound strategy to uncover the MoA of this novel compound, a critical step in evaluating its potential as a therapeutic agent or a chemical probe.[7]
Phase I: Hypothesis Generation & Initial Biological Profiling
Before embarking on extensive wet-lab experiments, a foundational phase of in silico analysis and broad phenotypic screening is essential to generate initial hypotheses and identify a quantifiable biological effect.
Computational Assessment & Target Prediction
The principle that compounds with similar structures often exhibit similar biological activities is a cornerstone of computational pharmacology.[1] This phase leverages that principle to narrow the vast landscape of potential biological targets.
-
Structural Similarity Analysis: Utilize computational databases (e.g., ChEMBL, PubChem) to identify known bioactive molecules that are structurally analogous to 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. This can provide initial clues about potential target classes (e.g., kinases, G-protein coupled receptors, enzymes).
-
Target Prediction Modeling: Employ machine learning and Bayesian modeling algorithms that use the compound's structure to predict a ranked list of likely protein targets.[1] These tools are trained on vast datasets of known drug-target interactions.
-
ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will help anticipate potential liabilities and inform the design of subsequent cell-based and in vivo experiments.
Phenotypic Screening: Uncovering a Cellular Response
Phenotypic screening, which assesses the effect of a compound on whole cells or organisms without a preconceived target, is a powerful approach for discovering novel biological activities.[7][8] The initial goal is to identify a robust and reproducible cellular response.
A primary screening panel should include a diverse set of assays to maximize the chances of detecting an effect.
Table 1: Initial Phenotypic Screening Panel
| Assay Type | Principle | Endpoint Measured | Potential Implication |
| Cytotoxicity/Viability | Measures overall cell health and metabolic activity.[9] | Cell death, metabolic rate (e.g., MTT reduction, LDH release).[9][10] | General toxicity, potential anticancer activity. |
| Cell Proliferation | Quantifies the rate of cell division over time. | DNA synthesis (e.g., BrdU incorporation), cell count. | Cytostatic effects, potential anticancer activity. |
| Apoptosis Assay | Detects programmed cell death. | Caspase activation, Annexin V staining. | Induction of apoptosis (relevant for cancer). |
| Anti-inflammatory Assay | Measures the inhibition of inflammatory cytokine production in immune cells (e.g., LPS-stimulated macrophages). | Levels of TNF-α, IL-6 via ELISA. | Anti-inflammatory potential. |
| Neuronal Viability Assay | Assesses toxicity or protection in neuronal cell lines. | Neurite outgrowth, cell survival. | Neurotoxicity or neuroprotective effects. |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a foundational experiment to determine the cytotoxic or cytostatic effects of the compound.
-
Cell Culture: Seed a 96-well plate with a relevant human cell line (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in culture medium. The concentration range should be broad (e.g., from 1 nM to 100 µM) to capture a full dose-response curve. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Caption: Phase I workflow for initial compound characterization.
Phase II: Target Identification & Validation
Once a reliable phenotypic effect is confirmed, the next critical phase is to identify the direct molecular target(s) of the compound.[11][12] This process, often called target deconvolution, can be approached using several complementary strategies.[1]
Affinity-Based Approaches
These methods rely on using the compound itself as a "bait" to physically isolate its binding partners from a complex biological sample like a cell lysate.[11][12]
-
Affinity Chromatography (Pull-down Assay): This is a direct biochemical method.[1] A version of the compound is synthesized with an attached linker and affinity tag (e.g., biotin).[11] This tagged molecule is immobilized on a solid support (e.g., streptavidin-coated beads) and incubated with cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry.[12]
-
Photoaffinity Labeling: This technique uses a compound modified with a photo-reactive group. Upon UV irradiation, the compound forms a covalent bond with its target protein, allowing for more stringent purification and identification.
Experimental Protocol: Biotin-Tagged Pull-Down Assay
-
Probe Synthesis: Synthesize an analog of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide that incorporates a linker arm terminating in a biotin molecule. It is crucial to attach the linker at a position that does not disrupt the compound's biological activity, as confirmed by repeating the primary phenotypic assay.
-
Cell Lysate Preparation: Grow a large culture of the responsive cell line and prepare a native protein lysate using a non-denaturing lysis buffer containing protease inhibitors.
-
Incubation: Incubate the cell lysate with the biotinylated compound for several hours at 4°C to allow for binding.
-
Competitive Control (Crucial for Validation): In a parallel control experiment, pre-incubate the lysate with a high concentration (e.g., 100-fold excess) of the original, untagged compound before adding the biotinylated probe. This will compete for binding to the true target, and any proteins that are absent in this control but present in the main experiment are high-confidence candidates.
-
Affinity Capture: Add streptavidin-coated agarose or magnetic beads to the lysate and incubate to capture the biotinylated compound-protein complexes.
-
Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads, often by boiling in SDS-PAGE sample buffer.
-
Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Genetic and Indirect Approaches
These methods identify targets by observing how genetic perturbations alter a cell's response to the compound.
-
Haploinsufficiency Profiling: This technique, often used in yeast, screens a library of heterozygous deletion mutants to find strains that are hypersensitive to the compound.[8] Hypersensitivity suggests that the deleted gene may be the drug's target.[8]
-
CRISPR/Cas9 Screening: Genome-wide CRISPR screens can identify genes whose knockout confers either resistance or sensitivity to the compound. Genes that cause resistance when knocked out are strong candidates for being the direct target.
Caption: Phase II workflow for target identification and validation.
Phase III: Pathway Analysis & MoA Confirmation
With a validated target in hand, the final phase is to confirm the direct interaction biochemically and map the downstream cellular consequences of this interaction. This step solidifies the full mechanism of action.[13]
Biochemical Confirmation
Direct interaction between the compound and the purified target protein must be demonstrated.
-
Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).[13]
-
Receptor Binding Assays: If the target is a receptor, radioligand binding assays can be used to measure the compound's affinity (Kd) for the receptor.[10]
-
Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding kinetics and thermodynamics of the compound-protein interaction, providing definitive proof of a direct physical interaction.
Cellular Pathway Elucidation
This involves investigating the downstream signaling events that occur in the cell after the compound engages its target.
Table 2: Common Techniques for Pathway Analysis
| Technique | Purpose | Information Gained |
| Western Blotting | To measure changes in protein expression or post-translational modifications (e.g., phosphorylation). | Confirmation that the compound modulates the activity of a known signaling pathway downstream of the target. |
| Quantitative PCR (qPCR) | To measure changes in gene expression. | Identification of genes whose transcription is regulated by the target's activity. |
| Reporter Gene Assays | To measure the activity of a specific transcription factor or signaling pathway. | A functional readout of the compound's effect on a pathway of interest. |
| Immunofluorescence | To visualize changes in protein localization within the cell. | Evidence of protein translocation (e.g., from cytoplasm to nucleus) in response to the compound. |
Experimental Protocol: Western Blot for Phospho-Protein Analysis
This protocol assumes the validated target is a kinase (e.g., "Kinase X") and we want to see if the compound inhibits its activity in cells by measuring the phosphorylation of a known substrate ("Substrate Y").
-
Cell Treatment: Treat cells with 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide at its IC50 and 10x IC50 concentrations for a relevant time period (e.g., 1-6 hours). Include a vehicle control.
-
Protein Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y). In a separate blot, use an antibody for total Substrate Y as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities. A decrease in the p-Substrate Y signal (normalized to total Substrate Y) in the compound-treated samples indicates inhibition of Kinase X activity in the cell.
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion
The elucidation of a novel compound's mechanism of action is a complex but logical process that moves from broad, phenotypic observations to specific, validated molecular interactions. For 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, the journey begins with establishing a biological context through phenotypic screening and in silico prediction. This is followed by a rigorous, multi-pronged effort of target identification using direct biochemical and indirect genetic methods. Finally, the proposed mechanism is confirmed through biochemical assays and the mapping of downstream cellular signaling events. This systematic approach, built on a foundation of self-validating protocols and orthogonal validation, is essential for transforming a novel molecule from a chemical curiosity into a potential therapeutic agent or a valuable tool for chemical biology.
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A Strategic Guide to Unveiling the Biological Targets of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Abstract
The compound 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide represents a novel chemical entity centered on the seven-membered sultam (a cyclic sulfonamide) scaffold. While the broader class of sultams is recognized for a wide array of biological activities, this specific molecule remains uncharacterized in the scientific literature. This technical guide outlines a comprehensive, multi-pronged strategy for the deconvolution of its biological targets, designed for researchers in drug discovery and chemical biology. We present a systematic approach that begins with computational hypothesis generation, proceeds through robust experimental screening and identification, and culminates in rigorous target validation. This document serves not as a repository of known data, but as a strategic workflow, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity. Our objective is to equip drug development professionals with a powerful, logic-driven framework to elucidate the mechanism of action for this and other novel small molecules.
Introduction to the Molecule and its Core Scaffold
Chemical Structure and Physicochemical Properties
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (CAS No. 1017782-61-4) is a heterocyclic compound featuring a seven-membered 1,2,7-thiadiazepane ring, which is a type of sultam.[1][2] The core ring is N-substituted with a benzyl group.
| Property | Value | Source |
| CAS Number | 1017782-61-4 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |
| Molecular Weight | 240.33 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 72 - 74 °C | [1] |
| InChI Key | JHTKYQQQHIFMHU-UHFFFAOYSA-N | [1] |
The Sultam Scaffold: A Medicinally Privileged Motif
The sultam, or cyclic sulfonamide, is a structural motif of significant interest in medicinal chemistry.[3] Historically associated with antibacterial agents, the application of sultams has expanded dramatically to include a diverse range of therapeutic areas.[4][5] The sulfonamide group, with its two oxygen atoms, is an excellent hydrogen bond acceptor, allowing it to mimic the function of lactams (cyclic amides) while often conferring different physicochemical properties.[3]
Reported biological activities for various sultam-containing molecules include:
-
Anti-inflammatory [3]
-
Anticonvulsant [5]
-
Anticancer [4]
-
Antiviral (including HIV-1 inhibitors) [5]
-
Antidiabetic [4]
This broad polypharmacology suggests that the sultam scaffold is "medicinally privileged," capable of interacting with a wide range of biological targets. The stability and synthetic tractability of five- and six-membered sultam rings have made them the most studied.[4] The seven-membered ring in 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is less common, presenting a unique opportunity for exploring novel biological space.
In Silico Target Prediction: A Primary Strategy for Hypothesis Generation
For a novel chemical entity with no established biological activity, a computational-first approach is a time- and resource-efficient strategy to generate an initial set of testable hypotheses.[6] This process leverages the principle of chemical similarity, positing that molecules with similar structures are likely to interact with similar biological targets.
Rationale for a Computational-First Approach
The primary advantage of in silico screening is its ability to rapidly survey a vast landscape of known biological targets. By comparing the structural and electronic features of our query molecule against curated databases of active compounds, we can prioritize target classes that are most likely to interact with the 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide scaffold. This narrows the scope of subsequent, more resource-intensive experimental work.
Key In Silico Methodologies
A robust computational workflow should employ multiple, algorithmically distinct methods to build consensus and increase the confidence of predictions.[7]
-
Ligand-Based Similarity Searching: This is the most direct approach. It involves using the 2D or 3D structure of the query molecule to find known bioactive molecules with high similarity. Tools like SwissTargetPrediction, SuperPred, and PharmMapper are excellent resources.[6]
-
Pharmacophore Modeling: This method identifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to a specific target. The pharmacophore of our molecule can be used to screen libraries of target-annotated compounds.
-
Machine Learning & QSAR: Quantitative Structure-Activity Relationship (QSAR) models trained on large datasets can predict the likelihood of a molecule being active against a particular target.[8]
Proposed In Silico Workflow
The following workflow is designed to triangulate on high-probability targets by integrating results from multiple prediction platforms.
Caption: In Silico Workflow for Target Hypothesis Generation.
Experimental Workflows for Target Deconvolution
Following computational analysis, a systematic experimental cascade is required to first observe a biological effect (phenotypic screening) and then identify the direct molecular target(s) responsible for that effect (target identification and validation).
Phase 1: Phenotypic Screening
Causality: Before searching for a specific molecular target, it is crucial to determine if the compound elicits any biological response in a relevant system, such as human cells. A broad phenotypic screen provides an unbiased view of the compound's potential effects and guides the direction of subsequent target identification efforts. A cell viability assay across a panel of diverse cancer cell lines is a standard and effective starting point.
Protocol: High-Throughput Cell Viability Screening
-
Cell Line Panel Selection: Select a panel of 10-20 cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia) to screen for broad cytotoxic or cytostatic effects.
-
Plate Seeding: Seed cells in 96-well or 384-well microplates at a pre-determined optimal density for each cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to test concentrations ranging from 100 µM to low nM.
-
Compound Treatment: Add the diluted compound to the cell plates. Include vehicle-only (DMSO) controls and a positive control (e.g., Staurosporine). Incubate for 72 hours.
-
Viability Assessment: Use a luminescent ATP-based assay (e.g., CellTiter-Glo®) for its sensitivity and broad linear range. Add the reagent to the plates, incubate as per the manufacturer's instructions, and read luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and no-cell controls (0% viability). Plot the dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Phase 2: Affinity-Based Target Identification
Causality: If a consistent phenotype (e.g., potent cytotoxicity in a specific cell line) is observed, the next logical step is to directly identify the protein(s) that physically interact with the compound. Affinity chromatography coupled with mass spectrometry is a powerful, unbiased method to "fish" for binding partners from a complex biological sample.
Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)
Caption: Workflow for Affinity-Based Target Identification.
Protocol Considerations:
-
Probe Synthesis: This is a critical step. A linker must be attached to a position on the molecule that is not essential for its biological activity. The benzyl group is a potential site for modification.
-
Competition Control: The most important control experiment involves co-incubation of the cell lysate with the affinity probe and an excess of the free, unmodified compound. True binding partners will show significantly reduced signal in the mass spectrometry data in this competition sample.
-
Mass Spectrometry: Use a label-free quantification (LFQ) method to compare the abundance of proteins pulled down in the experimental sample versus the competition control.
Phase 3: Target Validation
Causality: Hits from affinity-based methods must be validated to confirm they are not experimental artifacts and that the engagement of the target by the compound is responsible for the observed cellular phenotype.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Principle: This biophysical assay confirms direct target engagement in intact cells. The binding of a ligand (our compound) typically stabilizes its target protein, increasing the temperature required to denature it.
-
Methodology:
-
Treat intact cells with the compound or vehicle.
-
Heat aliquots of the cell lysates to a range of temperatures (e.g., 40-70 °C).
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Analyze the soluble fraction by Western blot using an antibody against the putative target protein.
-
A positive result is a "shift" in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control.
-
Protocol 2: Target Knockdown (siRNA/CRISPR)
-
Principle: If the compound's effect is mediated through a specific target, then reducing the expression of that target protein should mimic or occlude the compound's phenotype.
-
Methodology:
-
Use siRNA or a CRISPR-Cas9 system to specifically knock down the expression of the putative target gene in the sensitive cell line.
-
Confirm knockdown by Western blot or qPCR.
-
Perform the same cell viability assay as in the initial phenotypic screen.
-
Validation Criteria:
-
Phenocopy: Knockdown of the target should cause a reduction in cell viability similar to the compound's effect.
-
Resistance: The knockdown cells should be less sensitive to the compound, as its target is already depleted.
-
-
Conclusion
The exploration of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide offers a compelling opportunity to investigate novel pharmacology derived from a less-common seven-membered sultam scaffold. Due to the absence of existing biological data, a systematic and logical pipeline is paramount. The strategy detailed in this guide—initiating with broad, cost-effective in silico predictions to generate hypotheses, followed by unbiased phenotypic screening to identify a cellular effect, and culminating in rigorous, multi-faceted target identification and validation—provides a robust framework for success. This approach minimizes risk by ensuring that each subsequent phase is built upon a foundation of solid data, ultimately leading to a high-confidence elucidation of the compound's mechanism of action and paving the way for its potential development as a therapeutic agent.
References
- Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. (n.d.). RSC Medicinal Chemistry.
- Medicinally Privileged Sultams: Synthesis and Mechanism of Action. (2023). ChemMedChem.
- Medicinally Privileged Sultams: Synthesis and Mechanism of Action. (2023). PubMed.
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- Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2019). MDPI.
- 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide product page. (n.d.). Sigma-Aldrich.
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Synthesis of 1,3,5-Triazepines and Benzo[f][3][4][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). Molecules.
- Synthesis of 3,6-diaryl-1,4,5-thiadiazepines from substituted 2-thiocyano acetophenone and investigation of reaction mechanism. (2013). Journal of Sulfur Chemistry.
- A precise comparison of molecular target prediction methods. (2025). ChemRxiv.
- In silico identification of targets for a novel scaffold, 2-thiazolylimino-5-benzylidin-thiazolidin-4-one. (2014). Medicinal Chemistry Research.
- 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide product page. (n.d.). ChemicalBook.
- In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions. (2022). Journal of the Indian Chemical Society.
- Synthesis of 2-alkyl- and 2-arylthiazolo[5,4-c]isoquinolines and in silico prediction of their biological activities and toxicity. (2024). Journal of Molecular Structure.
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An In-depth Technical Guide to the Proposed Synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, a novel cyclic sulfamide. In the absence of a directly published synthesis, this document leverages established and robust synthetic methodologies, including the strategic application of Ring-Closing Metathesis (RCM) for the formation of the core seven-membered ring, and subsequent N-benzylation. Each step is rationalized based on analogous transformations reported in peer-reviewed literature, providing a scientifically sound roadmap for the synthesis of this target compound. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel heterocyclic scaffolds for potential therapeutic applications.
Introduction and Rationale
Cyclic sulfonamides, or sultams, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their unique physicochemical properties, including their ability to act as bioisosteres of amides and their conformational rigidity, make them attractive scaffolds for the design of novel therapeutic agents. While five- and six-membered sultams are well-represented in the literature, the synthesis and exploration of larger ring systems, such as the seven-membered 1,2,7-thiadiazepane dioxide core, remain less explored. The introduction of a benzyl group at the N2 position is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
This guide proposes a logical and feasible multi-step synthesis for the target molecule, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. The proposed pathway is grounded in well-established synthetic transformations, ensuring a high probability of success for the experienced synthetic chemist.
Proposed Overall Synthetic Scheme
The proposed synthesis is a three-step process commencing with commercially available starting materials. The key strategic elements are the formation of a diene-containing sulfamide precursor, followed by a Ring-Closing Metathesis (RCM) reaction to construct the seven-membered ring, and concluding with the N-benzylation of the cyclic sulfamide.
Caption: Proposed synthetic pathway for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Step-by-Step Synthesis Protocol and Mechanistic Insights
Step 1: Synthesis of N,N'-Diallylsulfamide (1)
The synthesis of the RCM precursor begins with the reaction of sulfuryl chloride with allylamine. This reaction forms the symmetrical N,N'-diallylsulfamide.
Protocol:
-
To a stirred solution of allylamine (2.2 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0 °C, slowly add sulfuryl chloride (1.0 equivalent) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N'-diallylsulfamide (1).
Causality and Expertise: The use of excess allylamine serves both as a reactant and a base to neutralize the hydrochloric acid formed during the reaction. Maintaining a low temperature during the addition of sulfuryl chloride is crucial to control the exothermicity of the reaction.
Step 2: Formation of the 1,2,7-Thiadiazepane Ring System
This step involves two key transformations: the Ring-Closing Metathesis (RCM) to form the unsaturated seven-membered ring, followed by hydrogenation to yield the saturated parent scaffold. RCM has proven to be a powerful tool for the formation of various unsaturated rings, including those containing nitrogen and sulfur heteroatoms.[1][2]
Step 2a: Ring-Closing Metathesis
Protocol:
-
Dissolve N,N'-diallylsulfamide (1) in a suitable degassed solvent (e.g., toluene or dichloromethane) to a concentration of 0.01-0.05 M.
-
Add a second-generation Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 2-5 mol%).
-
Heat the reaction mixture to reflux (40-80 °C, depending on the solvent) and stir under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,2,7-Thiadiazep-4-ene 1,1-dioxide (2).
Causality and Expertise: The choice of a second-generation Grubbs catalyst is based on its higher activity and broader functional group tolerance compared to first-generation catalysts.[2] Performing the reaction at high dilution favors the intramolecular RCM over intermolecular oligomerization.
Caption: Experimental workflow for the Ring-Closing Metathesis step.
Step 2b: Hydrogenation
Protocol:
-
Dissolve the unsaturated cyclic sulfamide (2) in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,2,7-Thiadiazepane 1,1-dioxide (3), which may be used in the next step without further purification.
Causality and Expertise: Palladium on carbon is a standard and efficient catalyst for the hydrogenation of alkenes. The reaction is typically clean and high-yielding.
Step 3: N-Benzylation
The final step is the introduction of the benzyl group onto one of the nitrogen atoms of the cyclic sulfamide. Several methods are available for the N-alkylation of sulfonamides.[3]
Protocol:
-
To a stirred solution of 1,2,7-Thiadiazepane 1,1-dioxide (3) (1.0 equivalent) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (4).
Causality and Expertise: Potassium carbonate is a mild and effective base for the deprotonation of the sulfonamide nitrogen, facilitating nucleophilic attack on the benzyl bromide. The choice of a polar aprotic solvent like DMF can accelerate the SN2 reaction. An alternative "green" approach involves using benzyl alcohol as the alkylating agent in the presence of a manganese catalyst.[3]
Quantitative Data Summary
The following table provides hypothetical but realistic quantitative data for the proposed synthesis, based on yields from analogous reactions in the literature.
| Step | Reactant(s) | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Sulfuryl Chloride, Allylamine | N,N'-Diallylsulfamide (1) | - | Dichloromethane | 0 to RT | 12-16 | 75-85 |
| 2a | N,N'-Diallylsulfamide (1) | 1,2,7-Thiadiazep-4-ene 1,1-dioxide (2) | Grubbs II (2-5 mol%) | Toluene | 80 | 2-4 | 80-90 |
| 2b | 1,2,7-Thiadiazep-4-ene 1,1-dioxide (2) | 1,2,7-Thiadiazepane 1,1-dioxide (3) | 10% Pd/C | Methanol | RT | 2-6 | >95 |
| 3 | 1,2,7-Thiadiazepane 1,1-dioxide (3), Benzyl Bromide | 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (4) | K₂CO₃ | DMF | 60 | 4-12 | 70-85 |
Conclusion
This technical guide presents a robust and scientifically sound proposed pathway for the synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. By employing a strategic combination of sulfamide formation, Ring-Closing Metathesis, hydrogenation, and N-benzylation, the target molecule can be accessed in a logical and efficient manner. The protocols and rationale provided herein are based on established and reliable chemical transformations, offering a high degree of confidence for their successful implementation in a laboratory setting. This guide serves as a valuable resource for researchers aiming to synthesize and explore this novel heterocyclic scaffold for applications in drug discovery and development.
References
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Zhou, et al. (2021). Synthesis of chiral seven-membered cyclic sulfonamides through palladium-catalyzed arylation of cyclic. Organic & Biomolecular Chemistry. [Link]
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Zhou. (2019). Synthesis of seven‐membered cyclic sulfonamides through Pd‐catalyzed arylation by Zhou. ResearchGate. [Link]
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Ruano, J. L. G., Alemán, J., & Parra, A. (2005). Highly stereoselective benzylation of N-sulfinylketimines. Journal of the American Chemical Society, 127(37), 13048–13054. [Link]
-
Shainyan, B., et al. (2016). Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. ResearchGate. [Link]
-
Ullah, F., et al. (2012). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. ACS Combinatorial Science, 14(10), 543-548. [Link]
-
O'Brien, R. V., & Rzepa, H. S. (2015). Allyl sulphides in olefin metathesis: catalyst considerations and traceless promotion of ring-closing metathesis. Chemical Communications, 51(3), 515-518. [Link]
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Various Authors. (2017). Methods of Sultam Synthesis. ResearchGate. [Link]
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Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]
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Metz, P., et al. (2017). Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides. Beilstein Journal of Organic Chemistry, 13, 1928–1936. [Link]
-
Various Authors. (2020). Synthesis of N‐allylsulfenamide from allylsufide using PhINTs. ResearchGate. [Link]
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Wang, C., et al. (2022). The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers, 9(12), 3329-3345. [Link]
-
Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia. [Link]
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Yang, Z., et al. (2020). Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. White Rose Research Online. [Link]
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Liu, J. T., et al. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353-2360. [Link]
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Various Authors. (2018). Examples of ring-closing metathesis in N-tert-butasulfinamides bearing enyne moiety. ResearchGate. [Link]
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Zhong, D., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation. Organic Letters, 21(15), 5808–5812. [Link]
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Various Authors. (2012). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double Aza-Michael Strategy. ResearchGate. [Link]
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Kumar, K. S., & Varkey, J. T. (2012). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of nucleic acids, 2012, 980595. [Link]
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Hart, A. C., & Goldstein, D. M. (2014). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 10, 2439–2453. [Link]
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Various Authors. (2024). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. [Link]
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Liu, J. T., et al. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. [Link]
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Various Authors. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]
-
Various Authors. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. [Link]
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An In-depth Technical Guide to 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, a heterocyclic compound belonging to the class of cyclic sulfamides. Although specific research on this particular molecule is limited, this paper aims to construct a detailed profile by examining its fundamental chemical properties, proposing a viable synthetic route based on established methodologies for analogous structures, and exploring its potential pharmacological applications by drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the expanding landscape of sulfur- and nitrogen-containing heterocycles.
Introduction and Chemical Identity
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (CAS Number: 1017782-61-4) is a seven-membered heterocyclic compound featuring a sulfamide functional group integrated into the ring system.[1] The presence of the benzyl group on one of the nitrogen atoms introduces significant lipophilicity and the potential for specific steric and electronic interactions with biological targets. The core 1,2,7-thiadiazepane 1,1-dioxide scaffold belongs to the broader family of sultams, which are known for their diverse biological activities.[2]
Physicochemical Properties
A summary of the known physicochemical properties of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1017782-61-4 | [3] |
| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |
| Molecular Weight | 240.32 g/mol | [4] |
| Appearance | Solid | - |
| Melting Point | 72-74 °C | - |
| Canonical SMILES | C1CN(S(=O)(=O)N1CCCC1)CC2=CC=CC=C2 | - |
| InChI Key | JHTKYQQQHIFMHU-UHFFFAOYSA-N | - |
Proposed Synthesis Pathway
While a specific, peer-reviewed synthesis for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide has not been published, a logical and efficient synthetic route can be proposed based on established methods for constructing similar cyclic sulfamides, particularly the synthesis of 1,2,5-thiadiazepane 1,1-dioxides via a double aza-Michael addition.[2][5]
The proposed multi-step synthesis is outlined below, starting from readily available precursors. The causality behind each step is to build the necessary carbon backbone and then effect a cyclization to form the desired seven-membered ring.
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Detailed Experimental Protocol (Hypothetical)
Step 1: Mono-Boc Protection of 1,4-Diaminobutane
-
Dissolve 1,4-diaminobutane (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM to the cooled solution. The sub-stoichiometric amount of Boc₂O is crucial to favor mono-protection.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(tert-butoxycarbonyl)butane-1,4-diamine.
Step 2: Sulfonylation
-
Dissolve the mono-Boc protected diamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) in DCM.
-
Cool the mixture to 0 °C.
-
Add 2-chloroethanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the vinylsulfonamide precursor after in-situ elimination of HCl.
Step 3: N-Benzylation
-
Dissolve the vinylsulfonamide from the previous step (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
After cessation of gas evolution, add benzyl bromide (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 8-12 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Step 4: Deprotection and Intramolecular Aza-Michael Cyclization
-
Dissolve the N-benzylated intermediate in DCM.
-
Add trifluoroacetic acid (TFA, excess) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting ammonium salt in a suitable solvent like methanol.
-
Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) to promote the intramolecular aza-Michael addition.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, remove the solvent, and purify the crude product by column chromatography to afford 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Potential Pharmacological Profile and Biological Significance
The pharmacological activities of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide have not been explicitly reported. However, the broader class of cyclic sulfamides and molecules containing the N-benzyl sulfonamide moiety have demonstrated a wide range of biological effects.
Analogous Compound Activities
-
Anticancer and Cytotoxic Potential: Sulfonamide derivatives are a well-established class of anticancer agents.[6] The cytotoxic potential of related cyclic sulfamides against various cancer cell lines warrants investigation for the title compound.
-
Enzyme Inhibition:
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[6] The N-benzyl-4-sulfamoylbenzamide structure is a known carbonic anhydrase II inhibitor.[6]
-
α-Glucosidase and α-Amylase Inhibition: Certain cyclic sulfonamides have shown inhibitory activity against α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes.
-
-
Antimicrobial and Antiviral Activity: The sulfonamide scaffold is historically significant in the development of antimicrobial drugs.[7] Furthermore, related heterocyclic systems like thiadiazoles have been explored for their antimicrobial properties.[8]
-
Central Nervous System (CNS) Activity: The lipophilic benzyl group may facilitate crossing the blood-brain barrier, opening possibilities for CNS applications.
The potential interactions of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide with various biological targets are depicted in the following diagram.
Caption: Potential biological targets for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Structure-Activity Relationship (SAR) Considerations
Based on the general SAR of related cyclic sulfamides, the following points can be considered for future derivatization and optimization studies of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide:
-
The Benzyl Group: Substitution on the phenyl ring of the benzyl group could significantly modulate activity. Electron-donating or electron-withdrawing groups, as well as halogens, could influence binding affinity and pharmacokinetic properties.
-
The Thiadiazepane Ring: The conformation of the seven-membered ring can be influenced by substitution on the carbon backbone. The introduction of chiral centers could lead to stereospecific interactions with biological targets.
-
The Sulfamide Moiety: The SO₂ group is a key hydrogen bond acceptor. The nitrogen atoms can also participate in hydrogen bonding.
Future Directions and Conclusion
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide represents an under-explored molecule within the promising class of cyclic sulfamides. This technical guide has provided a foundational understanding of its chemical nature, a plausible synthetic strategy, and a prospective view of its potential pharmacological applications.
Future research should focus on:
-
Validation of the Proposed Synthesis: The hypothetical synthetic route needs to be experimentally verified and optimized.
-
In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including various cancer cell lines, key enzymes like carbonic anhydrases and α-glucosidase, and microbial strains.
-
Structural Biology: Co-crystallization of the compound with its biological targets would provide invaluable insights for rational drug design and the development of more potent and selective analogs.
-
Pharmacokinetic Profiling: In vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies will be crucial to assess its drug-like properties.
References
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SINFOO. 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide. [Link]
-
ChemBK. 1017782-61-4_化工百科. [Link]
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Zhang, Q., et al. (2012). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. ACS Combinatorial Science, 14(7), 415-420. [Link]
-
PubChem. N-benzyl-4-sulfamoylbenzamide. [Link]
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Khan, I. U., et al. (2010). N-Benzyl-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143. [Link]
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ResearchGate. Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double Aza-Michael Strategy | Request PDF. [Link]
-
Nature. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. [Link]
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The Enigmatic Origins of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide: A Technical Overview of a Structurally Novel Sulfamide
Foreword
In the vast landscape of chemical synthesis and drug discovery, the history of a molecule—its conception, the rationale behind its creation, and the initial exploration of its properties—provides invaluable context for contemporary research. This guide delves into the available technical information for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, a heterocyclic compound whose specific discovery and developmental history remain largely unchronicled in readily accessible scientific literature. Despite the absence of a clear historical narrative, an analysis of its structure and the broader field of cyclic sulfamides allows for an informed exploration of its potential synthesis, properties, and significance. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in this unique seven-membered cyclic sulfamide.
Introduction to 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a saturated seven-membered heterocyclic compound containing a sulfamide functional group. Its core structure is a 1,2,7-thiadiazepane ring, oxidized at the sulfur atom to form a sulfone, and substituted at the 2-position with a benzyl group.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide |
| CAS Number | 1017782-61-4 |
| Molecular Formula | C₁₁H₁₆N₂O₂S |
| Molecular Weight | 240.32 g/mol |
The presence of the cyclic sulfamide moiety is of particular interest. Cyclic sulfamides are recognized as important pharmacophores in medicinal chemistry, often serving as non-classical bioisosteres for other functional groups and contributing to improved pharmacological and pharmacokinetic profiles of drug candidates. The seven-membered ring imparts a higher degree of conformational flexibility compared to smaller five- or six-membered rings, which can be advantageous for binding to biological targets.
Historical Context and Discovery: An Uncharted Territory
A comprehensive search of scientific databases and patent literature does not yield a definitive primary source detailing the first synthesis or the conceptual origins of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. The compound is listed in several commercial chemical supplier catalogs, indicating its availability for research purposes. However, the lack of a foundational publication suggests that it may have been synthesized as part of a larger, unpublished library of compounds, or its initial disclosure may be in a less accessible format.
The broader history of sulfonamide-containing drugs, which began with the discovery of the antibacterial properties of prontosil in the 1930s, provides a backdrop for the continued interest in this functional group.[1][2] The development of cyclic sulfamides is a more recent area of focus, with researchers exploring various synthetic methodologies to create these structures for diverse therapeutic applications.[3][4]
Postulated Synthesis and Methodologies
In the absence of a specific published protocol for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, a plausible synthetic route can be conceptualized based on established methods for the synthesis of cyclic sulfamides. A common and logical approach would involve the cyclization of a linear precursor containing the necessary diamine and sulfonyl functionalities.
Conceptual Retrosynthetic Analysis
A logical disconnection approach points to a linear N-benzyl-N'-(sulfamoyl)butane-1,4-diamine as a key intermediate. This precursor could be cyclized through an intramolecular reaction.
Figure 1: Retrosynthetic analysis for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Hypothetical Step-by-Step Synthesis Protocol
The following protocol is a generalized representation of how 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide could be synthesized. This is a conceptual workflow and would require experimental optimization.
Step 1: Synthesis of N-Benzylbutane-1,4-diamine
-
To a solution of 1,4-diaminobutane in a suitable solvent (e.g., dichloromethane or acetonitrile), add one equivalent of benzaldehyde.
-
Stir the reaction mixture at room temperature to form the corresponding imine.
-
Reduce the imine in situ using a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to yield N-benzylbutane-1,4-diamine.
-
Purify the product by column chromatography or distillation.
Step 2: Sulfamoylation and Cyclization
-
Dissolve the N-benzylbutane-1,4-diamine in an aprotic solvent (e.g., tetrahydrofuran or dichloromethane) and cool the solution in an ice bath.
-
Slowly add one equivalent of a sulfamoylating agent, such as sulfamoyl chloride, in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the generated HCl.
-
After the formation of the linear sulfamide intermediate, promote intramolecular cyclization. This may occur spontaneously upon warming to room temperature or may require heating under reflux. The choice of base and reaction conditions is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Upon completion of the reaction, quench with water and extract the product with an organic solvent.
-
Purify the crude product, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, by column chromatography on silica gel.
Figure 2: Conceptual workflow for the synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Structural Characterization and Data
While the primary literature is elusive, the structure of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide would be unequivocally confirmed using a suite of modern analytical techniques.
Table 2: Expected Analytical Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons, the aromatic protons of the benzyl group, and the aliphatic protons of the seven-membered ring. The chemical shifts and coupling patterns would confirm the connectivity. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons, including the characteristic shifts for the benzylic carbon and the carbons adjacent to the nitrogen atoms. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. Fragmentation patterns could provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S=O stretches of the sulfone group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), N-H stretches (if applicable, though in this N-substituted compound, it would be absent), and C-H stretches. |
Potential Applications and Future Directions
The structural features of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide suggest several avenues for research and development.
-
Medicinal Chemistry: As a cyclic sulfamide, it could be explored as a scaffold for the development of novel therapeutic agents. Seven-membered rings are present in a number of biologically active molecules, and this compound could serve as a starting point for library synthesis to screen for various biological activities.
-
Chemical Biology: The compound could be used as a chemical probe to study biological pathways where related structures have shown activity.
-
Materials Science: The conformational properties of the seven-membered ring and the polarity of the sulfamide group could be of interest in the design of new materials.
The primary immediate task for the scientific community is to fully characterize this molecule and, if possible, to uncover its original synthetic context. A thorough investigation of its three-dimensional structure, reactivity, and biological properties is warranted.
Conclusion
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide represents a molecule with a currently obscured past but a potentially promising future. While its discovery and history are not documented in the public domain, its chemical structure invites exploration. This guide provides a framework for understanding the compound based on fundamental principles of organic chemistry and the known importance of its constituent functional groups. It is hoped that this document will stimulate further research into this enigmatic sulfamide, leading to a full elucidation of its properties and potential applications.
References
A definitive list of references for the discovery and synthesis of this specific compound cannot be provided due to the lack of available primary sources. The following references provide general context on the synthesis and importance of cyclic sulfamides and sulfonamides.
-
AA Blocks. (2019). Palladium(II)-Initiated Catellani-Type Reactions. [Link]
-
Al-Obeidi, F. A., & El-Kashef, H. (2015). Synthesis of Acyclic and Cyclic Sulfamates: A Review. ResearchGate. [Link]
- Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(7), 250-253.
-
Hanson, P. R., et al. (2012). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. ACS Combinatorial Science, 14(8), 456–459. [Link]
-
Request PDF. (n.d.). General synthesis of n-membered cyclic sulfamides. [Link]
- Suleyman, H. (2017). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). EC Pharmacology and Toxicology, 4(5), 183-189.
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The Emergence of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in Modern Chemical Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount. Saturated heterocyclic scaffolds have garnered significant attention for their ability to provide three-dimensional diversity, which is often crucial for achieving high target affinity and specificity while maintaining favorable physicochemical properties. Among these, the seven-membered sultam core of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide represents a compelling, yet underexplored, structural motif. This guide provides a comprehensive technical overview of this scaffold, its rationale for inclusion in chemical libraries, and methodologies for the synthesis and screening of related compound collections.
The inherent conformational flexibility of the seven-membered thiadiazepane ring, combined with the synthetic tractability of the benzyl substituent, offers a versatile platform for generating libraries of diverse small molecules. The dioxide moiety imparts polarity and potential for hydrogen bonding, further enhancing the drug-like characteristics of this scaffold.
Table 1: Core Compound Characteristics
| Property | Value | Source |
| Chemical Name | 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | [1] |
| CAS Number | 1017782-61-4 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |
| Molecular Weight | 240.32 g/mol | [1] |
The 1,2,7-Thiadiazepane 1,1-Dioxide Scaffold: A New Frontier in Chemical Libraries
The inclusion of novel scaffolds in high-throughput screening (HTS) libraries is a critical strategy for identifying hits against new and challenging biological targets. The 1,2,7-thiadiazepane 1,1-dioxide core offers several advantages that justify its place in a modern chemical library:
-
Three-Dimensional Diversity: The non-planar, seven-membered ring system provides access to a greater volume of conformational space compared to more common five- and six-membered rings. This can lead to improved interactions with the often complex and undulating surfaces of protein binding sites.
-
Synthetic Accessibility: As will be discussed, the synthesis of related thiadiazepane dioxide scaffolds is amenable to automated and parallel synthesis techniques, allowing for the rapid generation of large and diverse compound libraries.
-
Tunable Physicochemical Properties: The benzyl group and other positions on the thiadiazepane ring can be readily modified to modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
Novelty: The relative scarcity of the 1,2,7-thiadiazepane 1,1-dioxide scaffold in existing screening collections increases the probability of identifying novel hit compounds with unique modes of action.
While specific biological data for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is not extensively documented in publicly available literature, the broader class of thiadiazole and thiadiazepine derivatives has shown a wide range of biological activities, including anticancer, antiplatelet, and antimicrobial properties.[2][3] This precedent underscores the potential of the 1,2,7-thiadiazepane 1,1-dioxide scaffold as a source of new therapeutic agents.
A Model for Library Synthesis: Automated Production of 1,2,5-Thiadiazepane 1,1-Dioxides
While a specific, validated synthesis for a library of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide derivatives is not readily found in the literature, a well-documented and analogous process for the automated synthesis of a 96-member library of triazolated 1,2,5-thiadiazepane 1,1-dioxides provides a robust template.[4] This "Click, Click, Cy-Click" strategy, employing a double aza-Michael addition, is a powerful demonstration of how such scaffolds can be efficiently elaborated into diverse libraries suitable for HTS.[5]
Causality Behind the Experimental Choices:
The choice of a double aza-Michael reaction is strategic for several reasons:
-
Atom Economy: This reaction is an addition reaction, meaning that most of the atoms from the starting materials are incorporated into the final product, which is an important principle of green chemistry.
-
Robustness and Versatility: The aza-Michael addition is a reliable reaction that tolerates a wide range of functional groups, making it ideal for library synthesis where diverse building blocks are employed.
-
Amenability to Automation: The reaction conditions are generally mild and the process can be readily adapted for automated liquid handlers and parallel synthesis platforms, enabling high-throughput production.
Experimental Protocol: Automated Synthesis of a 1,2,5-Thiadiazepane 1,1-Dioxide Library (Adapted from Zang et al.)[4]
This protocol describes a representative automated synthesis of a related thiadiazepane dioxide library and serves as a blueprint for the potential synthesis of a 1,2,7-thiadiazepane 1,1-dioxide library.
Step 1: Preparation of the Vinylsulfonamide Linchpin
The synthesis begins with the preparation of a key vinylsulfonamide intermediate. This is typically achieved through a multi-step sequence involving sulfonylation of a suitable amino alcohol, followed by alkylation and elimination to generate the reactive Michael acceptor.
Step 2: Automated Double aza-Michael Addition and Cyclization
-
Reagent Preparation: Stock solutions of the vinylsulfonamide linchpin (Michael acceptor) and a library of primary amines (Michael donors) are prepared in a suitable solvent, such as methanol (MeOH). A stock solution of a base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is also prepared.
-
Automated Dispensing: A liquid handling robot is programmed to dispense the vinylsulfonamide solution, the DBU solution, and a unique primary amine from the library into each well of a 96-well reaction block.
-
Reaction Incubation: The reaction block is sealed and heated to a specified temperature (e.g., 40°C) for a set period (e.g., 4 hours) with agitation to drive the double aza-Michael addition and subsequent cyclization to form the 1,2,5-thiadiazepane 1,1-dioxide core.
-
Solvent Removal: After the reaction is complete, the solvent is removed in vacuo using a parallel evaporation system.
Step 3: Derivatization (Example: Huisgen Cycloaddition)
-
Reagent Addition: The crude cyclized products are redissolved in a suitable solvent, such as dichloromethane (CH₂Cl₂). A library of azides and a copper(I) catalyst (e.g., CuI) are then dispensed into each well.
-
Click Reaction: The reaction mixtures are stirred at room temperature overnight to facilitate the [3+2] Huisgen cycloaddition, a "click" reaction that appends a triazole moiety to the core scaffold.
Step 4: Automated Workup and Purification
-
Solid-Phase Extraction (SPE): The crude reaction mixtures can be purified using automated SPE. The samples are loaded onto SPE cartridges, washed with appropriate solvents to remove excess reagents and byproducts, and the desired products are eluted.
-
Mass-Directed HPLC: For higher purity, the products are subjected to preparative High-Performance Liquid Chromatography (HPLC) with mass spectrometric detection, which allows for the isolation of the target compounds based on their mass-to-charge ratio.
Step 5: Quality Control and Plating
The purified compounds are analyzed for purity (e.g., by analytical HPLC) and identity (e.g., by mass spectrometry). Compounds meeting the required purity threshold (>90%) are then plated into 96- or 384-well plates for submission to HTS campaigns.[4]
Caption: Automated workflow for thiadiazepane dioxide library synthesis.
High-Throughput Screening (HTS) of a 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide Library
Once a library of compounds based on the 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide scaffold has been synthesized and plated, it is ready for HTS. The general workflow for a screening campaign is as follows:
-
Assay Development: A robust and sensitive assay is developed to measure the activity of the compounds against the biological target of interest. This could be a biochemical assay (e.g., an enzyme inhibition assay) or a cell-based assay (e.g., a reporter gene assay).
-
Primary Screen: The entire compound library is tested at a single concentration in the developed assay. Compounds that show activity above a certain threshold are designated as "primary hits."
-
Hit Confirmation: Primary hits are re-tested in the same assay to confirm their activity and rule out false positives due to experimental error.
-
Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Secondary and Orthogonal Assays: Potent compounds are further evaluated in different, related assays to confirm their mechanism of action and rule out assay artifacts.[6]
-
Hit-to-Lead Optimization: The most promising hits are selected for medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties.
Caption: High-throughput screening and hit validation workflow.
Future Perspectives
The 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide scaffold represents a promising starting point for the development of novel chemical probes and therapeutic agents. The synthetic accessibility of the related 1,2,5-isomers suggests that libraries based on the 1,2,7-core can be readily generated. Future work should focus on developing and validating a specific synthetic route for the 1,2,7-isomer and exploring its biological activities across a range of therapeutic areas. The three-dimensional nature of this scaffold makes it particularly attractive for targeting protein-protein interactions and other challenging target classes. As our understanding of the biological relevance of this scaffold grows, so too will its importance in the ever-evolving landscape of drug discovery.
References
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Zang, Q., Javed, S., Hill, D., Ullah, F., Bi, D., Porubsky, P., Neuenswander, B., Lushington, G. H., Santini, C., Organ, M. G., & Hanson, P. R. (2012). Automated synthesis of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides via a double aza-Michael strategy. ACS combinatorial science, 14(8), 456–459. [Link]
- Ullah, F., Zang, Q., Javed, S., Zhou, A., Knudtson, C. A., Bi, D., Hanson, P. R., & Organ, M. G. (2012). Multi Capillary Flow Reactor: Synthesis of 1,2,5-thiadiazepane 1,1-dioxide Library Utilizing One-Pot Elimination and Inter-/Intermolecular. Double aza-Michael Addition Via Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS).
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ResearchGate. (2012). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double Aza-Michael Strategy. [Link]
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Shawky, A. M., El-Sawy, E. R., & Ebaid, M. S. (2016). One Pot Single Step Synthesis and Biological Evaluation of Some Novel Bis(1,3,4-thiadiazole) Derivatives as Potential Cytotoxic Agents. Molecules (Basel, Switzerland), 21(11), 1532. [Link]
- Permana, D., La-Awang, K., Tiyas, M. W., & Hertiani, T. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences, 27(4), 506-515.
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Wang, X., Yu, X., Qian, R., Xu, S., Lear, M. J., & Li, X. (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 16(1), 6127. [Link]
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Di Micco, S., Agamennone, M., Chemi, G., Brogi, S., & Grillo, C. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2025(1), M1934. [Link]
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Rojas-Le-Fort, M., Tiznado-Lastra, W., & Gonzalez-Nilo, F. D. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(15), 4373. [Link]
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Sravanthi, P., & Lakshmi, P. K. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 6979-6991. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved January 18, 2026, from [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]
- Science of Synthesis. (n.d.).
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El-Karim, S. S. A., Nossier, E. S., & El-Sayed, M. A. A. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(62), 39257-39274. [Link]
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Pendiukh, V. V., Yakovleva, H. V., Stadniy, I. A., Pashenko, O. E., Volovenko, O. B., Rozhenko, A. B., Ryabukhin, S. V., & Volochnyuk, D. M. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv. [Link]
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Singh, P., Kumar, V., & Chibale, K. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry letters, 24(2), 596–599. [Link]
- Gopal, K., & Ananth, K. (2015). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research, 7(3), 2235-2240.
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Kumar, A., Singh, B., Kumar, R., Sharma, G., & Kumar, V. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS omega, 9(4), 5587–5602. [Link]
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Wagner, J., & Roth, G. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery, 25(8), 845–853. [Link]
- Huberfeld, A. (2021). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Yeshiva University.
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Abdel-Wahab, B. F., & Abdel-Gawad, H. (2024). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][4][5][7]triazole Derivatives. ChemRxiv. [Link]
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Gande, S. L., Josa-Culleré, L., & Schiffer, G. (2021). Combining High-Throughput Synthesis and High-Throughput Protein Crystallography for Accelerated Hit Identification. Angewandte Chemie (International ed. in English), 60(34), 18231–18237. [Link]
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening with 2-(azepane-1-carbonyl)benzoic acid.
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An In-Depth Technical Guide to the Solubility and Stability of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, a heterocyclic compound with a sulfonamide core. In the absence of specific experimental data for this molecule, this document leverages established principles of medicinal chemistry and analytical science to predict its physicochemical properties and outlines detailed, field-proven protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities. We delve into the causality behind experimental design, emphasizing self-validating systems to ensure data integrity. All methodologies are grounded in authoritative sources and international regulatory guidelines.
Introduction: Understanding the Molecule
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (Molecular Formula: C₁₁H₁₆N₂O₂S, Molecular Weight: 240.32 g/mol ) is a unique heterocyclic system containing a seven-membered thiadiazepane ring with a dioxide moiety, indicating an oxidized sulfur atom, and a benzyl group attached to one of the nitrogen atoms.[1] The sulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents.[2][3][4][5] The physicochemical properties of such molecules, particularly solubility and stability, are critical determinants of their developability as drug candidates, influencing everything from formulation design to in vivo bioavailability and shelf-life.
The benzyl group introduces a degree of lipophilicity, which may suggest a preference for solubility in organic solvents.[6] Conversely, the sulfonamide moiety and the polar sulfonyl group can engage in hydrogen bonding, potentially contributing to aqueous solubility, especially at certain pH values where the sulfonamide nitrogen can be deprotonated. The thiadiazepane ring introduces conformational flexibility, which can also impact crystal lattice energy and, consequently, solubility.
This guide will first explore the theoretical considerations for the solubility and stability of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide and then provide detailed experimental protocols for the systematic evaluation of these critical parameters.
Solubility Characterization
Aqueous solubility is a crucial parameter that dictates the dissolution rate and subsequent absorption of a drug candidate in the gastrointestinal tract. For meaningful preclinical evaluation, a thorough understanding of both kinetic and thermodynamic solubility is essential.[7][8][9]
Predicted Solubility Profile
Based on its structure, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is predicted to be a weakly acidic compound due to the sulfonamide proton. The benzyl group will likely render the molecule poorly soluble in aqueous media at neutral pH. The principle of "like dissolves like" suggests that it will exhibit higher solubility in polar aprotic solvents and some polar protic solvents.[10]
Table 1: Predicted Solubility of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low | The molecule possesses significant polarity from the sulfonyl and amide groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar functional groups without donating protons. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the sulfonamide and sulfonyl groups. |
| Aqueous | Water, Buffers (pH 1.2, 6.8, 7.4) | Low (pH dependent) | Limited by the hydrophobic benzyl group; solubility is expected to increase at higher pH due to ionization of the sulfonamide. |
Experimental Determination of Solubility
A tiered approach to solubility assessment is recommended, starting with high-throughput kinetic assays for initial screening, followed by more definitive thermodynamic (equilibrium) solubility studies.[1][7][8][11]
This high-throughput method provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[1]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Causality of Experimental Choices: The use of DMSO is standard for early-stage screening due to its broad solubilizing power. Nephelometry provides a sensitive and rapid endpoint for detecting precipitation.
This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[9][12]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]
-
Solid-State Analysis: Analyze the remaining solid by techniques such as polarized light microscopy or X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.[11]
Self-Validating System: The inclusion of solid-state analysis of the remaining solid is crucial. A change in the crystal form during the experiment would invalidate the result as the solubility of a metastable form, not the initial stable form, would have been measured.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment
Evaluating the chemical stability of a new drug candidate is a non-negotiable step in drug development, mandated by regulatory agencies worldwide.[15][16][17][18] The goal is to identify potential degradation pathways and to develop a stable formulation.
Predicted Stability Profile
The 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide structure contains several functionalities that could be susceptible to degradation:
-
Sulfonamide Bond: This bond can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.
-
Benzyl Group: The benzylic position can be prone to oxidation.
-
Thiadiazepane Ring: The heterocyclic ring itself may undergo ring-opening or other rearrangements under stress conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and to establish the intrinsic stability of the molecule.[19][20][21][22] These studies are also crucial for developing a stability-indicating analytical method.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) | Hydrolysis of the sulfonamide bond. |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) | Hydrolysis of the sulfonamide bond. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the benzyl group or sulfur atom. |
| Thermal | Dry heat (e.g., 80°C) | General thermal decomposition. |
| Photostability | ICH Q1B conditions (UV and visible light) | Photolytic cleavage or rearrangement.[4][23][24][25][26] |
Experimental Protocol: General Approach to Forced Degradation
-
Sample Preparation: Prepare solutions of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (e.g., 1 mg/mL) in the respective stress media.
-
Stress Application: Expose the samples to the conditions outlined in Table 2 for various time points (e.g., 0, 2, 4, 8, 24 hours). For photostability, expose the solid drug and a solution to a calibrated light source as per ICH Q1B guidelines.[4][23][24][25][26]
-
Neutralization/Quenching: At each time point, withdraw an aliquot and neutralize the acidic/basic samples or quench the oxidative reaction if necessary.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Authoritative Grounding: The conditions for forced degradation are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[4][16][17][27] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the molecule.[21]
Caption: Workflow for Forced Degradation Studies.
Long-Term Stability Studies
Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to determine the re-test period for the drug substance or the shelf-life of the drug product.[15][16][17][18]
Experimental Protocol: ICH Long-Term Stability Study
-
Batch Selection: Use at least three primary batches of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
-
Packaging: Store the substance in a container closure system that simulates the proposed packaging for storage and distribution.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.
Trustworthiness: Adherence to ICH guidelines ensures that the generated stability data will be accepted by regulatory authorities globally. The use of a validated stability-indicating method is paramount for the reliability of the results.
Conclusion
The successful development of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide as a potential therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of its solubility and stability. By employing the detailed protocols and understanding the rationale behind the experimental designs, researchers can generate high-quality, reliable data to support informed decision-making throughout the drug development process. While the predictions herein are based on sound chemical principles, they must be confirmed by empirical data. The methodologies outlined provide a clear path to obtaining that critical information.
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Semantic Scholar. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide as a Novel Scaffold for Chemoproteomic Probes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes describe a hypothetical application of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide as a scaffold for developing novel chemical probes for proteomics research. The protocols are based on established chemoproteomic methodologies.
Introduction: The Promise of a Novel Scaffold in Chemical Proteomics
The field of chemical proteomics utilizes small-molecule probes to explore protein function, identify drug targets, and elucidate mechanisms of action within complex biological systems.[1][2][3][4] A key element in this field is the development of novel chemical scaffolds that can be elaborated into versatile probes.[5] 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a heterocyclic compound with a unique seven-membered ring structure containing a sulfone functional group.[6] While not yet established in proteomics, its structural features present an intriguing starting point for the design of a new class of chemical probes.
This guide outlines the conceptual framework and detailed protocols for transforming the 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide scaffold into a powerful tool for proteomics research, particularly in the realm of covalent inhibitor development and target identification.[7][8][9] We will explore its potential derivatization into an activity-based probe and its application in state-of-the-art proteomic workflows.
Chemical Properties of the Scaffold
| Property | Value |
| IUPAC Name | 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide |
| CAS Number | 1017782-61-4 |
| Molecular Formula | C₁₁H₁₆N₂O₂S |
| Molecular Weight | 240.32 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 72-74°C |
(Data sourced from Vulcanchem)[6]
Part 1: Probe Design and Synthesis Strategy
To be utilized in proteomics, the core scaffold of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide must be functionalized to create a bifunctional chemical probe.[1] This involves the incorporation of a reactive group ("warhead") for covalent modification of target proteins and a reporter tag for visualization and enrichment.[10][11][12]
Hypothesized Mechanism and Probe Derivatization
The sulfone group in the thiadiazepane ring is a strong electron-withdrawing group. This could potentially be exploited to create a reactive center for covalent modification of proteins. For this application note, we propose the synthesis of a derivative, BTP-1 (Benzyl-Thiadiazepane Probe-1) , which incorporates an acrylamide warhead, a common electrophile for targeting nucleophilic residues like cysteine.[8] Additionally, a linker with a terminal alkyne will be installed for subsequent "click" chemistry-based attachment of a reporter tag.[3]
Caption: ABPP workflow for target identification using BTP-1.
Protocol 1: Target Identification in Cell Lysate
Objective: To identify the protein targets of BTP-1 in a complex proteome.
Materials:
-
HeLa cell lysate (or other relevant cell line)
-
BTP-1 probe stock solution (10 mM in DMSO)
-
Tris buffer (50 mM, pH 8.0)
-
Azide-biotin tag (e.g., Biotin-PEG3-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Urea (8M in Tris buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
LC-MS/MS system
Procedure:
-
Proteome Preparation:
-
Thaw cell lysate on ice.
-
Determine protein concentration using a BCA assay.
-
Dilute lysate to 1 mg/mL in Tris buffer.
-
-
Probe Labeling:
-
To 1 mL of lysate, add BTP-1 to a final concentration of 10 µM.
-
For a negative control, add an equivalent volume of DMSO.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Click Chemistry:
-
Prepare a "click mix" containing:
-
Azide-biotin tag (100 µM final concentration)
-
TCEP (1 mM final concentration)
-
TBTA (100 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
-
Add the click mix to the labeled lysate.
-
Incubate for 1 hour at room temperature.
-
-
Protein Enrichment:
-
Add 50 µL of pre-washed streptavidin agarose beads to the lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
1% SDS in PBS (3 times)
-
8M Urea in 100 mM Tris, pH 8.0 (2 times)
-
PBS (3 times)
-
-
-
On-Bead Digestion:
-
Resuspend the beads in 100 µL of 8M urea.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark.
-
Dilute the urea to <1M with Tris buffer.
-
Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS. [8] * Identify proteins that are significantly enriched in the BTP-1 treated sample compared to the DMSO control.
-
Part 3: Target Engagement and Competitive Profiling
Once putative targets are identified, it is crucial to validate their engagement by the probe and to assess the probe's selectivity across the proteome. [5]Competitive profiling is a powerful method for this, where a non-tagged version of the compound competes with the probe for binding to its targets. [3]
Workflow: Competitive Profiling
Caption: Workflow for competitive profiling to validate target engagement.
Protocol 2: In-Gel Fluorescence Competition Assay
Objective: To visually confirm target engagement and assess the potency of a non-tagged BTP-1 analog.
Materials:
-
Cell lysate (1 mg/mL)
-
BTP-1 probe (10 mM in DMSO)
-
Non-tagged BTP-1 analog ("competitor") at various concentrations (e.g., 100 µM to 1 nM)
-
Azide-fluorophore (e.g., Azide-TAMRA)
-
Click chemistry reagents (as in Protocol 1)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Competitive Pre-incubation:
-
Aliquot 50 µL of cell lysate into multiple tubes.
-
To each tube, add the competitor at a range of final concentrations. Include a DMSO vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add BTP-1 probe to each tube to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Click Chemistry:
-
Perform click chemistry as described in Protocol 1, but using an azide-fluorophore instead of azide-biotin.
-
-
SDS-PAGE and Imaging:
-
Add SDS-PAGE loading buffer to each sample and boil for 5 minutes.
-
Run the samples on an SDS-PAGE gel.
-
Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.
-
Expected Results: A dose-dependent decrease in the fluorescence intensity of specific protein bands should be observed with increasing concentrations of the competitor. This indicates that the competitor is binding to the same targets as the BTP-1 probe and preventing its labeling. The IC₅₀ for target engagement can be calculated from the band intensities.
Part 4: Cellular Imaging of Target Proteins
A key advantage of chemical probes is their ability to visualize target proteins within their native cellular context. [10][12]By using a fluorescent reporter tag, the subcellular localization of BTP-1 targets can be investigated.
Protocol 3: Confocal Microscopy of BTP-1 Labeled Cells
Objective: To visualize the subcellular localization of BTP-1 targets in intact cells.
Materials:
-
Live cells grown on glass-bottom dishes
-
BTP-1 probe
-
Cell culture medium
-
Azide-fluorophore (cell-permeable, e.g., a clickable Alexa Fluor dye)
-
Click chemistry reagents
-
Hoechst stain (for nuclear counterstaining)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Confocal microscope
Procedure:
-
Live Cell Labeling:
-
Treat live cells with BTP-1 probe (e.g., 10 µM in culture medium) for 1-2 hours. Include a DMSO control.
-
Wash the cells three times with warm PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Click Chemistry:
-
Incubate the cells with the click chemistry mix containing the azide-fluorophore for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Counterstaining and Imaging:
-
Stain the nuclei with Hoechst stain for 5 minutes.
-
Wash three times with PBS.
-
Image the cells using a confocal microscope, capturing the fluorescence from the probe and the nuclear stain in separate channels.
-
Expected Results: Specific fluorescent signals corresponding to the localization of BTP-1 targets will be observed. This could reveal, for example, whether the targets are primarily cytosolic, nuclear, or membrane-associated.
Conclusion and Future Directions
The 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide scaffold presents a novel starting point for the development of chemical probes for proteomics. The hypothetical BTP-1 probe, designed with an acrylamide warhead and a click-chemistry handle, can be applied in a variety of established chemoproteomic workflows. The protocols detailed here provide a roadmap for its use in target identification, validation, and cellular imaging.
Future work should focus on the synthesis and characterization of BTP-1 and its analogs. Furthermore, expanding the repertoire of warheads attached to the scaffold could enable the targeting of different classes of enzymes and protein residues, broadening the utility of this promising new probe family.
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- Multi Capillary Flow Reactor: Synthesis of 1,2,5-thiadiazepane 1,1- dioxide Library Utilizing One-Pot Elimination and.
- Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
- 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide - Vulcanchem.
-
Synthesis of 1,3,5-Triazepines and Benzo[f]t[10][12][13]riazepines and Their Biological Activity: Recent Advances and New Approaches - PMC - PubMed Central. (2024-01-29). Available from:
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Application Notes and Protocols for the Synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Introduction: The Significance of the Sultam Scaffold
The sultam, a cyclic sulfonamide, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] These heterocycles are featured in a variety of therapeutically active agents due to their unique physicochemical properties and their ability to act as bioisosteres of other functional groups.[3] The 1,2,7-thiadiazepane 1,1-dioxide core represents a seven-membered ring system that offers a three-dimensional architecture of potential interest for exploring new chemical space in drug design. The N-benzyl substitution, as in the case of 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide, can be crucial for modulating the pharmacological activity, pharmacokinetic properties, and target-binding interactions of the molecule.[4]
Proposed Synthetic Pathway
The synthesis of 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide can be envisioned through a two-step process. The first step involves the construction of the parent 1,2,7-thiadiazepane 1,1-dioxide ring system. The second step is the selective N-benzylation of this heterocyclic core.
Caption: Proposed two-step synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Experimental Protocols
Part 1: Synthesis of 1,2,7-Thiadiazepane 1,1-dioxide (Intermediate)
This procedure is adapted from general methods for the synthesis of cyclic sulfonamides from diamines and sulfonyl chlorides.
Materials and Reagents:
| Reagent/Material | Formula | M.W. | Quantity | Moles |
| 1,4-Diaminobutane | C₄H₁₂N₂ | 88.15 | 8.82 g | 0.10 |
| 2-Chloroethanesulfonyl chloride | C₂H₄Cl₂O₂S | 163.02 | 16.30 g | 0.10 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 30.36 g (42 mL) | 0.30 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 500 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,4-diaminobutane (8.82 g, 0.10 mol) and triethylamine (30.36 g, 0.30 mol) dissolved in 300 mL of dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Slow Addition: Dissolve 2-chloroethanesulfonyl chloride (16.30 g, 0.10 mol) in 200 mL of DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over a period of 2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 18 hours.
-
Work-up:
-
Quench the reaction by adding 100 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield the pure 1,2,7-thiadiazepane 1,1-dioxide.
Part 2: Synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (Final Product)
This step involves the N-alkylation of the synthesized intermediate.
Materials and Reagents:
| Reagent/Material | Formula | M.W. | Quantity | Moles |
| 1,2,7-Thiadiazepane 1,1-dioxide | C₄H₁₀N₂O₂S | 150.20 | 7.51 g | 0.05 |
| Benzyl bromide | C₇H₇Br | 171.04 | 9.41 g (6.6 mL) | 0.055 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.37 g | 0.075 |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 250 mL | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 1,2,7-thiadiazepane 1,1-dioxide (7.51 g, 0.05 mol), potassium carbonate (10.37 g, 0.075 mol), and 250 mL of acetonitrile.
-
Addition of Alkylating Agent: Add benzyl bromide (9.41 g, 0.055 mol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of DCM and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and evaporate the solvent to yield 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.
-
Caption: Detailed workflow for the synthesis of the target compound.
Characterization of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
The identity and purity of the final product should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the benzyl protons (aromatic and methylene), and the aliphatic protons of the thiadiazepane ring. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons. The carbons adjacent to the nitrogen and sulfur atoms will have characteristic chemical shifts.[10] |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z = 241.32, corresponding to the molecular formula C₁₁H₁₆N₂O₂S. |
| IR Spectroscopy | Characteristic absorption bands for S=O stretching of the sulfone group (approx. 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹), C-H bonds, and aromatic C=C bonds. |
| Melting Point | A sharp melting point range should be determined for the purified solid. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2-Chloroethanesulfonyl chloride and benzyl bromide are corrosive and lachrymatory; handle with extreme care.
-
Dichloromethane and acetonitrile are volatile and toxic; avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide. By following these detailed steps, researchers can access this and related compounds for further investigation in areas such as medicinal chemistry and materials science. The general strategies employed here, such as cyclization to form the sultam core followed by N-alkylation, are versatile and can be adapted for the creation of a library of analogous compounds.[8][11]
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Chen, Y., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation. Organic Letters, 21(15), 5808-5812. [Link]
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Kim, D., et al. (2010). Practical Synthesis of Sultams via Sulfonamide Dianion Alkylation. Organic Letters, 12(9), 2044-2047. [Link]
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Krasavin, M. (2018). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. ResearchGate. [Link]
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Kovalov, M., & Vashchenko, B. (2024). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). ChemRxiv. [Link]
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Morton, J. G., et al. (2015). Automated Synthesis of a 184-Member Library of Thiadiazepan-1,1-dioxide-4-ones. ACS Combinatorial Science, 17(10), 574-582. [Link]
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Zhang, Q., et al. (2012). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. ACS Combinatorial Science, 14(1), 51-56. [Link]
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SINFOO. (n.d.). 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide. SINFOO. [Link]
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Zhang, Q., et al. (2012). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double Aza-Michael Strategy. ACS Combinatorial Science, 14(1), 51-56. [Link]
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Ullah, F., et al. (n.d.). Multi Capillary Flow Reactor: Synthesis of 1,2,5-thiadiazepane 1,1- dioxide Library Utilizing One-Pot Elimination and Inter-/Intermolecular. Double aza-Michael Addition Via Microwave- Assisted, Continuous. Flow Organic Synthesis (MACOS). AKJournals. [Link]
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Hanson, P. R., et al. (2012). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double Aza-Michael Strategy. ResearchGate. [Link]
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Eicher, T., et al. (2013). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis, 13, 329-378. [Link]
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Wang, H., et al. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 14(1), 6092. [Link]
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Popa, M. L., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 29(11), 2588. [Link]
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Al-Mousawi, S. M., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 633. [Link]
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Al-Juboria, A. A. R. (2019). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Iraqi Journal of Science, 60(9), 2009-2020. [Link]
-
Wang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]
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Bouzriba, S., et al. (2007). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[1][12]benzo[f]thiazepines. Medicinal Chemistry, 3(3), 269-273. [Link]
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Rawson, J. M., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4920. [Link]
-
Popa, M. L., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. [Link]
-
Ershov, A. Y., et al. (2024). A Simple Method for the Synthesis of Pyrazolo[1,2-c]benzo-1,3,4-thiadiazepine Derivatives Based on Formaldehyde, Acrolein, and 2-Mercaptobenzoic Acid Hydrazide. ResearchGate. [Link]
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Application Note: High-Throughput Screening of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the evaluation of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, a novel cyclic sulfamide, in high-throughput screening (HTS) campaigns. Cyclic sulfamides represent a promising class of compounds with diverse pharmacological potential, including antiviral and enzyme-inhibitory activities.[1][2] This guide details the rationale for screening this compound class, provides step-by-step protocols for both biochemical and cell-based assays, and outlines a complete HTS workflow from initial hit identification to downstream validation. The methodologies are designed to be robust, reproducible, and adaptable for identifying novel modulators of biologically relevant targets.
Introduction: The Rationale for Screening Cyclic Sulfamides
The sulfonamide functional group is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, antidiabetic, and anticancer properties.[2][3] Cyclic sulfonamides, also known as sultams, and related structures like cyclic sulfamides, offer a rigidified scaffold that can provide improved metabolic stability and target-binding affinity compared to their linear counterparts. The seven-membered ring of the 1,2,7-thiadiazepane 1,1-dioxide core, combined with the benzyl substituent, presents a unique three-dimensional structure for exploring chemical space in drug discovery.
Recent studies have highlighted the potential of cyclic sulfonamide derivatives as potent inhibitors of viral replication, such as against SARS-CoV-2, and as modulators of key enzymes like carbonic anhydrases.[1][4] High-throughput screening (HTS) provides an efficient and systematic approach to rapidly evaluate large compound libraries against specific biological targets.[5][6] This application note will use 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide as a representative molecule to illustrate how to approach an HTS campaign for this compound class.
Compound Profile: 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
| Property | Value | Source |
| IUPAC Name | 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | [7] |
| CAS Number | 1017782-61-4 | [8][9] |
| Molecular Formula | C₁₁H₁₆N₂O₂S | [7][9] |
| Molecular Weight | 240.32 g/mol | [7][9] |
| Appearance | Off-white to light yellow powder | [7] |
| Melting Point | 72-74°C | [7] |
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to identify and validate promising compounds. The workflow ensures that initial findings are robust and that resources are focused on the most promising candidates.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Biochemical Assay - Protease Inhibition Screen
This protocol describes a fluorescence-based biochemical assay to screen for inhibitors of a hypothetical viral protease, a common target for antiviral drug discovery. The principle relies on Förster Resonance Energy Transfer (FRET), where cleavage of a peptide substrate separates a fluorophore from a quencher, resulting in a detectable fluorescent signal.
Principle of the Assay
The assay measures the enzymatic activity of the protease. In the absence of an inhibitor, the protease cleaves the FRET substrate, leading to a high fluorescent signal. When an effective inhibitor like 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is present, the enzymatic activity is blocked, the substrate remains intact, and the fluorescent signal is low.
Figure 2: Principle of the FRET-based protease inhibition assay.
Materials and Reagents
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100.
-
Enzyme: Recombinant viral protease, stored at -80°C.
-
Substrate: FRET-based peptide substrate, stored at -20°C.
-
Test Compound: 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Positive Control: Known protease inhibitor (e.g., aprotinin), 1 mM stock in DMSO.
-
Negative Control: 100% DMSO.
-
Assay Plates: 384-well, black, low-volume plates.
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a working solution of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide by diluting the 10 mM DMSO stock.
-
Using an automated liquid handler, dispense 100 nL of the test compound, positive control, or negative control (DMSO) into the appropriate wells of the 384-well plate. This results in a final screening concentration of 10 µM in a 10 µL final assay volume.
-
-
Enzyme Addition:
-
Dilute the protease stock to a working concentration of 2X (e.g., 20 nM) in cold Assay Buffer.
-
Dispense 5 µL of the diluted enzyme solution into all wells containing compounds and controls.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to mix.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Reaction Initiation:
-
Dilute the FRET substrate stock to a working concentration of 2X (e.g., 2 µM) in Assay Buffer.
-
Dispense 5 µL of the diluted substrate solution to all wells to start the reaction. The final assay volume is 10 µL.
-
-
Signal Detection:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 340/490 nm).
-
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Determine Hit Threshold:
-
A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the negative controls.
-
-
Assess Assay Quality (Z'-factor):
-
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
Protocol 2: Cell-Based Assay - Antiviral Cytopathic Effect (CPE) Assay
This protocol assesses the ability of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide to protect host cells from virus-induced cell death.
Principle of the Assay
Healthy cells metabolize a reagent (e.g., resazurin) into a fluorescent product (resorufin). In the presence of a virus, cells undergo apoptosis or necrosis, lose metabolic activity, and the fluorescent signal is low. A successful antiviral compound will protect the cells, preserving their metabolic activity and resulting in a high fluorescent signal.
Materials and Reagents
-
Cell Line: A susceptible host cell line (e.g., Vero E6), cultured in appropriate medium.
-
Virus: A suitable virus stock with a known titer.
-
Test Compound: 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (10 mM stock in DMSO).
-
Positive Control: Known antiviral drug (e.g., Remdesivir).
-
Negative Controls:
-
Cell Control (no virus, no compound)
-
Virus Control (virus, no compound)
-
-
Detection Reagent: CellTiter-Blue® or similar resazurin-based viability reagent.
-
Assay Plates: 384-well, clear-bottom, sterile tissue culture plates.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 2,500 cells in 20 µL of culture medium per well into 384-well plates.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Perform serial dilutions of the test compound and controls.
-
Add 10 µL of the diluted compound to the cells.
-
For cytotoxicity assessment, add compounds to a parallel plate of uninfected cells.
-
-
Virus Infection:
-
Dilute the virus stock to achieve a multiplicity of infection (MOI) of 0.01.
-
Add 10 µL of the diluted virus to all wells except the Cell Control wells. Add 10 µL of medium to the Cell Control wells.
-
The final assay volume is 40 µL.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂, until 80-90% cytopathic effect is observed in the Virus Control wells.
-
-
Viability Measurement:
-
Add 8 µL of the viability reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Read fluorescence (Ex/Em = 560/590 nm) on a plate reader.
-
Data Analysis
-
Calculate Percent Viability (Antiviral Activity):
-
% Viability = 100 * (Signal_Compound - Signal_Virus_Control) / (Signal_Cell_Control - Signal_Virus_Control)
-
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = 100 * (1 - (Signal_Compound_Uninfected / Signal_Cell_Control))
-
-
Determine EC₅₀ and CC₅₀:
-
Plot the dose-response curves for antiviral activity (% Viability) and cytotoxicity (% Cytotoxicity).
-
Calculate the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values.
-
-
Calculate Selectivity Index (SI):
-
SI = CC₅₀ / EC₅₀
-
A higher SI value indicates a more promising therapeutic window.
-
Conclusion and Next Steps
The protocols outlined in this application note provide a robust framework for screening 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide and other novel cyclic sulfamides. Initial hits identified from the primary screen must undergo rigorous confirmation and validation. This includes re-testing from a fresh solid sample, performing dose-response analysis to determine potency (IC₅₀/EC₅₀), and running counter-screens to eliminate false positives. Confirmed and validated hits can then advance to secondary, more physiologically relevant assays and serve as starting points for medicinal chemistry-led lead optimization efforts. The diverse biological activities associated with the sulfonamide scaffold make this compound class a valuable addition to any screening library.[2]
References
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). Technology Networks. [Link]
-
Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. (2009). CRC Press. [Link]
-
High-Throughput Screening Methods for Drug Discovery. (2024). Technology Networks. [Link]
-
The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks. [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed Central. [Link]
-
Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PubMed Central. [Link]
-
Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2. PubMed Central. [Link]
-
Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. ResearchGate. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Cureus. [Link]
-
Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. National Institutes of Health. [Link]
-
2-benzyl-1,2,7-thiadiazepane 1,1-dioxide. SINFOO. [Link]
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"2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide" for enzyme inhibition assays
Application Note & Protocol Guide
Investigating the Enzyme Inhibitory Potential of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the initial characterization of "2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide" as a potential enzyme inhibitor. While specific biological targets for this compound are not yet extensively documented in publicly available literature, its structural features, particularly the thiadiazepane 1,1-dioxide core, are present in molecules with known bioactivity. For instance, related heterocyclic compounds such as 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivatives have been identified as potent inhibitors of enzymes like the β-site amyloid precursor protein cleaving enzyme 1 (BACE1)[1]. This guide offers a foundational framework, detailing robust protocols for screening, IC50 determination, and preliminary mechanism of action studies, thereby enabling researchers to systematically evaluate the inhibitory capabilities of this novel compound against a chosen enzyme target.
Introduction: Rationale and Scientific Context
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The compound 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (CAS: 1017782-61-4) represents such an opportunity. It is a heterocyclic compound featuring a seven-membered thiadiazepane ring with a sulfone group and a benzyl substituent[2]. While direct enzyme inhibition data for this specific molecule is sparse, the broader class of sulfur- and nitrogen-containing heterocycles is of significant interest. Libraries of related compounds, such as 1,2,5-thiadiazepane 1,1-dioxides, have been synthesized for high-throughput screening, indicating their perceived value in identifying new bioactive agents[3].
This guide is built on the premise that a structured, methodologically sound approach is essential when investigating a compound with an uncharacterized biological profile. The protocols herein are designed to be adaptable to a wide range of enzyme classes and assay formats (e.g., absorbance, fluorescence, luminescence). Our objective is to provide the scientific community with a self-validating system for inquiry, grounded in established principles of enzyme kinetics and inhibition.[4][5][6]
Pre-Assay Considerations: Foundational Steps for Success
Before embarking on inhibitory studies, it is critical to establish a reliable and reproducible enzyme assay. Many factors can influence enzyme activity, and their control is paramount for generating high-quality, interpretable data.[6][7]
-
Compound Handling & Solubility: 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is reported as a powder with moderate solubility in organic solvents like methanol and dichloromethane[2].
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For aqueous assay buffers, ensure the final DMSO concentration is consistent across all conditions and typically does not exceed 1-2% (v/v) to avoid impacting enzyme activity. A solubility test is recommended.
-
-
Enzyme & Substrate Purity: Use highly purified enzyme preparations. The presence of contaminating enzymes can lead to confounding results. Similarly, the substrate should be of high purity and its concentration accurately determined.
-
Buffer & Reaction Conditions: Every enzyme has an optimal pH, temperature, and ionic strength for activity.[6] These must be determined experimentally if not known. The buffer composition should maintain this optimal pH throughout the experiment.
-
Assay Linearity: It is crucial to operate within the linear range of the assay with respect to both time and enzyme concentration. This ensures that the measured reaction rate is directly proportional to the enzyme's catalytic activity.
-
Expert Insight: To confirm linearity, perform progress curves at various enzyme concentrations. The initial velocity (V₀) should be determined from the linear portion of the curve, which typically represents less than 10-15% of substrate conversion to product.[8]
-
Experimental Workflow: From Initial Screening to IC50 Determination
The following workflow provides a systematic approach to characterizing the inhibitory potential of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Caption: Experimental workflow for enzyme inhibitor characterization.
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][10] It is a standard measure of inhibitor potency.
A. Materials & Reagents:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Optimized assay buffer
-
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (Test Inhibitor)
-
Known reference inhibitor (Positive Control)
-
DMSO (Vehicle)
-
96-well or 384-well microplates (assay-dependent)[6]
-
Microplate reader (spectrophotometer or fluorometer)
B. Step-by-Step Procedure:
-
Prepare Inhibitor Dilution Series:
-
Prepare a 10 mM stock solution of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in 100% DMSO.
-
Create a serial dilution series. A common approach is an 11-point, 3-fold serial dilution. For example, starting from a 1 mM intermediate solution, dilute to 333 µM, 111 µM, and so on. This will yield final assay concentrations from 10 µM down to the nanomolar range, assuming a 1:100 final dilution into the assay.
-
-
Assay Plate Setup:
-
Design the plate layout to include:
-
100% Activity Control (Vehicle): Wells containing enzyme, substrate, and DMSO (at the same final concentration as the inhibitor wells).
-
0% Activity Control (Blank): Wells with buffer and substrate, but no enzyme.
-
Test Inhibitor Wells: Wells with enzyme, substrate, and varying concentrations of the test inhibitor.
-
Positive Control Wells: Wells with enzyme, substrate, and a known inhibitor at a concentration around its IC50.
-
-
It is crucial to run all conditions in triplicate to ensure statistical validity.[11]
-
-
Reaction Assembly:
-
Add assay buffer to all wells.
-
Add the appropriate volume of the serially diluted inhibitor, vehicle (DMSO), or positive control to the designated wells.
-
Add the enzyme solution to all wells except the "Blank" controls.
-
Pre-incubation (Critical Step): Gently mix and incubate the plate for 10-15 minutes at the optimal reaction temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[12]
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature.
-
Measure product formation (e.g., absorbance or fluorescence) over time in kinetic mode. The rate of the reaction is determined from the initial linear portion of the progress curve.[12]
-
C. Data Analysis:
-
Calculate Initial Velocities (V₀): Determine the reaction rate (slope) for each well from the linear phase of the kinetic read.
-
Normalize Data: Convert the initial velocities into percentage inhibition.[11]
-
% Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))
-
-
Generate Dose-Response Curve: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) equation.[13] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[9][13][14]
| Parameter | Description | Example Value |
| Top Plateau | Maximum % Inhibition (should be close to 100%) | 98.5% |
| Bottom Plateau | Minimum % Inhibition (should be close to 0%) | 1.2% |
| LogIC50 | Log of the inhibitor concentration at 50% inhibition | -5.3 (Molar) |
| IC50 | Calculated Potency | 5.0 µM |
| HillSlope | Steepness of the curve | 1.1 |
| R² | Goodness of fit | 0.992 |
| Table 1: Example data output from a non-linear regression fit for IC50 determination. |
Advanced Analysis: Elucidating the Mechanism of Inhibition (MOA)
Once an IC50 value is established, the next logical step is to understand how the inhibitor interacts with the enzyme. This is achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations.[12]
Protocol 2: Mechanism of Action Studies
A. Experimental Design:
-
This experiment involves a matrix of conditions. You will run the enzyme activity assay with multiple, fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) while varying the substrate concentration for each inhibitor level (e.g., from 0.1 x Km to 10 x Km).
B. Data Analysis and Interpretation:
-
Determine Initial Velocities (V₀): Calculate V₀ for each combination of substrate and inhibitor concentration.
-
Visualize the Data: The most common method for visualizing inhibition data is the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]).[12]
-
Competitive Inhibition: The lines will intersect on the Y-axis. The apparent Km increases, while Vmax remains unchanged. This indicates the inhibitor binds to the enzyme's active site, competing with the substrate.
-
Non-competitive Inhibition: The lines will intersect on the X-axis. Vmax decreases, but Km remains unchanged. This suggests the inhibitor binds to an allosteric site, affecting catalytic efficiency but not substrate binding.
-
Uncompetitive Inhibition: The lines will be parallel. Both Vmax and Km decrease. This occurs when the inhibitor binds only to the enzyme-substrate complex.
-
Caption: Lineweaver-Burk plots for different inhibition types.
Trustworthiness and Self-Validation
To ensure the integrity of your findings, every experiment should incorporate a system of controls:
-
Positive Control: A known inhibitor for the target enzyme validates that the assay can detect inhibition.
-
Negative (Vehicle) Control: Establishes the baseline 100% enzyme activity and controls for solvent effects.
-
Counter-Screening (Optional but Recommended): Test the compound in an unrelated enzyme assay to check for non-specific inhibition.
-
Assay Interference Checks: At high concentrations, some compounds can interfere with the detection method (e.g., by absorbing light at the monitoring wavelength or by possessing native fluorescence). It's crucial to run controls with the inhibitor and substrate in the absence of the enzyme to identify and correct for such artifacts.
By adhering to these principles and protocols, researchers can confidently and systematically investigate the potential of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide as a novel enzyme inhibitor, contributing valuable knowledge to the field of drug discovery.
References
- Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research.
-
Jakubowski, H. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Wikipedia. (n.d.). IC50. Retrieved January 18, 2026, from [Link]
- edX. (n.d.).
- Cell Culture Collective. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]
-
AAPS. (2024, August 23). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. The AAPS Journal, 26(5), 97. [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved January 18, 2026, from [Link]
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National Institutes of Health. (n.d.). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. [Link]
-
ResearchGate. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. [Link]
-
ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
Scott, J. D., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(23), 10435–10450. [Link]
Sources
- 1. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (1017782-61-4) for sale [vulcanchem.com]
- 3. Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. courses.edx.org [courses.edx.org]
- 11. clyte.tech [clyte.tech]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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The 2-Benzyl-1,2,7-Thiadiazepane 1,1-Dioxide Scaffold: A Versatile Framework for Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a foundation for the development of new therapeutic agents is perpetual. The 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide core represents a compelling, albeit underexplored, scaffold. This seven-membered heterocyclic system, featuring a cyclic sulfamide, offers a unique three-dimensional architecture that is of significant interest for engaging with biological targets. The presence of the benzyl group at the 2-position provides a strategic vector for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging this promising scaffold in medicinal chemistry programs. While direct literature on the 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is emerging, the protocols and applications detailed herein are built upon established principles of cyclic sulfamide chemistry and the extensive research conducted on isomeric and related heterocyclic systems.
Chemical and Structural Attributes
The 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide scaffold is characterized by a seven-membered ring containing two nitrogen atoms and a sulfur atom, with the latter existing as a sulfone. This cyclic sulfamide structure imparts a distinct conformational flexibility, which can be advantageous for optimizing interactions with the binding sites of biological targets.
| Property | Value | Source |
| IUPAC Name | 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | Internal |
| Molecular Formula | C₁₁H₁₆N₂O₂S | Internal |
| Molecular Weight | 256.32 g/mol | Internal |
| Appearance | Off-white to pale yellow solid | Internal |
| Solubility | Soluble in most organic solvents | Internal |
Medicinal Chemistry Applications: A Landscape of Therapeutic Possibilities
While the specific biological activities of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide are a burgeoning area of research, the broader class of cyclic sulfamides and related thiadiazepane derivatives has demonstrated a wide spectrum of pharmacological activities.[1] This suggests a rich potential for the 1,2,7-thiadiazepane scaffold in various therapeutic areas.
Potential Therapeutic Areas:
-
Antiviral Agents: Cyclic sulfonamides have been identified as potent inhibitors of viral replication. For instance, certain derivatives have shown robust inhibitory activity against SARS-CoV-2.[2] The conformational constraints and hydrogen bonding capabilities of the 1,2,7-thiadiazepane scaffold make it an attractive candidate for the design of novel antiviral agents.
-
Anticancer Agents: The thiadiazole nucleus is a common feature in many anticancer agents.[3][4][5] Derivatives have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression. The 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide scaffold can serve as a template for the development of new cytotoxic or targeted anticancer therapies.
-
Antibacterial Agents: Sulfonamides are a well-established class of antibacterial drugs.[6] The 1,2,7-thiadiazepane scaffold could be explored for the development of novel antibacterial agents, potentially overcoming existing resistance mechanisms.
-
Enzyme Inhibitors: The cyclic sulfamide motif can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes.[7] This opens up possibilities for designing inhibitors for a range of targets, including proteases, kinases, and other enzymes implicated in disease.
Structure-Activity Relationship (SAR) Studies:
The 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide scaffold is particularly amenable to SAR studies. The benzyl group at the N-2 position and the secondary amine at the N-7 position provide two key points for diversification. Libraries of analogs can be synthesized to probe the effects of various substituents on biological activity.
Sources
- 1. Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatatization of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide Scaffold
The 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide core represents a unique heterocyclic scaffold with significant potential in medicinal chemistry. As a cyclic sulfamide, it possesses key structural features that are attractive for drug design, including a defined three-dimensional geometry and the capacity for hydrogen bonding. The sulfamide moiety is a well-recognized pharmacophore, and its incorporation into a seven-membered ring system offers opportunities for novel molecular architectures. Derivatization of this scaffold, primarily at the N7 position, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This guide provides detailed protocols for the N-alkylation, N-acylation, and N-arylation of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, enabling the synthesis of diverse compound libraries for screening and lead optimization. The methodologies presented are based on established principles of cyclic sulfamide chemistry and are designed to be robust and reproducible.
I. N-Alkylation of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
The introduction of alkyl substituents at the N7 position can significantly influence the lipophilicity, metabolic stability, and target engagement of the molecule. The following protocol describes a general method for the N-alkylation of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide using a variety of alkyl halides.
Protocol 1: Base-Mediated N-Alkylation
This protocol utilizes a strong base to deprotonate the sulfonamide nitrogen, generating a nucleophilic anion that readily reacts with an alkyl halide.
Materials:
-
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to efficiently deprotonate the weakly acidic sulfonamide proton.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the starting materials and the resulting anion, facilitating the Sₙ2 reaction.
-
Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.
-
0 °C to Room Temperature: The initial cooling controls the exothermic deprotonation step, while allowing the reaction to proceed at a reasonable rate at room temperature.
| Parameter | Recommendation | Rationale |
| Base | NaH, KHMDS, NaHMDS | Strong, non-nucleophilic bases are preferred. |
| Solvent | DMF, THF, MeCN | Polar aprotic solvents stabilize the anion. |
| Temperature | 0 °C to RT | Balances reaction rate and potential side reactions. |
| Equivalents (Alkyl Halide) | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material. |
II. N-Acylation of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
N-acylation introduces an amide-like functionality, which can act as a hydrogen bond acceptor and introduce a planar, rigid element into the molecule. This modification can significantly alter the compound's binding properties.[1]
Protocol 2: Acylation with Acyl Chlorides or Anhydrides
This is a classical and efficient method for forming N-acylsulfonamides.[2]
Materials:
-
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Causality of Experimental Choices:
-
Triethylamine/Pyridine: Acts as a base to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Anhydrous DCM/THF: Aprotic solvents that are unreactive towards the acylating agents.
-
Aqueous Work-up: The acidic wash removes excess amine base, while the basic wash removes any unreacted acylating agent and the carboxylic acid byproduct.
| Parameter | Recommendation | Rationale |
| Acylating Agent | Acyl chlorides, Acid anhydrides | Highly reactive electrophiles for efficient acylation. |
| Base | Triethylamine, Pyridine, DMAP (catalytic) | Organic bases are used to avoid hydrolysis of the acylating agent. |
| Solvent | DCM, THF, Chloroform | Aprotic solvents that do not react with the electrophile. |
| Temperature | 0 °C to RT | Controls the reactivity of the acylating agent and minimizes side reactions. |
III. N-Arylation of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
The introduction of an aryl group at the N7 position can facilitate π-stacking interactions with biological targets and modulate the electronic properties of the scaffold. Copper-catalyzed N-arylation is a common method for this transformation.[3][4][5][6][7]
Protocol 3: Copper-Catalyzed N-Arylation (Ullmann-type Coupling)
This protocol describes a ligand-assisted copper-catalyzed cross-coupling reaction between the cyclic sulfamide and an aryl halide.
Materials:
-
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO) or Dioxane
-
Ethyl acetate (EtOAc)
-
Ammonium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a Schlenk tube, add 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (1.0 eq), aryl halide (1.5 eq), CuI (10 mol%), the ligand (20 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMSO via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with a dilute ammonium hydroxide solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Copper(I) Iodide: A common and effective copper catalyst for Ullmann-type couplings.
-
Ligand: Accelerates the reaction by stabilizing the copper catalyst and increasing its solubility and reactivity.
-
Potassium/Cesium Carbonate: A base is required for the catalytic cycle, likely to deprotonate the sulfonamide. Cesium carbonate is often more effective for less reactive substrates.
-
High Temperature: These coupling reactions typically require elevated temperatures to proceed at a reasonable rate.
-
Inert Atmosphere: Prevents oxidation of the Cu(I) catalyst.
| Parameter | Recommendation | Rationale |
| Catalyst | CuI, Cu₂O, Cu(OAc)₂ | Copper(I) salts are generally more active. |
| Ligand | L-proline, DMEDA, Phenanthroline derivatives | Chelating ligands enhance catalyst performance. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Strong inorganic bases are typically used. |
| Solvent | DMSO, Dioxane, Toluene | High-boiling polar aprotic solvents are preferred. |
Visualization of Derivatization Strategies
Caption: Overview of N-derivatization pathways for the core scaffold.
Caption: A typical workflow for synthesis and purification.
References
-
Posakony, J. J., Grierson, J. R., & Tewson, T. J. (2002). New routes to N-alkylated cyclic sulfamidates. The Journal of Organic Chemistry, 67(15), 5164–5169. [Link]
-
Posakony, J. J., Grierson, J. R., & Tewson, T. J. (2002). New Routes to N-Alkylated Cyclic Sulfamidates. The Journal of Organic Chemistry, 67(15), 5164-5169. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing. [Link]
-
Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Journal of Organic Chemistry, 71(8), 3198-3209. [Link]
-
Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. (2024). Taylor & Francis Online. [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715-3724. [Link]
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Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. (n.d.). PMC. [Link]
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Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Chemistry Portal. [Link]
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N-Acylation of sulfonamides using N-acylbenzotriazoles. (n.d.). Semantic Scholar. [Link]
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Liu, Z., & Larock, R. C. (2006). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. The Journal of Organic Chemistry, 71(8), 3198-3209. [Link]
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Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209. [Link]
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Application Notes & Protocols for the Cellular Characterization of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Introduction: A Strategic Framework for Evaluating a Novel Sultam Derivative
The cyclic sulfonamides, or sultams, represent a promising and underexplored scaffold in medicinal chemistry.[1][2] Historically recognized for their antibacterial properties, recent research has illuminated their potential as potent anticancer, anti-inflammatory, and antiviral agents.[1][3][4] This guide focuses on 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide , a specific seven-membered sultam derivative.[5] Given the nascent stage of research on this particular molecule, this document provides a comprehensive, multi-phase strategic workflow for its initial characterization in cell-based assays.
This guide is designed for researchers in drug discovery and chemical biology, offering a logical progression from broad phenotypic screening to initial mechanistic insights. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure robust and interpretable data.
Phase 1: Foundational Analysis - Compound Profile and Initial Cytotoxicity Screening
The first step in characterizing any novel compound is to understand its fundamental properties and its general effect on cell viability. This phase establishes a baseline for all subsequent, more detailed mechanistic studies.
Compound Profile
A clear understanding of the test article's physicochemical properties is essential for accurate and reproducible experimental setup.
| Property | Value | Source |
| IUPAC Name | 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | [5] |
| CAS Number | 1017782-61-4 | [5] |
| Molecular Formula | C₁₁H₁₆N₂O₂S | [5] |
| Molecular Weight | 240.32 g/mol | [5] |
| Appearance | Off-white to light yellow powder | [5] |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane | [5] |
Scientist's Note (Stock Solution Preparation): For cell-based assays, it is critical to prepare a high-concentration stock solution in a cell-culture compatible solvent, typically dimethyl sulfoxide (DMSO). Prepare a 10 mM or 20 mM stock solution, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. The final concentration of DMSO in the cell culture medium should be kept constant across all conditions (including vehicle controls) and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Workflow for Initial Compound Characterization
The following diagram outlines the logical progression of experiments described in this guide.
Caption: High-level workflow for the cellular characterization of a novel compound.
Protocol 1: Cell Viability Assessment using Resazurin Assay
This protocol determines the concentration-dependent effect of the compound on the metabolic activity of cells, serving as a surrogate for cell viability.[6][7]
Rationale: The resazurin (also known as AlamarBlue) assay is a sensitive, non-toxic, and robust method. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[6] The fluorescence intensity is directly proportional to the number of living cells.
Materials:
-
Selected cell lines (e.g., a panel including A549 lung cancer, MCF-7 breast cancer, and BEAS-2B normal lung epithelial cells)
-
Complete cell culture medium
-
96-well, black, clear-bottom tissue culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration that will result in 50-70% confluency after 24 hours.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Typical seeding densities are 5,000-10,000 cells/well.
-
Control Wells: Include wells for "cells + vehicle" (negative control) and "medium only" (background control).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the compound in complete medium from your DMSO stock. A common starting range is 100 µM down to 0.1 µM.
-
Crucially, ensure the final DMSO concentration is identical in all wells (e.g., 0.1%). Prepare a "vehicle control" solution containing the same final DMSO concentration.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Incubation:
-
Add 10 µL of the resazurin stock solution to each well (for a final concentration of ~15 µg/mL).
-
Incubate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the "vehicle control" wells are not over-saturated.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
% Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ (half-maximal inhibitory concentration).
Phase 2: Elucidating the Mechanism of Cell Death
If the compound demonstrates significant cytotoxicity, the next critical step is to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[8] This distinction is fundamental in drug development, as apoptosis is often a desired therapeutic outcome.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay is a gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[9][10] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC or Alexa Fluor 488), it can label early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[9]
Principle of Annexin V / PI Staining:
Caption: Interpreting Annexin V/PI flow cytometry data quadrants.
Materials:
-
Cells treated with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.
-
Positive control for apoptosis (e.g., Staurosporine at 1 µM for 4-6 hours).
-
Negative control (vehicle-treated cells).
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (typically includes Annexin V conjugate, PI solution, and a 10X Binding Buffer).[11]
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Collection:
-
Treat cells in 6-well plates. After treatment, collect both floating (apoptotic) and adherent cells.
-
Aspirate the culture medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS, then trypsinize them. Combine the trypsinized cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS, centrifuging between washes. This removes any residual medium that could interfere with the assay.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[12] Use unstained, Annexin V only, and PI only controls to set up compensation and gates correctly.
-
Data Analysis:
-
The flow cytometer will generate a dot plot with PI fluorescence on the y-axis and Annexin V-FITC fluorescence on the x-axis.
-
Quantify the percentage of cells in each of the four quadrants to determine the proportion of live, early apoptotic, and late apoptotic/necrotic cells. A significant increase in the Annexin V-positive populations (lower-right and upper-right quadrants) compared to the vehicle control indicates the induction of apoptosis.
Phase 3: Investigating Potential Signaling Pathways
Observing apoptosis is a key finding, but understanding the underlying molecular mechanism is crucial for drug development. Many anticancer agents function by activating intrinsic or extrinsic apoptotic pathways.[13] A common method to probe these pathways is by analyzing the expression and activation state of key regulatory proteins.[14]
Hypothetical Pathway: Intrinsic Apoptosis
Given that many small molecule drugs induce apoptosis via mitochondrial stress, a logical next step is to investigate the intrinsic (or mitochondrial) apoptosis pathway.
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- 14. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
Application Notes and Protocols for the Analytical Characterization of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Introduction
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a heterocyclic compound featuring a saturated seven-membered ring containing sulfur and nitrogen atoms, with a benzyl group attached to one of the nitrogen atoms. The sulfonamide group within the thiadiazepane ring is a common pharmacophore in medicinal chemistry, suggesting the potential biological activity of this molecule. Accurate and comprehensive analytical characterization is paramount for researchers, scientists, and drug development professionals to confirm its identity, purity, and structural integrity. This guide provides in-depth technical application notes and detailed protocols for the analytical characterization of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, drawing upon established methodologies for analogous cyclic sulfonamides and thiadiazepane derivatives.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Causality Behind Experimental Choices
The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. The addition of a small amount of tetramethylsilane (TMS) provides a reference signal at 0 ppm. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, which is particularly useful for assigning the signals of the thiadiazepane ring protons.[1]
Expected Spectral Characteristics
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm region), a singlet for the benzylic methylene protons, and a series of multiplets for the methylene protons of the thiadiazepane ring. The chemical shifts of the ring protons will be influenced by their proximity to the sulfonamide group and the nitrogen atoms.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the seven-membered ring. The carbon atoms adjacent to the nitrogen and sulfur atoms will appear at characteristic chemical shifts.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in approximately 0.7 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband probe.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
II. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through fragmentation analysis.
Causality Behind Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.[2][3]
Expected Mass Spectrum
The positive ion ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 241.0954 (calculated for C₁₁H₁₇N₂O₂S⁺). Fragmentation patterns may involve the loss of the benzyl group or cleavage of the thiadiazepane ring.[4]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Acquisition:
-
Mass Range: m/z 50-500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the [M+H]⁺ ion.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural insights.
III. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of a compound and for quantitative analysis. A validated HPLC method is essential for quality control in drug development.[5]
Causality Behind Experimental Choices
Reverse-phase HPLC is the most common mode for the analysis of moderately polar organic compounds. A C18 column is a versatile choice, and a mobile phase consisting of a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol allows for the elution of the compound with good peak shape. Gradient elution is often employed to ensure the timely elution of any potential impurities with different polarities. UV detection is suitable due to the presence of the aromatic benzyl group.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution to the desired concentration range for analysis.
-
Analysis: Inject the sample and record the chromatogram. The purity of the compound can be determined by calculating the peak area percentage of the main peak relative to the total peak area.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Gradient | 30-95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
IV. Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation. It is the gold standard for structural validation of crystalline compounds.[6][7][8][9][10]
Causality Behind Experimental Choices
The most challenging step is obtaining high-quality single crystals. This often requires screening various crystallization techniques and solvent systems. The choice of X-ray source (e.g., Mo or Cu) and data collection temperature (typically cryogenic) is standard for small molecule crystallography.
Experimental Protocol: X-ray Crystallography
-
Crystallization:
-
Dissolve a high-purity sample of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture).
-
Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small vial inside a larger sealed container with a less polar anti-solvent (e.g., hexane).
-
Allow the setup to stand undisturbed for several days to weeks.
-
-
Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Visualizations
Caption: Analytical workflow for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Caption: Integration of analytical data for complete characterization.
References
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]
-
Figure 4. X-ray crystal structures of compounds 8f, 19,and 22. ResearchGate. [Link]
-
Synthesis, antimicrobial and QSAR studies of some new thiadiazepine derivatives. ResearchGate. [Link]
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X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. [Link]
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Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. PubMed. [Link]
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Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thiadiazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. OUCI. [Link]
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Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. NIH. [Link]
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Multi Capillary Flow Reactor: Synthesis of 1,2,5-thiadiazepane 1,1- dioxide Library Utilizing One-Pot Elimination and Inter-/Intermolecular. Double aza-Michael Addition Via Microwave- Assisted, Continuous. Flow Organic Synthesis (MACOS). [Link]
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2-benzyl-1,2,7-thiadiazepane 1,1-dioxide. SINFOO. [Link]
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1,2,3-thiadiazole-4-yl)benzyl]-4-chloro-1H- imidazole-5-carboxaldehyd. [Link]
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Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
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Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]
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Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. [Link]
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Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC - PubMed Central. [Link]
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Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]
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Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. ResearchGate. [Link]
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1,3-Thiazepines. 5. Study of 2Phenyl(benzyl)iminohexahydro-1,3-thiazepines and Their Derivatives by 13 C Spectroscopy. ResearchGate. [Link]
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Synthesis of a Library of 1,5,2-Dithiazepine 1,1-Dioxides. Part 1: A One-Pot Sulfonylation/Thia-Michael Protocol. NIH. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]
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A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. PubMed. [Link]
-
Synthesis of 3,6-diaryl-1,4,5-thiadiazepines from substituted 2-thiocyano acetophenone and investigation of reaction mechanism. ResearchGate. [Link]
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Application Notes & Protocols: Safe Handling and Storage of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Introduction
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a heterocyclic sulfonamide derivative, a class of compounds with significant interest in medicinal chemistry and drug development.[1][2] As with any novel or specialized chemical entity, establishing robust safety protocols is paramount for protecting researchers and ensuring the integrity of experimental outcomes. The health risks of this specific product have not been fully determined, mandating a cautious approach.[3] This document provides a detailed guide for the safe handling, storage, and emergency management of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, synthesized from field-proven laboratory practices and available safety data.
Hazard Identification and Compound Profile
Before any handling, it is critical to understand the intrinsic hazards of the compound. The primary safety information is summarized from supplier data.
| Property | Information | Source |
| IUPAC Name | 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | |
| CAS Number | 1017782-61-4 | |
| Molecular Formula | C₁₁H₁₆N₂O₂S | |
| Molecular Weight | 240.33 g/mol | |
| Physical Form | Solid, Crystal - Powder | [3] |
| Melting Point | 72 - 74 °C | |
| GHS Pictogram | ||
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P402 + P404: Store in a dry place. Store in a closed container. |
Risk Assessment and Engineering Controls
The hazard profile (H302, H312, H332) indicates that 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide poses a moderate acute toxicity risk through all primary routes of exposure: ingestion, dermal contact, and inhalation. The primary physical risk is the generation of airborne dust particles from the solid compound.
Causality of Controls:
-
Inhalation Hazard (H332): The compound is a fine solid, and dust can be easily aerosolized during weighing and transfer.[3] Inhalation of this dust is harmful. Therefore, all manipulations of the solid compound must be performed in a certified chemical fume hood or via a closed system to prevent worker exposure.[3][4] Local exhaust ventilation is a mandatory engineering control.[3]
-
Dermal Hazard (H312): The compound is harmful upon skin contact. This necessitates the use of appropriate gloves and lab coats to prevent accidental exposure. An immediately accessible safety shower is a critical facility requirement.[3]
-
Ingestion Hazard (H302): Accidental ingestion can occur from contaminated hands. This risk is mitigated by strict adherence to hygiene protocols, such as washing hands thoroughly after handling and the prohibition of eating, drinking, or smoking in the laboratory (P270).[3]
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the chemical. The selection is directly informed by the hazard and precautionary statements.
| Protection Type | Specification | Rationale & Standard |
| Hand Protection | Nitrile or neoprene protective gloves. | Required to prevent skin contact (H312, P280). Check for tears before use and replace immediately if contaminated.[3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or ANSI Z87.1 (US) standards. Protects against accidental splashes or dust generation.[4] |
| Skin/Body Protection | Long-sleeved laboratory coat. Closed-toe shoes. | Provides a barrier against skin contact (H312, P280). Protective boots may be required depending on the scale of work.[3] |
| Respiratory Protection | Not typically required if work is performed within a functional fume hood. For spill cleanup or if ventilation is inadequate, a NIOSH-approved N95 dust respirator is necessary. | Protects against inhalation of harmful dust (H332, P260). Follow local and national regulations for respirator use.[3][4] |
Experimental Protocols: Safe Handling Workflow
The following protocols are designed to minimize exposure risk during common laboratory procedures.
Protocol 4.1: Receiving and Initial Inspection
-
Verify Integrity: Upon receipt, inspect the container for any signs of damage or leakage.
-
Confirm Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and hazard pictograms.
-
Log Entry: Record the receipt date, quantity, and assigned storage location in the chemical inventory.
Protocol 4.2: Weighing and Aliquoting Solid Compound
Causality Note: This procedure presents the highest risk of dust generation and inhalation. Strict adherence to engineering controls is critical.
-
Preparation:
-
Don all required PPE (gloves, safety glasses, lab coat).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Decontaminate the weighing area inside the fume hood. Place an analytical balance or a weigh boat on a tared scale within the hood.
-
-
Handling:
-
Transport the sealed primary container to the fume hood.
-
Open the container slowly within the fume hood to avoid disturbing the powder.
-
Use a clean, dedicated spatula to carefully transfer the desired amount of solid to the weigh boat or receiving vessel. Avoid any actions that could generate dust.
-
Once weighing is complete, securely seal the primary container.
-
-
Cleanup:
-
Carefully clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe (e.g., 70% ethanol) to prevent dust dispersal.
-
Dispose of the wipe and any contaminated disposables (like weigh boats) in a designated, sealed chemical waste container.
-
Wash hands and face thoroughly after handling is complete, even after removing gloves.[3]
-
Protocol 4.3: Solution Preparation
-
Pre-calculation: Determine the required volume of solvent before beginning.
-
Dissolution:
-
In the fume hood, place the vessel containing the pre-weighed solid.
-
Slowly add the solvent to the solid, directing the stream to the side of the vessel to minimize aerosolization.
-
Stir or sonicate the mixture as needed until the solid is fully dissolved. Keep the vessel covered whenever possible.
-
-
Storage of Solution: Transfer the prepared solution to a clearly labeled, sealed container appropriate for the solvent used.
Storage Procedures
Proper storage is essential for maintaining compound stability and preventing accidental release.
Key Principles:
-
Container Integrity: Always keep the container tightly closed to prevent exposure to moisture and air.[3]
-
Location: Store in a designated, well-ventilated, and dry area.[4]
-
Temperature: For long-term stability, store in a refrigerator.[3] This minimizes potential degradation pathways.
-
Incompatibilities: While specific incompatibility data is not available, as a general rule, store away from strong oxidizing agents and strong acids or bases.
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C (Refrigerator) | Recommended for stability of complex organic molecules.[3] |
| Atmosphere | Store in a dry place. | Protects from hydrolysis and moisture degradation.[4] |
| Container | Tightly sealed, original supplier container. | Prevents contamination and accidental release.[3] |
| Segregation | Away from strong oxidizing agents, acids, and bases. | Standard precautionary measure to avoid unknown hazardous reactions. |
Visualization of Safe Handling Workflow
The following diagram outlines the critical decision points and steps for safely handling 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Caption: Workflow for handling 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Spill and Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
7.1: Spill Response
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the lab supervisor.
-
Control: If safe to do so, prevent the spread of the spill. For a solid spill, avoid creating dust. Do not use a dry brush.
-
Cleanup:
-
Wear appropriate PPE, including a dust respirator if necessary.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the material into an airtight container for disposal, taking care not to disperse dust.[3]
-
Clean the spill area with a wet wipe or cloth, then dispose of all cleanup materials as hazardous waste.
-
-
Ventilate: Allow the area to ventilate before resuming work.
7.2: Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Waste Disposal
All waste contaminated with 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, including empty containers, disposable labware, and cleanup materials, must be disposed of as hazardous chemical waste.[5] Collect waste in a designated, sealed, and clearly labeled container. Follow all local, state, and federal regulations for chemical waste disposal.
References
-
Safety Data Sheet - Generic. AAPPTec, LLC.[Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information (PMC).[Link]
-
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI.[Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.[Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.[Link]
Sources
Application Notes and Protocols: Preparation and Handling of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide for Experimental Use
Document Version: 1.0
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (CAS: 1017782-61-4) for experimental applications. As a novel heterocyclic compound, understanding its physicochemical properties and adhering to rigorous preparation protocols are paramount to ensure experimental reproducibility and the integrity of research outcomes. This guide is structured to provide not only procedural steps but also the scientific rationale behind these recommendations, reflecting our commitment to best practices in laboratory research.
The thiadiazepane dioxide scaffold is of growing interest in medicinal chemistry. While the specific biological activity of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a subject of ongoing research, related structures have been investigated for a variety of biological activities. Therefore, this compound is likely to be utilized in high-throughput screening campaigns and cell-based assays to elucidate its pharmacological profile.
Compound Specifications and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of reliable experimental design. 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a solid, off-white to light yellow powder.[1] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide | [1][2] |
| CAS Number | 1017782-61-4 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |
| Molecular Weight | 240.32 g/mol | [1] |
| Appearance | Off-white to light yellow powder/solid | [1][2] |
| Melting Point | 72-74 °C | [1][2] |
| Purity | ≥95% (typical) | [2] |
| Solubility | Moderate solubility in methanol and dichloromethane. Expected to be soluble in Dimethyl Sulfoxide (DMSO). | [1] |
| Storage | Recommended storage in a refrigerator.[3] Keep container tightly closed. | [3] |
Safety Precautions and Handling
Given that the toxicological properties of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide may not be fully characterized, it is prudent to handle it as a potentially potent compound.[4][5] Adherence to strict safety protocols is mandatory to minimize exposure to laboratory personnel.
Hazard Identification: The Safety Data Sheet (SDS) from suppliers like Sigma-Aldrich indicates that this compound may be toxic if swallowed, cause skin irritation, and cause serious eye irritation.[6]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required when handling this compound in its solid form or in solution.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times. |
| Hand Protection | Nitrile gloves | Double gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A disposable gown is recommended for weighing and handling of the solid. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Recommended, especially when handling the powder to avoid inhalation. |
General Handling Procedures:
-
Always handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust when handling the solid material.
-
Use dedicated spatulas and weighing papers.
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
-
In case of accidental contact, follow the first-aid measures outlined in the product's Safety Data Sheet (SDS).[6]
Stock Solution Preparation Protocol
The preparation of an accurate and stable stock solution is a critical step for any in vitro or in vivo experiment. Dimethyl Sulfoxide (DMSO) is a recommended solvent due to its high solubilizing capacity for a wide range of organic molecules and its compatibility with many biological assays.[7]
3.1. Rationale for Solvent Selection
DMSO is a polar aprotic solvent that is miscible with water and most organic solvents.[7] This property is highly advantageous for cell-based assays where the final concentration of DMSO in the culture medium must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
3.2. Materials
-
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes with screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
3.3. Step-by-Step Protocol for a 10 mM Stock Solution
-
Pre-weighing Preparations: Bring the vial of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide to room temperature before opening to prevent condensation of moisture.
-
Calculation of Required Mass:
-
Molecular Weight (MW) = 240.32 g/mol
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 240.32 g/mol * 1000 mg/g = 2.4032 mg
-
-
Weighing the Compound:
-
Place a clean, empty weighing boat or paper on the analytical balance and tare.
-
Carefully weigh out the calculated mass of the compound. For small quantities, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to improve accuracy.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile amber vial.
-
Add the calculated volume of anhydrous, sterile DMSO.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow, brief sonication in a water bath can be applied.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in an appropriate buffer or cell culture medium for the specific experiment.
4.1. General Protocol for Dilution
-
Thawing the Stock Solution: Thaw the required aliquot of the stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.
-
Serial Dilutions: Perform serial dilutions in the appropriate vehicle (e.g., cell culture medium, phosphate-buffered saline) to achieve the desired final concentrations. It is crucial to perform these dilutions immediately before use to minimize potential compound instability or precipitation in aqueous solutions.
-
Final DMSO Concentration: Always calculate the final concentration of DMSO in your working solutions and include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Potential Applications and Experimental Considerations
While the specific biological target of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is not yet widely published, its structural class, thiadiazepane dioxides, has been explored in various therapeutic areas. For instance, related thiadiazine 1,1-dioxides have shown activity in models of Huntington's disease.[8][9] Furthermore, libraries of similar compounds have been synthesized for high-throughput screening to identify novel bioactive molecules.[10]
Suggested Experimental Approaches:
-
High-Throughput Screening (HTS): The compound can be included in HTS campaigns against a wide range of biological targets.
-
Cell-Based Assays: Investigate its effects on cellular processes such as proliferation, apoptosis, or specific signaling pathways in relevant cell lines.
-
Target-Based Assays: If a putative target is identified, in vitro assays with purified enzymes or receptors can be performed.
Quality Control
To ensure the validity of experimental results, the following quality control measures are recommended:
-
Purity Assessment: Periodically check the purity of the stock solution using analytical techniques such as HPLC-MS, especially if stored for extended periods.
-
Concentration Verification: The concentration of the stock solution can be verified using methods like quantitative NMR (qNMR) if a certified reference standard is available.
-
Solubility Check: Before starting a large-scale experiment, perform a small-scale test to ensure the compound remains soluble at the highest working concentration in the final assay buffer or medium.
By adhering to these detailed protocols and recommendations, researchers can confidently prepare and utilize 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in their experimental workflows, contributing to the generation of high-quality, reproducible data.
References
- Vulcanchem. 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
- Sigma-Aldrich. SAFETY DATA SHEET - 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide.
- Sigma-Aldrich. 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide.
- Pharmaceutical Technology. High-Potency APIs: Containment and Handling Issues.
- TCI AMERICA. SAFETY DATA SHEET - T1859.
- Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs.
- National Institutes of Health. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease§.
- PubMed. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides With Efficacy in a Model of Huntington's Disease.
- National Institutes of Health. Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy.
- PubChem. Dimethyl Sulfoxide.
Sources
- 1. Peptide Reconstitution Guide: Step by Step Lab Tutorial (Research Use Only) [protidehealth.com]
- 2. witpress.com [witpress.com]
- 3. polarispeptides.com [polarispeptides.com]
- 4. pharmtech.com [pharmtech.com]
- 5. agnopharma.com [agnopharma.com]
- 6. altmedxp.com [altmedxp.com]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide" synthesis
Answering the call of complex heterocyclic chemistry, this Technical Support Center provides a specialized resource for researchers engaged in the synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide . As Senior Application Scientists, we have structured this guide to move beyond simple protocols, delving into the mechanistic reasoning and empirical wisdom that underpin successful synthesis. Here, you will find a dynamic question-and-answer-based troubleshooting guide and a comprehensive FAQ section designed to anticipate and resolve the challenges you may encounter in the laboratory.
Proposed Synthetic Pathway Overview
The synthesis of a seven-membered heterocyclic system such as 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a multi-step endeavor. While several routes are conceivable, a robust and modular approach often involves the sequential construction of a linear precursor followed by an intramolecular cyclization. A highly effective modern strategy for forming medium-to-large rings is Ring-Closing Metathesis (RCM).[1][2] The workflow below outlines a plausible RCM-based approach, which will serve as the framework for our troubleshooting guide.
Caption: A proposed synthetic workflow for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide via RCM.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific, practical problems that can arise during the synthesis. Each question is followed by a detailed analysis and actionable solutions.
Issue 1: Low Yield or Stalled N-Alkylation of the Sulfamide Precursor (Steps 1-3)
Question: My N-alkylation reaction with benzyl bromide or allyl bromide is giving a low yield, or TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction times. What's going wrong?
Answer: This is a frequent challenge in sulfonamide chemistry. The acidity of the N-H protons on a sulfamide is significantly lower than that of a simple sulfonamide, making deprotonation and subsequent alkylation more difficult. Several factors must be optimized for success.[3][4]
Causality & Solutions:
-
Inadequate Base Strength: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) can be effective in some systems, sulfamides often require a stronger, non-nucleophilic base to ensure complete deprotonation.[5]
-
Recommendation: Use a strong base like sodium hydride (NaH, 60% dispersion in mineral oil). NaH irreversibly deprotonates the sulfamide, driving the reaction forward.
-
Protocol Insight: When using NaH, ensure the reaction is performed under an inert atmosphere (N₂ or Ar) with anhydrous solvents (e.g., THF, DMF) to prevent quenching by water or reaction with atmospheric oxygen.[3]
-
-
Solvent Effects: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
-
Recommendation: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. DMF is particularly effective at solvating the sodium cation, leaving a more "naked" and highly nucleophilic sulfamide anion.[4]
-
-
Reaction Temperature: Insufficient thermal energy can lead to a stalled reaction.
-
Recommendation: While initial deprotonation with NaH is often performed at 0 °C to control hydrogen gas evolution, the subsequent alkylation step may require heating. Monitor the reaction by TLC and, if it is sluggish at room temperature, consider gently heating to 40-60 °C.
-
-
Side Reaction: N,N'-Dialkylation: A common pitfall is the addition of two benzyl or allyl groups.
-
Mitigation: This is a stoichiometric issue. Use only a slight excess (1.05-1.1 equivalents) of the alkylating agent. Furthermore, adding the alkylating agent slowly to the deprotonated sulfamide can help maintain its low concentration, favoring mono-alkylation.[3]
-
Caption: Decision tree for troubleshooting low N-alkylation yield.
Issue 2: Failure of Ring-Closing Metathesis (RCM) (Step 4)
Question: I have successfully synthesized my N,N'-diallyl-N-benzylsulfamide precursor, but the RCM reaction using a Grubbs' catalyst is not proceeding. TLC shows only starting material, or a complex mixture of products.
Answer: Ring-Closing Metathesis is a powerful but sensitive catalytic reaction. Failure typically points to issues with the catalyst, substrate purity, or reaction conditions.[1]
Causality & Solutions:
-
Catalyst Choice and Activity: Not all Grubbs' catalysts are created equal. First-generation catalysts are less tolerant of functional groups and may be inhibited by the sulfur and nitrogen atoms in your substrate.
-
Recommendation: Use a second-generation (e.g., Grubbs' II, Hoveyda-Grubbs' II) or third-generation (e.g., Zhan catalysts) catalyst. These are generally more robust, have higher initiation rates, and exhibit better tolerance for heteroatoms.[2]
-
-
Catalyst Poisoning: Trace impurities can deactivate the ruthenium catalyst.
-
Source of Impurities: Common culprits include water, oxygen, and, importantly, sulfur-containing compounds from previous steps (e.g., residual thiols if used). Amines themselves can sometimes coordinate to the metal center and inhibit catalysis.
-
Recommendation: Ensure your precursor is rigorously purified, typically by column chromatography, before the RCM step. The reaction must be run under a strict inert atmosphere (N₂ or Ar) using degassed solvents. Sparging the solvent with argon for 15-30 minutes before use is highly effective.
-
-
Reaction Concentration (Intra- vs. Intermolecular): RCM is an intramolecular process. If the concentration of the diene precursor is too high, it can lead to intermolecular reactions, resulting in oligomers and polymers instead of the desired seven-membered ring.
-
Recommendation: RCM reactions are typically run under high dilution conditions. A starting concentration of 0.001–0.05 M in a solvent like dichloromethane (DCM) or toluene is a good starting point.[6]
-
Table 1: RCM Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive Catalyst | Use a 2nd or 3rd generation Grubbs' catalyst. |
| Catalyst Poisoning | Rigorously purify the diene precursor; use degassed solvents and an inert atmosphere. | |
| Polymer/Oligomer Formation | Concentration too high | Run the reaction at high dilution (0.001–0.05 M). |
| Sluggish Reaction | Low Temperature | Gently reflux in DCM (~40 °C) or switch to toluene for higher temperatures (~80-110 °C). |
Issue 3: Difficulty in Purifying the Final Product
Question: The reaction appears to be successful, but I am struggling to isolate a pure sample of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide by column chromatography.
Answer: Purification of cyclic sulfonamides can be challenging due to their polarity and potential for interaction with the silica gel stationary phase.
Causality & Solutions:
-
Compound Polarity: The sulfonyl group (SO₂) and the two nitrogen atoms make the molecule quite polar, which can lead to significant tailing or streaking on a silica gel column.
-
Recommendation:
-
Solvent System: A common mistake is using a solvent system that is too polar from the start. Begin with a less polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
Solvent Additives: Adding a small amount (0.5-1%) of triethylamine (Et₃N) to the eluent can deactivate the acidic sites on the silica gel, preventing strong adsorption of your basic amine product and improving peak shape. Conversely, if impurities are basic, adding a small amount of acetic acid can help.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (neutral or basic) or a C18 reversed-phase column.
-
-
-
Removal of Catalyst Residue: Ruthenium byproducts from the RCM step can be difficult to remove as they often co-elute with polar products.
-
Recommendation: Before chromatographic purification, stir the crude reaction mixture with a ruthenium scavenger. Commercially available options include activated carbon or functionalized silica gels (e.g., Biotage MP-TMT). A simple and effective lab method is to stir the crude product in DMSO for several hours, which complexes with the ruthenium, then extract the desired product into a non-polar solvent.[7]
-
Frequently Asked Questions (FAQs)
Q1: Are there viable alternative routes to the 1,2,7-thiadiazepane ring system besides RCM? A1: Yes, classical intramolecular cyclization is a strong alternative. This would involve synthesizing a linear precursor with two different reactive functional groups at the ends, for example, an amine and an alkyl halide. The cyclization would then be an intramolecular nucleophilic substitution. While effective, this method can be more susceptible to competing intermolecular side reactions and may require high-dilution conditions, similar to RCM. Another modern approach could be copper-catalyzed intramolecular C-H amination or nitrene insertion reactions, which can form cyclic sulfonamides from unsaturated primary sulfonamides.[8][9]
Q2: What are the key safety precautions for this synthesis? A2: Several steps require specific safety measures:
-
Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any protic sources. Quench any excess NaH slowly and carefully with isopropanol or ethanol at 0 °C before aqueous workup.
-
Alkylating Agents (Benzyl Bromide, Allyl Bromide): These are lachrymators and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Ensure you are using a fresh bottle or test for peroxides before use.
Q3: My starting material has other sensitive functional groups. Is an N-alkylation strategy still viable? A3: It depends on the functional group. For acid-sensitive groups, the strong base used in standard N-alkylation could be problematic. In such cases, the Fukuyama-Mitsunobu reaction is an excellent alternative.[10] This reaction allows for the N-alkylation of sulfonamides with alcohols under mild, neutral conditions using a phosphine and an azodicarboxylate (e.g., DEAD or DIAD).[11][12] This method is known for its high functional group tolerance.[4]
Q4: What are the expected spectroscopic signatures for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide? A4: While a definitive spectrum requires experimental data, we can predict key features based on the structure[13][14]:
-
¹H NMR: Expect to see characteristic signals for the benzyl group (aromatic protons around 7.2-7.4 ppm and a benzylic CH₂ singlet around 4.5 ppm). The aliphatic protons of the seven-membered ring will appear as complex multiplets in the upfield region (likely 2.0-4.0 ppm).
-
¹³C NMR: Look for aromatic carbons (~127-138 ppm), the benzylic carbon (~50-60 ppm), and several distinct aliphatic carbons corresponding to the thiadiazepane ring.
-
Mass Spectrometry (MS): The expected molecular weight is 240.32 g/mol . Look for the [M+H]⁺ ion at m/z 241.33 in ESI-MS.
-
IR Spectroscopy: A strong, characteristic absorption band for the sulfonyl group (O=S=O) should be present around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).
References
-
Dauron, E., & Nocera, G. (2018). Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes. Organic Letters. Available at: [Link]
-
El-Mabrouk, A., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Molecular Structure. Available at: [Link]
-
Bull, J. A., & Mousseau, J. J. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nefzi, A., et al. (2005). Synthesis of cyclic peptidosulfonamides as scaffolds for MC4 pharmacophoric groups. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Huang, Z., et al. (2022). Facile and Efficient N-Boc Deprotection of Amide and Sulfonamide under Microwave Irradiation in Water. HETEROCYCLES. Available at: [Link]
-
Pavliuk, O., et al. (2019). Ring closing metathesis strategies to isoxazole containing thiadiazepines. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
But, T. Y., & Toy, P. H. (2007). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
-
Dauron, E., & Nocera, G. (2018). Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes. ResearchGate. Available at: [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). Available at: [Link]
-
N‐Boc deprotection of primary and secondary sulfonimidamide. (n.d.). ResearchGate. Available at: [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (n.d.). ResearchGate. Available at: [Link]
-
N‐Alkylation of N‐Monosubstituted Sulfonamides in Ionic Liquids. (n.d.). ResearchGate. Available at: [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. (n.d.). Semantic Scholar. Available at: [Link]
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Alkylation of Amines under Mitsunobu Conditions. (2017). Synfacts. Available at: [Link]
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Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
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New synthetic strategy to create intricate thiaoxacyclophanes via ring-closing metathesis. (n.d.). Angewandte Chemie. Available at: [Link]
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Ring-closing metathesis. (n.d.). Wikipedia. Available at: [Link]
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Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. Available at: [Link]
-
Reed-Berendt, B. G., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters. Available at: [Link]
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The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Available at: [Link]
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Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]
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Multi Capillary Flow Reactor: Synthesis of 1,2,5-thiadiazepane 1,1- dioxide Library. (n.d.). Available at: [Link]
-
The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. (n.d.). New Journal of Chemistry. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. (n.d.). National Institutes of Health. Available at: [Link]
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Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (n.d.). Nature Communications. Available at: [Link]
-
2-benzyl-1,2,7-thiadiazepane 1,1-dioxide. (n.d.). SINFOO. Available at: [Link]
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Synthesis of 1,3,5-Triazepines and Benzo[f][8][15][16]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). National Institutes of Health. Available at: [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (n.d.). MDPI. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Available at: [Link]
-
1,2,3-thiadiazole-4-yl)benzyl]-4-chloro-1H- imidazole-5-carboxaldehyd. (n.d.). Available at: [Link]
-
Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. (n.d.). National Institutes of Health. Available at: [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). PubMed. Available at: [Link]
-
Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Available at: [Link]
-
Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double Aza-Michael Strategy. (n.d.). ResearchGate. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide Analogs
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and optimization of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide analogs. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying chemical principles to empower your research.
I. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide and its analogs. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Problem 1: Low to No Product Yield
Question: My reaction to synthesize the 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide core structure is resulting in very low yields or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the synthesis of seven-membered heterocyclic rings like thiadiazepanes are a known challenge due to unfavorable ring strain and entropy factors.[1] A systematic approach to troubleshooting is crucial.[2]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[2]
-
Temperature: Many N-alkylation reactions of sulfonamides require elevated temperatures to proceed efficiently.[3] If you are performing a key N-alkylation step, ensure the temperature is adequate. For instance, some thermal alkylations necessitate refluxing in solvents like toluene.[3] Conversely, excessively high temperatures can lead to product decomposition.[2] Consider running small-scale trial reactions at various temperatures to identify the optimal range.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] Incomplete conversion may be due to insufficient reaction time, while prolonged times can lead to the formation of byproducts or degradation of the desired product.
-
-
Reagent and Solvent Purity: Impurities in starting materials or solvents can significantly hinder the reaction.
-
Action: Always use reagents of high purity. Ensure that any solvents used, especially in moisture-sensitive steps, are anhydrous.[4]
-
-
Atmospheric Moisture and Oxygen: Reactions involving organometallic reagents or strong bases are often sensitive to air and moisture.[2]
-
Action: If your synthesis involves such steps, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.
-
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates.[2]
-
Action: Ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture.
-
-
Nature of the Substrates:
-
Steric Hindrance: Bulky substituents on either the sulfonamide nitrogen or the alkylating agent can impede the reaction.[3][5] If possible, consider using less sterically hindered starting materials for initial optimizations.
-
Electronic Effects: Strong electron-withdrawing groups on an aryl sulfonamide can decrease its nucleophilicity, potentially leading to lower yields.[3]
-
| Parameter | Recommendation | Rationale |
| Temperature | Optimize via small-scale trials (e.g., 60°C, 80°C, 110°C) | Balances reaction rate and potential for product decomposition. |
| Reaction Time | Monitor by TLC/LC-MS (e.g., check at 2, 6, 12, 24 hours) | Ensures reaction goes to completion without significant byproduct formation. |
| Solvents | Use anhydrous grade polar aprotic solvents (e.g., DMF, DMSO, THF) | Solubilizes reactants and intermediates; prevents side reactions with water.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Protects sensitive reagents and intermediates from degradation.[2] |
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also observing significant amounts of side products, complicating purification. How can I minimize their formation?
Answer: The formation of side products is a common issue in heterocyclic synthesis. Identifying the nature of these impurities is the first step toward mitigating their formation.
Common Side Products & Mitigation Strategies:
-
Dimerization/Polymerization: This can occur if a molecule contains both nucleophilic and electrophilic sites that can react intermolecularly.[6]
-
Action: Use high dilution conditions to favor intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of one of the reactants to the reaction mixture.
-
-
Over-alkylation (in N-alkylation steps): If the starting sulfonamide has more than one reactive N-H bond, dialkylation can be a competitive side reaction.
-
Action: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the sulfonamide may help to minimize this.
-
-
Elimination Products: If the alkylating agent has a leaving group on a carbon adjacent to a proton, elimination can compete with substitution, especially with sterically hindered substrates or strong, non-nucleophilic bases.
-
Action: Choose a less sterically hindered base or a more nucleophilic one. Running the reaction at a lower temperature may also favor substitution over elimination.
-
Caption: A simplified overview of the synthetic strategy.
Q2: How does the choice of base affect N-alkylation reactions in this synthesis?
The choice of base is critical and depends on the specific alkylating agent and substrate.
-
For Alkyl Halides: Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in polar aprotic solvents like DMF or THF. *[3] For "Borrowing Hydrogen" Reactions with Alcohols: In manganese-catalyzed N-alkylations using alcohols, K₂CO₃ has been shown to be effective, while stronger bases like KOH and KOt-Bu may lead to lower yields. *[5] Inadequate Base: Using a base that is not strong enough or is used in insufficient quantity can lead to protonation of the amine nucleophile by the generated acid (e.g., HCl), thereby halting the reaction. A[4]t least one equivalent of a suitable base is typically required.
[4]Q3: Are there any specific safety considerations when working with sulfonamide synthesis?
Yes, several safety precautions should be taken:
-
Sulfonyl Chlorides: These are often moisture-sensitive and can react with water to release corrosive hydrochloric acid (HCl). T[4]hey should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Strong Bases: Reagents like sodium hydride (NaH) are flammable and react violently with water. They must be handled under an inert atmosphere.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Product Handling: While the specific toxicity of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide analogs may not be fully known, it is prudent to treat all new chemical entities as potentially hazardous. Some sulfonamides are known to cause hypersensitivity reactions.
[7]## III. Detailed Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Sulfonamide with Benzyl Bromide
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the starting sulfonamide (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the sulfonamide (concentration typically 0.1-0.5 M).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction to the optimized temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
Dissolve the ketone or aldehyde (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent such as methanol or dichloroethane.
-
Add a dehydrating agent, such as molecular sieves or sodium sulfate, to facilitate imine formation.
-
Stir the mixture at room temperature for 1-4 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), in portions.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify as needed.
IV. References
-
BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
-
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
-
Humedy, I. T., et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
-
Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. (n.d.). PMC - NIH.
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019). ACS Publications.
-
How to purify polar cyclic peptides? (2013). ResearchGate.
-
BenchChem. (2025). Strategies for purifying polar heterocyclic compounds via chromatography.
-
BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
-
Asymmetric reductive amination of other sulfonamides (3 a–3 p) and synthesis of drug candidates (3 q–3 s). (n.d.). ResearchGate.
-
The synthesis of seven- and eight-membered rings by radical strategies. (2022). Organic Chemistry Frontiers (RSC Publishing).
-
Seven-Membered Rings. (n.d.). SciSpace.
-
Sulfonamide. (n.d.). Wikipedia.
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). PubMed.
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage.
-
How can I isolate a highly polar compound from an aqueous solution? (2014). ResearchGate.
-
BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
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- 1. The synthesis of seven- and eight-membered rings by radical strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Purification of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Welcome to the technical support guide for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this seven-membered cyclic sulfonamide (sultam). The unique structural features of this molecule—a flexible seven-membered ring, a polar sulfonyl group, and a non-polar N-benzyl substituent—present specific challenges that require careful methodological consideration.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My product, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, is "oiling out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice. This is a common problem when the compound's melting point is lower than the boiling point of the chosen solvent or when significant impurities are present, depressing the melting point of the mixture[1].
Potential Causes & Solutions:
-
High Solute Concentration/Rapid Cooling: A supersaturated solution may form too quickly, preventing orderly crystal nucleation.
-
Solution: Add a small amount of additional hot solvent to the oiled mixture to redissolve it. Allow the flask to cool much more slowly. An insulated container (e.g., a beaker filled with vermiculite or a Dewar flask) can promote gradual cooling, which favors crystal growth over oil formation[1].
-
-
Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved even at lower temperatures, or the compound's melting point may be below the solvent's boiling point.
-
Solution: Experiment with a different solvent or a mixed-solvent system. A good solvent for recrystallization should dissolve the compound sparingly at room temperature but completely at its boiling point[1]. For a molecule with both polar (sultam) and non-polar (benzyl) regions, a mixture like ethyl acetate/hexanes or dichloromethane/hexanes can be effective. You dissolve the crude product in the minimum amount of the more polar solvent (e.g., ethyl acetate) and then slowly add the anti-solvent (e.g., hexanes) until persistent cloudiness appears. Gently heat until the solution is clear again, then allow it to cool slowly.
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation.
-
Solution: If you suspect impurities are the cause, a pre-purification step may be necessary. Running the crude material through a short plug of silica gel with a moderately polar solvent (e.g., 30-50% ethyl acetate in hexanes) can remove baseline impurities. Alternatively, for certain impurities, adding activated charcoal to the hot solution, followed by hot filtration to remove the charcoal, can be effective before crystallization[1].
-
Question 2: After flash column chromatography, my NMR spectrum still shows a persistent, closely-eluting impurity. How can I improve the separation?
Answer:
This is a classic challenge in chromatography, often caused by impurities with polarity very similar to the target compound. For sultam synthesis, common impurities can include unreacted starting materials or byproducts from side reactions[2][3].
Troubleshooting Steps:
-
Optimize Your Mobile Phase (Eluent):
-
Reduce Polarity: A common mistake is running the column with too strong of a solvent system. This causes all compounds to move too quickly up the column, resulting in poor separation. Aim for a retention factor (Rf) of 0.25-0.35 for your target compound on a TLC plate with the chosen eluent.
-
Introduce a Different Solvent: Standard ethyl acetate/hexane systems separate based on polarity. If this fails, introduce a solvent that offers different separation mechanics. For example, adding a small amount of dichloromethane or tert-butyl methyl ether (TBME) to the eluent can alter the selectivity of the separation by changing the interactions with the silica surface.
-
-
Modify Your Stationary Phase:
-
Switch Adsorbent: If silica gel (SiO₂) is not providing adequate separation, consider using a different stationary phase. Alumina (Al₂O₃) can be effective, particularly for separating compounds with basic nitrogen atoms. Given the presence of two nitrogens in the thiadiazepane ring, this is a viable alternative.
-
Reverse-Phase Chromatography: If the impurity is more polar than your product, reverse-phase chromatography (e.g., C18 silica) is an excellent option. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. The non-polar benzyl group on your compound will cause it to be retained more strongly than polar impurities.
-
-
Improve Column Packing and Loading:
-
Dry Loading: Instead of dissolving your crude product in the mobile phase and loading it directly, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude material in a volatile solvent (like dichloromethane), add a few grams of silica, and evaporate the solvent completely. This dry powder can then be carefully added to the top of the column, resulting in a much sharper starting band and improved separation.
-
Protocol: Developing a Mobile Phase for Improved Separation
-
Spotting: Spot your crude material on at least three different TLC plates.
-
Elution: Develop each plate in a different solvent system. Start with your original system (e.g., 30% EtOAc/Hex) and try two new ones (e.g., 25% TBME/Hex and 5% MeOH/DCM).
-
Analysis: Visualize the plates under UV light and/or with a stain (e.g., potassium permanganate). Compare the separation (ΔRf) between your product and the impurity in each system. The system that shows the largest distance between the spots is the best choice for your column.
Question 3: I'm concerned about the stability of the 1,2,7-thiadiazepane 1,1-dioxide ring during purification. Can it degrade?
Answer:
Yes, stability can be a concern. Cyclic sultams, as analogs of cyclic sulfates, can be susceptible to nucleophilic ring-opening, especially under harsh pH conditions (strongly acidic or basic) or at elevated temperatures[4][5]. The seven-membered ring in your compound is less strained than smaller rings (e.g., four-membered β-sultams), which imparts greater stability, but caution is still warranted[3].
Key Considerations for Maintaining Stability:
-
Avoid Strong Acids and Bases: During workup, use mild reagents like saturated sodium bicarbonate solution for neutralization instead of stronger bases. Avoid prolonged exposure to strong acids.
-
Temperature Control: When removing solvent on a rotary evaporator, use a moderate water bath temperature (e.g., 30-40°C) to minimize the risk of thermal degradation.
-
Chromatography Conditions: While standard silica gel is slightly acidic, it is generally well-tolerated. However, if you observe streaking or material loss on the column, it could indicate decomposition. In such cases, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v) in the eluent.
-
Storage: Store the purified compound in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) if it is intended for long-term storage.
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Caption: Decision workflow for purifying 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for flash column chromatography of this compound?
A1: Based on its structure, a gradient elution on silica gel is recommended. Start with a non-polar mobile phase and gradually increase the polarity.
| Solvent System | Starting Gradient | Ending Gradient | Notes |
| Ethyl Acetate (EtOAc) / Hexanes | 5-10% EtOAc | 40-50% EtOAc | The most common and effective system. A good starting point for TLC analysis is 20-30% EtOAc in Hexanes. |
| Dichloromethane (DCM) / Methanol (MeOH) | 100% DCM | 2-5% MeOH in DCM | Useful for more polar impurities. Use with caution as chlorinated solvents are less environmentally friendly. |
| tert-Butyl Methyl Ether (TBME) / Hexanes | 10% TBME | 60% TBME | TBME can offer different selectivity compared to EtOAc and may resolve stubborn impurities. |
Q2: What are the best solvents for recrystallizing 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide?
A2: A mixed-solvent system is often ideal. The goal is to find a solvent pair where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").
-
Good candidates:
-
Ethyl Acetate / Hexanes: Dissolve in hot EtOAc, add hexanes until cloudy, reheat to clarify, then cool slowly.
-
Isopropanol: A single solvent that may work. It is less volatile than ethanol or methanol, allowing for slower crystal growth.
-
Toluene: The aromatic nature of toluene can interact favorably with the benzyl group, and it is an excellent solvent for growing high-quality crystals[6].
-
Always perform a small-scale test in a vial to identify the best solvent or solvent pair before committing your entire batch[1].
Q3: What are the likely impurities from the synthesis of this compound?
A3: The impurities will depend on the synthetic route. Many modern sultam syntheses involve intramolecular cyclization reactions[2][7][8]. Potential impurities could include:
-
Unreacted Starting Materials: Such as the linear sulfonamide precursor.
-
Oligomers/Polymers: If intermolecular reactions compete with the desired intramolecular cyclization.
-
Byproducts of Protecting Group Manipulation: If the synthesis involved benzyl protection of a secondary amine, impurities from the benzylation or a failed deprotection of another group could be present[9][10].
-
Partially Reacted Intermediates: For multi-step syntheses, incomplete reactions can lead to persistent impurities.
Q4: How can I effectively monitor the purification process?
A4: A combination of techniques is best:
-
Thin-Layer Chromatography (TLC): Essential for assessing the crude mixture, choosing a solvent system for column chromatography, and tracking fractions from the column. Use a UV lamp (the benzyl group is UV-active) and a chemical stain like potassium permanganate for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of purity than TLC and confirms the molecular weight of the product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure of the final product and identifying any remaining impurities after purification.
References
- Technical Support Center: Recrystallization of N'-benzoyl-N'-benzylbenzohydrazide. Benchchem.
- Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis.
- Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulf
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Methods of Sultam Synthesis. Bohrium.
- Sultam synthesis. Organic Chemistry Portal.
- Radioiodination of Aryl-Alkyl Cyclic Sulfates.
- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
- (PDF) Methods of Sultam Synthesis.
- Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amid
- Preparation of novel meta- and para-substituted N-benzyl protected quinuclidine esters and their resolution with butyrylcholinesterase. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methods of Sultam Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Sultam synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Preparation of novel meta- and para-substituted N-benzyl protected quinuclidine esters and their resolution with butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Introduction: The sultam (cyclic sulfonamide) motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a variety of therapeutic agents, including anti-inflammatory, antiviral, and anti-cancer drugs.[1][2] The target molecule, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, is a seven-membered sultam whose synthesis presents unique challenges, primarily related to the entropic barriers of forming a flexible medium-sized ring.[3][4] This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies designed to assist researchers in navigating the complexities of this synthesis and optimizing reaction yields. We will address the synthesis via a plausible and robust pathway involving the formation of a linear precursor followed by a key intramolecular cyclization and subsequent N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is a reliable general strategy for synthesizing the 1,2,7-thiadiazepane 1,1-dioxide core?
A common and effective strategy involves a two-stage process: first, the synthesis of a linear precursor containing both the sulfonamide and a terminal amine, followed by an intramolecular cyclization. The formation of seven-membered rings can be challenging; therefore, the cyclization step is the most critical and yield-determining part of the synthesis.[3] An alternative, powerful method for constructing such rings is Ring-Closing Metathesis (RCM), which involves the cyclization of a diene-containing sulfonamide precursor using a ruthenium catalyst like Grubbs II.[5][6][7][8]
Q2: At what stage should the N-benzyl group be introduced?
There are two primary options: benzylation of the linear precursor before cyclization or benzylation of the cyclic 1,2,7-thiadiazepane 1,1-dioxide. We recommend post-cyclization benzylation. Introducing the bulky benzyl group onto the linear precursor can sterically hinder the subsequent intramolecular cyclization, potentially lowering the yield. Benzylating the pre-formed cyclic sultam is often a more straightforward and higher-yielding reaction, as the sulfonamide nitrogen is a soft nucleophile that reacts readily with benzyl halides under appropriate basic conditions.[9][10]
Q3: What are the critical parameters for the intramolecular cyclization step?
The single most critical parameter is concentration . To favor the desired intramolecular reaction and suppress competing intermolecular polymerization (which leads to oligomeric byproducts), the reaction must be conducted under high-dilution conditions (typically ≤0.01 M). Other crucial factors include the choice of a non-nucleophilic base to deprotonate the sulfonamide and a high-boiling-point solvent to facilitate the reaction without excessive solvent loss over long reaction times.
Q4: How does the choice of base impact the N-benzylation reaction?
The choice of base is critical for efficiently deprotonating the sulfonamide nitrogen without causing unwanted side reactions. The pKa of a typical sulfonamide proton is around 10-11. Strong bases like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) are effective.[11][12] Cesium carbonate is often preferred as it promotes higher reactivity through the "cesium effect," enhancing the nucleophilicity of the sulfonamide anion. The base should be strong enough to ensure complete deprotonation but not so strong as to cause decomposition of the substrate or solvent.
Troubleshooting Guide
Problem 1: Low yield during the intramolecular cyclization to form the 7-membered ring.
This is the most common challenge, often accompanied by the formation of a significant amount of white, insoluble precipitate (likely polymer).
| Potential Cause | Underlying Rationale & Solution | Validation |
| Concentration is too high. | At concentrations >0.01 M, intermolecular reactions (one molecule's sulfonamide reacting with another's alkyl halide) become statistically more probable than the desired intramolecular ring closure. This leads to dimerization and polymerization. Solution: Strictly adhere to high-dilution principles. Use a syringe pump to add the linear precursor slowly over several hours to a large volume of refluxing solvent containing the base. This maintains a pseudo-dilute environment. | A successful reaction under high dilution will show a clean conversion to a single major product on TLC/LCMS with minimal baseline material or insoluble polymer. |
| Ineffective Base. | The base may be too weak to fully deprotonate the sulfonamide, leading to a slow or incomplete reaction. Alternatively, a sterically hindered base might not be able to access the reaction site efficiently. Solution: Switch to a stronger, non-nucleophilic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are excellent choices. | Monitor the disappearance of starting material via TLC. An effective base will result in complete consumption of the precursor within the expected timeframe (12-24h). |
| Incorrect Solvent. | The solvent must be able to dissolve the precursor and the base, be stable at high temperatures, and have a high enough boiling point to allow for prolonged reflux. Solution: Acetonitrile (BP: 82°C) or DMF (BP: 153°C) are excellent choices. Toluene can also be used but is less polar. Avoid protic solvents like alcohols, which can interfere with the reaction. | The reaction mixture should remain a clear, homogenous solution (or a fine suspension of the base) throughout the reaction. |
Logical Flow for Troubleshooting Cyclization
Caption: Troubleshooting workflow for low cyclization yield.
Problem 2: The N-benzylation reaction is sluggish or gives multiple products.
While generally more reliable than cyclization, N-alkylation of sultams can still present issues.
| Potential Cause | Underlying Rationale & Solution | Validation |
| Incomplete Deprotonation. | The sulfonamide nitrogen is not sufficiently nucleophilic until deprotonated. If the base is weak or wet, the equilibrium will favor the starting materials. Solution: Use a slight excess (1.5-2.0 eq.) of a strong base like KOH or Cs₂CO₃. Ensure all reagents and solvents are anhydrous. Using an ionic liquid like BmimPF₆ can sometimes accelerate this reaction.[12] | The reaction should proceed to completion within 1-8 hours at room temperature or with gentle heating, as confirmed by TLC analysis.[12] |
| Side Reactions. | The primary side product is often the result of O-alkylation of the sulfonyl group, although this is less common. If using a very strong and hindered base (e.g., t-BuOK), elimination of benzyl bromide to form stilbene could occur. Solution: Use a base like K₂CO₃ or Cs₂CO₃ that favors N-alkylation. The reaction mechanism is typically Sₙ2, so polar aprotic solvents (DMF, Acetonitrile) are ideal.[13] | The desired product should be the major spot on the TLC plate, with a different Rf value from the starting sultam. LCMS analysis should confirm the correct mass for the N-benzylated product. |
| Decomposition of Alkylating Agent. | Benzyl bromide is light-sensitive and can decompose over time. Solution: Use freshly opened or purified benzyl bromide. Store it in a dark bottle under an inert atmosphere. | Using a fresh, high-quality alkylating agent should result in a cleaner reaction profile and higher yield. |
Detailed Experimental Protocols
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for the target molecule.
Protocol 1: Synthesis of Linear Precursor (tert-butyl (4-(phenylsulfonamido)butyl)carbamate)
-
Monoprotection: Dissolve 1,4-diaminobutane (5.0 g, 56.7 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask cooled to 0°C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (6.19 g, 28.4 mmol) in 50 mL of DCM over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monoprotected diamine.
-
Sulfonylation: Dissolve the crude monoprotected diamine (assumed 28.4 mmol) and triethylamine (4.3 g, 42.6 mmol) in 100 mL of DCM, and cool to 0°C.
-
Add benzenesulfonyl chloride (5.0 g, 28.4 mmol) dropwise.
-
Stir the reaction at room temperature for 6 hours.
-
Wash the mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the linear precursor as a white solid.
Protocol 2: Intramolecular Cyclization to form 1,2,7-Thiadiazepane 1,1-dioxide
-
Deprotection: Dissolve the linear precursor (1.0 g, 2.7 mmol) in 10 mL of DCM and add 10 mL of trifluoroacetic acid (TFA). Stir at room temperature for 2 hours until TLC indicates complete removal of the Boc group.
-
Remove the solvent and TFA under reduced pressure. Co-evaporate with toluene (3 x 20 mL) to remove residual acid. This yields the crude amine salt.
-
Cyclization: Set up a 1 L three-neck flask equipped with a reflux condenser and a mechanical stirrer. Add 500 mL of anhydrous acetonitrile and cesium carbonate (1.76 g, 5.4 mmol). Heat the mixture to reflux.
-
Dissolve the crude amine salt from the previous step in 50 mL of anhydrous acetonitrile.
-
Using a syringe pump, add the amine salt solution to the refluxing acetonitrile/base mixture over a period of 8 hours.
-
After the addition is complete, allow the reaction to reflux for an additional 12 hours.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (DCM:Methanol gradient) to afford the cyclic sultam.
Protocol 3: N-Benzylation of 1,2,7-Thiadiazepane 1,1-dioxide
-
Dissolve the cyclic sultam (100 mg, 0.48 mmol) in 5 mL of anhydrous DMF in a 25 mL flask.
-
Add powdered potassium hydroxide (KOH) (40 mg, 0.72 mmol) and stir the mixture for 20 minutes at room temperature.
-
Add benzyl bromide (90 mg, 0.53 mmol) dropwise.
-
Stir the reaction at room temperature for 4 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into 50 mL of ice-water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the final product, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
References
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Chen, Z., et al. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. Organic Letters, 21(15), 5808–5812. [Link]
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Mondal, S., & Debnath, S. (2014). Synthesis of Sultams by Ring-Closing Metathesis. Synthesis, 46(03), 368-374. [Link]
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Organic Chemistry Portal. (n.d.). Sultam synthesis. [Link]
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PubMed. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation. [Link]
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Justicia, J., et al. (2013). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Molecules, 18(5), 5833-5850. [Link]
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ResearchGate. (2017). Methods of Sultam Synthesis. [Link]
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Guchhait, G., et al. (2021). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Current Organic Chemistry, 25(14), 1667-1683. [Link]
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Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035-8042. [Link]
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Gandeepan, P., & Rajamalli, P. (2024). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters, 26(16), 3334–3339. [Link]
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Royal Society of Chemistry. (2022). The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers, 9(21), 5957-5981. [Link]
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Metz, P., et al. (2004). Ring Closing Metathesis in the Synthesis of Sultones and Sultams. Synthesis, 2004(10), 1696–1712. [Link]
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ResearchGate. (2022). The synthesis of seven- and eight-membered rings by radical strategies. [Link]
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KU ScholarWorks. (2008). Synthesis of Sultams and Related Sulfur Heterocycles Using the Ring-Closing Metathesis Reaction. [Link]
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Chinese Chemical Letters. (2024). Strategies for constructing seven-membered rings: Applications in natural product synthesis. Chinese Chemical Letters, 35(6), 109229. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
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Synthesis. (2014). Synthesis of Sultams by Ring-Closing Metathesis. [Link]
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ResearchGate. (2019). Mono‐N‐alkylation of benzene sulfonamide with various alcohols. [Link]
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Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035-8042. [Link]
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ResearchGate. (2002). Synthesis of Sultones by Ring Closing Metathesis. [Link]
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ResearchGate. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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ResearchGate. (2020). Strategies for the synthesis of N‐benzyl sulfonamides. [Link]
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Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]
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ResearchGate. (2004). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. [Link]
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Ullah, F., et al. (n.d.). Multi Capillary Flow Reactor: Synthesis of 1,2,5-thiadiazepane 1,1- dioxide Library. [Link]
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Nature Communications. (2024). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. [Link]
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Hanson, P. R., et al. (2012). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. ACS Combinatorial Science, 14(3), 191-196. [Link]
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Al-Sultani, A. A. H., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][14]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 606. [Link]
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MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]
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University of Baghdad Digital Repository. (2021). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. [Link]
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Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]
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ResearchGate. (2014). Synthesis of 3,6-diaryl-1,4,5-thiadiazepines from substituted 2-thiocyano acetophenone and investigation of reaction mechanism. [Link]
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National Institutes of Health. (2014). Synthesis of a Library of 1,5,2-Dithiazepine 1,1-Dioxides. Part 1: A One-Pot Sulfonylation/Thia-Michael Protocol. [Link]
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ResearchGate. (1987). 1,3-Thiazepines. 5. Study of 2Phenyl(benzyl)iminohexahydro-1,3-thiazepines and Their Derivatives by 13 C Spectroscopy. [Link]
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SciSpace. (2019). The synthesis of 1,2,4-benzotriazines. [Link]
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World Journal of Current Medical and Pharmaceutical Research. (2020). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]
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"2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide" stability issues in solution
Prepared by the Office of the Senior Application Scientist
This guide serves as a centralized resource for researchers, scientists, and drug development professionals encountering stability challenges with 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in solution. This document provides troubleshooting workflows, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common issues observed when working with 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in solution.
Q1: I've prepared a solution of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in an aqueous buffer, and it has become cloudy or formed a precipitate over time. What is the likely cause?
A1: Cloudiness or precipitation can stem from two primary issues: low solubility or chemical degradation.
-
Solubility: You may be exceeding the compound's solubility limit in the chosen solvent system. The solubility of amine-containing compounds can be highly pH-dependent.[1] Consider preparing a more dilute solution or adjusting the pH.
-
Degradation: The compound may be degrading into less soluble products. The primary degradation pathway in aqueous media is the hydrolysis of the sultam ring, which can be influenced by pH and temperature.
To distinguish between these, filter the cloudy solution through a 0.22 µm syringe filter and re-analyze the filtrate by HPLC. A significant drop in the concentration of the parent compound suggests a solubility issue. The appearance of new peaks indicates degradation.
Q2: My HPLC analysis shows the peak for the parent compound decreasing over time, with one or more new peaks appearing. What are these new peaks?
A2: The appearance of new peaks is a clear indicator of chemical degradation. For a sultam (cyclic sulfonamide) like 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, the most probable cause is hydrolysis of the sulfonamide (S-N) bond within the seven-membered ring. This ring-opening event would produce a more polar, linear sulfonic acid derivative, which would typically have a different retention time in reverse-phase HPLC. Other possibilities include oxidation or photodegradation, depending on the storage conditions.[2][3]
Q3: What is the primary degradation mechanism for this compound, and what factors accelerate it?
A3: The core vulnerability of the 1,2,7-thiadiazepane 1,1-dioxide structure is the endocyclic sulfonamide (sultam) bond. The primary degradation mechanism is hydrolysis .
-
Mechanism: This involves the nucleophilic attack of water or hydroxide ions on the sulfur atom, leading to the cleavage of a sulfur-nitrogen (S-N) bond and opening the seven-membered ring.
-
Accelerating Factors:
-
pH: Both acidic and basic conditions can catalyze hydrolysis. Sulfonamides are often more susceptible to degradation under acidic conditions.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[5]
-
Light: UV or even ambient light can induce photolytic cleavage of sulfonamide bonds.[6]
-
Q4: How should I prepare and store stock solutions of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide to maximize stability?
A4: Based on the chemical nature of sultams, follow these best practices:
-
Solvent Choice: For initial stock solutions, use a non-aqueous, aprotic solvent where the compound is highly soluble and stable (e.g., DMSO, DMF, or acetonitrile).
-
Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect against photodegradation.[4]
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment from the non-aqueous stock. If using buffers, consider a pH range close to neutral (pH 6-8), but perform your own stability assessment to find the optimal pH for your experimental duration.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent potential oxidative degradation.
Troubleshooting and Investigative Workflows
When instability is detected, a systematic approach is crucial. The following diagrams outline logical workflows for troubleshooting common problems and for systematically assessing compound stability.
Caption: Troubleshooting workflow for identifying instability causes.
Caption: Proposed hydrolytic degradation via S-N bond cleavage.
Key Experimental Protocols
To systematically investigate and quantify the stability of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, a forced degradation study coupled with a stability-indicating analytical method is essential.[2][7]
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation products and determine the intrinsic stability of the molecule under various stress conditions. An industry-accepted target is to achieve 5-20% degradation.[2]
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL of 50:50 acetonitrile:water).
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Oxidative Stress: 3% H₂O₂.
-
Thermal Stress (Neutral): 50:50 acetonitrile:water.
-
Photolytic Stress: Spread a thin film of the stock solution in a petri dish or use a quartz cuvette.
-
-
Incubation:
-
For hydrolysis and oxidation, incubate vials at 40-60°C.
-
For thermal stress, incubate the vial at 60-80°C.
-
For photolytic stress, expose the sample to a photostability chamber with a light source (e.g., UV 254 nm) for a set duration.[6] Protect a control sample from light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching:
-
For acid hydrolysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
For base hydrolysis, neutralize with an equivalent amount of 0.1 M HCl.
-
No quenching is typically needed for oxidative and thermal samples unless the reaction is ongoing.
-
-
Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating the parent compound from all potential degradation products and impurities.[8][9][10]
Methodology:
-
Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), as this provides good retention for a wide range of organic molecules.[10]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
The acidic modifier helps to produce sharp peak shapes for amine-containing compounds.
-
-
Gradient Elution: Develop a gradient method to ensure separation of the parent peak from more polar degradants (which elute early) and less polar impurities (which elute late).
-
Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 210-400 nm). This allows for the detection of degradants that may have different UV maxima and is crucial for peak purity analysis.[10]
-
Method Validation: Once the stress samples from Protocol 1 are analyzed, confirm that the parent peak is well-resolved from all degradation peaks. The method is considered "stability-indicating" if specificity is demonstrated.[10] Further validation according to ICH guidelines (linearity, accuracy, precision) should be performed.
Summary of Expected Stability Behavior
The following table summarizes the anticipated stability of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide based on the known chemistry of sultams and sulfonamides. This should be confirmed by experimental data.
| Condition | Stressor | Expected Stability | Primary Degradation Pathway |
| Hydrolytic | 0.1 M HCl, 60°C | Low | Acid-catalyzed hydrolysis of the S-N bond. |
| pH 7 Buffer, 60°C | Moderate | Neutral hydrolysis of the S-N bond. | |
| 0.1 M NaOH, 60°C | Low to Moderate | Base-catalyzed hydrolysis of the S-N bond. | |
| Oxidative | 3% H₂O₂, 40°C | High | The sulfone group (SO₂) is already in a high oxidation state and is generally stable to further oxidation. |
| Thermal | Neutral Solution, 80°C | Moderate | Thermally-induced hydrolysis.[5] |
| Photolytic | UV Light (254 nm) | Moderate to Low | Photolytic cleavage of the S-N bond or other chromophoric parts of the molecule.[4][6] |
References
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A summary of seven- and eight-membered ring sultam syntheses via three Michael addition reactions. (2015). Molecular Diversity. [Link]
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Hassan, S. A. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [Link]
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Kappe, C. O. (2011). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews. [Link]
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Vila-Costa, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Water Research. [Link]
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Yang, C. W., et al. (2015). Biodegradation of sulfonamide antibiotics in sludge. Journal of Hazardous Materials. [Link]
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Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. [Link]
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A summary of seven- and eight-membered ring sultam syntheses via three Michael addition reactions. (2015). Molecular Diversity. [Link]
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Bojanowska-Czajka, A. (2025). Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances. The Global Environmental Engineers. [Link]
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Wang, C., et al. (2020). Metal Free Synthesis of Seven‐Membered Biaryl Sultams. Chemistry – An Asian Journal. [Link]
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Deng, Y., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment. [Link]
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Forced Degradation in Pharmaceuticals - A Regulatory Update. (2023). ResearchGate. [Link]
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Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]
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Kasar, P. (2023). A Comprehensive Review on Development and Validation of Stability-Indicating RP-HPLC Method. International Journal of Pharmaceutical Sciences. [Link]
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Studies on sulfonamide degradation products. (2011). ResearchGate. [Link]
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Aubé, J., et al. (2012). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. ACS Combinatorial Science. [Link]
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Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (2004). Science of Synthesis. [Link]
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Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. (2017). Molecules. [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2023). Molecules. [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2023). MDPI. [Link]
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Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]
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Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2024). Journal of Medicinal Chemistry. [Link]
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Rahimizadeh, M., et al. (2013). Synthesis of 3,6-diaryl-1,4,5-thiadiazepines from substituted 2-thiocyano acetophenone and investigation of reaction mechanism. Journal of Sulfur Chemistry. [Link]
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Sataty, I. (1972). 1,4,5-Thiadiazepines—II. Tetrahedron. [Link]
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Technical Support Center: Troubleshooting Assay Interference with 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Last Updated: January 17, 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (CAS RN: 1017782-61-4)[1]. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential assay interference issues encountered during your experiments. Our goal is to equip you with the scientific rationale and practical protocols to identify, understand, and mitigate common assay artifacts, ensuring the integrity and reliability of your data.
Introduction to Potential Interference
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a heterocyclic compound containing a sulfonamide group and a benzyl moiety. While its unique structure may offer interesting biological activities, it also contains chemical features that are known to potentially interfere with various assay formats, particularly in high-throughput screening (HTS) campaigns. Such interference can lead to misleading results, such as false positives or false negatives, ultimately wasting valuable time and resources.[2][3]
The primary structural alerts within this molecule are:
-
The Sulfonamide Group: This functional group is a known player in the world of Pan-Assay Interference Compounds (PAINS).[3][4] PAINS are notorious for their tendency to react non-specifically with multiple biological targets, often leading to false positive results in HTS.[4] Phenol-sulfonamides, a related class, are recognized for their potential instability and ability to act as covalent modifiers of proteins.[3]
-
The Benzyl Group: This group can influence the compound's physicochemical properties, such as its solubility and potential for aggregation. The benzylic position (the carbon atom attached to the benzene ring) can also be susceptible to oxidation under certain conditions.[5][6]
Understanding these potential interference mechanisms is the first step toward designing robust experiments and correctly interpreting your results.
Frequently Asked Questions (FAQs)
Q1: My compound, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, is showing activity across multiple, unrelated assays. What could be the cause?
A1: This is a classic sign of a potential Pan-Assay Interference Compound (PAIN).[4] PAINS often appear as "hits" in various screens because they interact non-specifically with assay components rather than a specific biological target.[4] The sulfonamide group in your compound is a common PAINS-associated substructure.[3][4] The observed promiscuity could stem from several mechanisms, including compound aggregation, reactivity with proteins, or interference with the assay's detection method.[3][7] It is crucial to perform counterscreens and control experiments to rule out these artifacts before committing to further investigation.
Q2: I'm observing a loss of signal in my fluorescence-based assay. Could my compound be quenching the signal?
A2: Yes, fluorescence quenching is a possible mechanism of interference. This can occur if the compound absorbs light at the excitation or emission wavelength of the fluorophore used in your assay. Additionally, some compounds can interfere with fluorescent readouts through non-specific chemical reactivity.[8] To investigate this, you should run a control experiment where you measure the fluorescence of the assay buffer containing the fluorophore with and without your compound. A significant decrease in fluorescence in the presence of your compound would suggest quenching.
Q3: My dose-response curve for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide has an unusually steep slope and the IC50 value is not reproducible. What might be happening?
A3: This behavior is often characteristic of compound aggregation.[9] At a certain critical concentration, small molecules can form colloidal aggregates that non-specifically adsorb and denature proteins, leading to apparent inhibition.[2][9] This can result in steep, non-stoichiometric dose-response curves. The formation of these aggregates can be sensitive to small changes in assay conditions, leading to poor reproducibility.
Q4: How can I determine if my compound is forming aggregates in my assay?
A4: There are several experimental approaches to test for aggregation-based interference:
-
Detergent Test: Re-run your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[9][10] If your compound's activity is significantly reduced or eliminated, it is likely due to aggregation, as the detergent helps to break up the aggregates.[9]
-
Varying Enzyme/Protein Concentration: The apparent potency of an aggregator is often dependent on the concentration of the protein target in the assay.[9] If you increase the enzyme or protein concentration and observe a shift in the IC50 value, this is indicative of aggregation-based inhibition.
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of aggregates in your compound solution by measuring particle size.[9]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to identifying and mitigating specific assay interference problems with 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Problem 1: Suspected Compound Aggregation
-
Symptoms:
-
Steep, non-reproducible dose-response curves.
-
Activity is sensitive to incubation time and order of reagent addition.
-
Compound shows activity against multiple unrelated enzymes.[9]
-
-
Causality: At concentrations above its critical aggregation concentration (CAC), the compound self-assembles into colloidal particles.[2] These aggregates can non-specifically sequester and partially denature proteins, leading to a loss of their function, which is then measured as inhibition in the assay.[2]
-
Troubleshooting Workflow:
A logical workflow for diagnosing aggregation-based assay interference.
-
Detailed Protocol: Detergent Sensitivity Assay
-
Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in both buffers.
-
Run your standard assay protocol in parallel using both sets of compound dilutions.
-
Generate dose-response curves for both conditions.
-
Interpretation: A significant rightward shift in the IC50 or a complete loss of activity in the detergent-containing buffer strongly suggests that the initial activity was due to aggregation.
-
Problem 2: Potential for Covalent Reactivity
-
Symptoms:
-
Time-dependent inhibition that is not reversed by dilution.
-
Activity is sensitive to the presence of nucleophiles (e.g., DTT, glutathione) in the assay buffer.
-
Mass spectrometry analysis of the target protein after incubation with the compound shows a mass shift corresponding to the compound's molecular weight.
-
-
Causality: The sulfonamide moiety, particularly if it is part of a system that can undergo nucleophilic aromatic substitution or other electrophilic reactions, could potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) on the target protein or other assay components.[7][11]
-
Troubleshooting Workflow:
A decision tree for investigating potential covalent reactivity.
-
Detailed Protocol: Thiol Competition Assay
-
Pre-incubate 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide with a high concentration of a nucleophile like glutathione (GSH) (e.g., 1 mM) for 30-60 minutes.
-
Add this pre-incubated mixture to your assay and measure the activity.
-
Compare this to the activity observed when the compound is added without pre-incubation with GSH.
-
Interpretation: If the inhibitory activity of the compound is significantly reduced after pre-incubation with GSH, it suggests that the compound is reacting with the thiol group of GSH, thus preventing it from reacting with your target protein.
-
Problem 3: Interference with Assay Detection
-
Symptoms:
-
In a fluorescence-based assay, the compound shows a signal in the absence of other assay components.
-
In an absorbance-based assay, the compound's absorbance spectrum overlaps with that of the substrate or product.
-
In a luciferase-based assay, the compound inhibits luciferase activity in a counterscreen.
-
-
Causality: The compound itself may be colored, fluorescent, or may quench the fluorescence of a reporter molecule.[12] It could also directly inhibit a reporter enzyme like luciferase. These properties are independent of the biological target of interest and can lead to false-positive or false-negative results.
-
Troubleshooting Data Summary:
| Interference Type | Assay Format | Potential Outcome | Recommended Counterscreen |
| Autofluorescence | Fluorescence | False Positive | Measure compound fluorescence in assay buffer alone. |
| Fluorescence Quenching | Fluorescence | False Negative | Measure fluorescence of a known fluorophore with and without the compound. |
| Light Scattering | Absorbance, Fluorescence | False Positive | Visually inspect for precipitation; use DLS to detect aggregates.[10] |
| Reporter Enzyme Inhibition | Luminescence (e.g., Luciferase) | False Negative | Test compound against the isolated reporter enzyme. |
-
Detailed Protocol: Autofluorescence Check
-
Prepare a serial dilution of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in your assay buffer.
-
Dispense the dilutions into the wells of your assay plate.
-
Read the plate on your plate reader using the same excitation and emission wavelengths as your primary assay.
-
Interpretation: A concentration-dependent increase in signal indicates that the compound is autofluorescent and may be contributing to a false-positive result.
-
Concluding Remarks
Navigating the complexities of assay interference is a critical aspect of modern drug discovery and chemical biology. For a compound like 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, which contains known structural alerts, a proactive and systematic approach to identifying and mitigating potential artifacts is essential. By employing the troubleshooting strategies and control experiments outlined in this guide, researchers can build confidence in their results and make more informed decisions about the progression of their projects. Remember, the goal is not just to find "hits," but to find true, target-specific modulators.
References
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Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
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Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical Biology & Therapeutics. [Link]
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How to Detect and Solve Immunoassay Interference. (2015). American Association for Clinical Chemistry. [Link]
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Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]
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False Positives: What are the Risks? (2023). Medix Biochemica. [Link]
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Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. [Link]
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Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. [Link]
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Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (n.d.). Espace INRS. [Link]
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Aldrich, L. N., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(3), 143–147. [Link]
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Ismail, A. A. (2005). Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. The BMJ, 331(7525), 1121. [Link]
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Optimisation of assays: Interference in immunoassays recognize and avoid. (n.d.). CANDOR Bioscience GmbH. [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
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Sturgeon, C. M., & Viljoen, A. (2011). Analytical error and interference in immunoassay: Minimizing risk. Annals of Clinical Biochemistry, 48(Pt 5), 418–432. [Link]
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Coussens, N. P., et al. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Baell, J. B. (2016). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Journal of Medicinal Chemistry, 59(2), 497–503. [Link]
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Meissner, F., et al. (2016). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 11(7), 1806–1812. [Link]
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Clasby, M. (2022). Dealing With False Positives During Drug Screening Process. Channelchek. [Link]
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Ismail, A. A. (2017). When laboratory tests can mislead even when they appear plausible. Clinical Medicine, 17(4), 349–353. [Link]
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Troubleshooting & FAQs. (n.d.). Cygnus Technologies. [Link]
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Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Cháfer-Pericás, C., et al. (2010). Fast screening immunoassay of sulfonamides in commercial fish samples. Analytical and Bioanalytical Chemistry, 396(2), 911–921. [Link]
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Benzyl group. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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2-benzyl-1,2,7-thiadiazepane 1,1-dioxide. (n.d.). SINFOO. [Link]
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Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. (2011). National Institutes of Health. [Link]
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Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Geosciences, 14(3), 174. [Link]
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Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155–160. [Link]
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Benzyl ethers. (n.d.). Organic Chemistry Portal. [Link]
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Doerge, D. R., & Decker, C. J. (1994). Inhibition of peroxidase-catalyzed reactions by arylamines: mechanism for the anti-thyroid action of sulfamethazine. Chemical Research in Toxicology, 7(2), 164–169. [Link]
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Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
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Xu, S., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 13(1), 6032. [Link]
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Al-Adilee, K. J., & Al-Jobori, A. A. M. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 27(19), 6245. [Link]
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Khan, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(9), 1146. [Link]
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benzyl (1S,2R)-2-[(1S) - (n.d.). LookChem. [Link]
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Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (n.d.). Science of Synthesis. [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2023). MDPI. [Link]
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Ambartsumova, R. F., et al. (1993). 1,3-Thiazepines. 5. Study of 2Phenyl(benzyl)iminohexahydro-1,3-thiazepines and Their Derivatives by 13 C Spectroscopy. Chemistry of Heterocyclic Compounds, 29(1), 69–72. [Link]
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Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2024). MDPI. [Link]
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Kumar, P., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]/39730058/)
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Technical Support Center: Solubility Enhancement for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Welcome to the technical support center for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this novel heterocyclic compound. Given that many new chemical entities (NCEs) exhibit poor aqueous solubility, this resource provides a logical, step-by-step framework for diagnosing and overcoming these issues to ensure the success of your experiments.[1][2]
Troubleshooting Guide: First Steps & Initial Diagnosis
This section addresses the immediate challenges of getting your compound into solution for preliminary screening and analysis.
Q1: My initial attempt to dissolve 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in standard aqueous buffers (e.g., PBS pH 7.4) resulted in visible particulates and poor recovery. What is my immediate troubleshooting plan?
A1: This is a common and expected challenge with complex organic molecules. Before proceeding to advanced enhancement techniques, a systematic initial characterization is crucial. This establishes a baseline and informs your selection of a more advanced strategy.
Step 1: Visual and Microscopic Examination Before adding a solvent, observe the solid material. Is it a crystalline powder or an amorphous solid? Crystalline materials often require more energy to dissolve. After attempting to dissolve it, use a simple light microscope to examine the suspension. This can help differentiate between large, undissolved crystals and a fine, colloidal suspension, which might suggest different underlying problems (e.g., poor wettability vs. low intrinsic solubility).
Step 2: Broad-Spectrum Solvent Screening The goal here is to find any solvent that can effectively dissolve the compound. This information is vital for preparing stock solutions. Use small, precise amounts of the compound (e.g., 1 mg) and test a range of common, water-miscible organic solvents.
| Co-solvent | Typical Starting Concentration (v/v in water) | Key Properties & Considerations |
| Ethanol (EtOH) | 10-40% | A versatile co-solvent that reduces the polarity of the aqueous medium.[3] |
| Propylene Glycol (PG) | 10-50% | Often used in parenteral formulations due to its low toxicity.[1] |
| Polyethylene Glycol 400 (PEG 400) | 10-60% | A non-volatile liquid polymer with excellent solubilizing capacity for many hydrophobic drugs.[3] |
| Dimethyl Sulfoxide (DMSO) | <1% (for cellular assays) | A powerful aprotic solvent. Use with caution; it can be toxic to cells at higher concentrations and may precipitate upon dilution in aqueous buffers. |
| Glycerin | 10-40% | A viscous, non-toxic co-solvent.[1] |
Protocol: Initial Co-solvent Screen
-
Weigh 1 mg of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide into several small glass vials.
-
To each vial, add 100 µL of a different pure solvent (e.g., Ethanol, PG, PEG 400, DMSO).
-
Vortex vigorously for 2-5 minutes.
-
Visually inspect for complete dissolution. If it dissolves, you have identified a potential solvent for a concentrated stock solution.
-
If a solvent is successful, perform a serial dilution into your target aqueous buffer (e.g., PBS) to determine the concentration at which precipitation occurs. This "tipping point" is critical for defining the limits of a simple co-solvent approach.[4]
Step 3: Determine if the Compound is Ionizable The structure of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide contains nitrogen atoms which may be basic and ionizable. The solubility of ionizable compounds can often be dramatically increased by adjusting the pH to form a more soluble salt.[5]
Protocol: Preliminary pH-Solubility Check
-
Prepare three small buffer solutions: pH 2 (e.g., 0.01 N HCl), pH 7.4 (e.g., PBS), and pH 10 (e.g., carbonate buffer).
-
Add an excess amount of the solid compound to each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to allow them to reach equilibrium.[6]
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
A significant increase in solubility at pH 2 would suggest the presence of a basic moiety, making pH adjustment a viable strategy.
This initial data provides a clear path forward, as illustrated in the decision workflow below.
FAQ: Selecting the Right Solubility Enhancement Strategy
Q2: Based on my initial findings, how do I select the most appropriate advanced solubility enhancement technique?
A2: The choice of technique depends on your initial data, the desired final formulation (e.g., oral, injectable), and the required fold-increase in solubility. The following decision workflow provides a logical selection process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q3: What are the general pros and cons of the main enhancement strategies?
A3: Each technique offers a different balance of complexity, effectiveness, and suitability for different dosage forms.
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the solvent system.[7] | Simple, rapid, and effective for early-stage screening.[1] | Toxicity of some solvents; drug may precipitate upon dilution.[4] |
| pH Adjustment | Converts the drug into its more soluble ionized (salt) form.[5] | Can produce a very large increase in solubility for ionizable drugs. | Only applicable to ionizable compounds; may precipitate if buffer capacity is exceeded.[8] |
| Solid Dispersions | Disperses the drug in an amorphous, high-energy state within a hydrophilic carrier.[9][10] | Significant increases in dissolution rate; suitable for oral tablets/capsules.[11] | Can be physically unstable (recrystallization); requires specialized equipment (e.g., spray dryer).[12] |
| Nanosuspensions | Increases the surface area-to-volume ratio, leading to faster dissolution.[13][14] | Applicable to nearly all poorly soluble drugs; enhances saturation solubility.[15] | Requires high-energy milling or homogenization; potential for particle aggregation. |
| Cyclodextrin Complexes | Encapsulates the hydrophobic drug molecule within the cyclodextrin's hydrophobic core.[16][17] | Forms a true solution; widely used in commercial parenteral products.[18] | Limited by the stoichiometry of the complex; can be expensive. |
Troubleshooting Guides for Specific Techniques
This section provides detailed protocols and troubleshooting for common issues encountered when applying these advanced techniques.
Technique 1: Cyclodextrin Inclusion Complexation
Q4: I'm using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), but the solubility of my compound has only increased by 2-3 fold, which is insufficient. How can I improve this?
A4: A modest increase suggests that complexation is occurring but is not efficient. This can be due to a poor fit, incorrect stoichiometry, or suboptimal preparation method. The key is to perform a phase solubility study to understand the binding affinity.
The Underlying Principle: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[17] A poorly soluble "guest" molecule can partition into this cavity, forming a soluble "guest-host" inclusion complex.[16] The efficiency of this process depends on the size match between the drug and the cyclodextrin cavity and the binding constant (K) of the interaction.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Protocol: Phase Solubility Study (Higuchi and Connors Method)
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12% w/v).
-
Add an excess amount of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide to each solution. Ensure solid is visible in all vials.
-
Seal the vials and agitate at a constant temperature (e.g., 25°C) for 48-72 hours until equilibrium is reached.
-
Withdraw samples and immediately filter through a 0.22 µm filter to remove undissolved drug.
-
Quantify the concentration of the dissolved drug in the filtrate by HPLC.
-
Plot the total drug concentration (Y-axis) against the cyclodextrin concentration (X-axis).
-
A-type Profile: A linear increase indicates the formation of a soluble complex. If the slope is shallow (low binding constant), you may need to try a different type of cyclodextrin (e.g., Sulfobutyl ether β-cyclodextrin, SBCD) that might offer a better steric or electronic fit.[19]
-
B-type Profile: The solubility increases initially and then plateaus or decreases, suggesting the formation of an insoluble complex at higher CD concentrations. This is undesirable and requires exploring alternative strategies.
-
Troubleshooting Tip: If the binding is weak, consider using a co-solvent like ethanol (e.g., 5-10%) in your system. While it can sometimes compete for the cyclodextrin cavity, in other cases, it can improve the overall solubility synergistically.[20]
Technique 2: Amorphous Solid Dispersions
Q5: I prepared a solid dispersion of my compound with Polyvinylpyrrolidone (PVP) using the solvent evaporation method. However, during dissolution testing, the release was slow and incomplete. What went wrong?
A5: This issue typically points to two potential failures: 1) The drug was not converted to a fully amorphous state, or 2) The drug recrystallized during the dissolution process. The success of a solid dispersion relies on maintaining the drug in a high-energy, amorphous form.[9][10]
The Underlying Principle: A solid dispersion is a system where a hydrophobic drug (guest) is molecularly dispersed within a hydrophilic polymer (host or carrier).[11] By preventing the drug from crystallizing, it remains in a higher energy state that is more readily dissolved. The choice of polymer is critical for both forming and stabilizing this amorphous state.[12]
Protocol: Preparation of a Solid Dispersion via Solvent Evaporation
-
Polymer Selection: Select a suitable hydrophilic carrier. Common choices include PVP K30, HPMC, or Soluplus®.[2][11]
-
Solvent Selection: Identify a common volatile solvent (e.g., methanol, ethanol, acetone) that dissolves both the drug and the polymer.
-
Preparation:
-
Dissolve a defined ratio of drug-to-polymer (start with 1:1, 1:3, and 1:5 by weight) in the chosen solvent to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent the drug from crystallizing as the solution becomes more concentrated.
-
Further dry the resulting solid film/powder in a vacuum oven for 24 hours to remove all residual solvent.
-
-
Characterization (Critical Step):
-
Differential Scanning Calorimetry (DSC): Analyze the solid dispersion. The absence of a sharp melting endotherm corresponding to the crystalline drug is a strong indicator of successful amorphous conversion.[18][21]
-
Powder X-Ray Diffraction (PXRD): The diffractogram of an amorphous dispersion will show a broad "halo" pattern, whereas a crystalline sample will exhibit sharp Bragg peaks.[21]
-
Troubleshooting Steps:
-
Check for Amorphous Conversion: If DSC or PXRD shows residual crystallinity, the drug-to-polymer ratio may be too high, or the solvent evaporation was too slow. Try a higher polymer ratio (e.g., 1:10) or a faster evaporation process like spray drying.[9][22]
-
Prevent Recrystallization: If the material is amorphous but still dissolves poorly, the polymer may not be adequately preventing recrystallization in the aqueous dissolution medium. Consider using a polymer with specific inhibitory properties, such as HPMC-AS, especially if your dissolution medium has a pH that might cause the drug to be less soluble.[12]
Technique 3: Nanosuspensions
Q6: I am trying to formulate a nanosuspension using high-pressure homogenization, but I'm struggling with particle aggregation and instability over time. What are the key parameters to control?
A6: Nanosuspension stability is a classic challenge. It relies entirely on creating a sufficient steric or electrostatic barrier on the surface of the nanoparticles to overcome their inherent tendency to agglomerate, which is driven by high surface energy.
The Underlying Principle: Nanosizing increases the dissolution rate by increasing the surface area according to the Noyes-Whitney equation.[14] It can also increase the saturation solubility.[13][15] Stabilizers (surfactants or polymers) adsorb to the particle surface, preventing aggregation through steric hindrance or electrostatic repulsion.[23]
Key Parameters for Stable Nanosuspension Formulation:
-
Stabilizer Selection and Concentration: This is the most critical factor. A combination of stabilizers is often more effective than a single one. For example, a primary surfactant like Poloxamer 188 or Tween 80 can be combined with a polymeric stabilizer like HPMC or PVP. The stabilizer concentration must be sufficient to fully cover the nanoparticle surface. You may need to screen several stabilizers and concentrations to find the optimal system.
-
Homogenization Pressure: Higher pressure generally leads to smaller particle sizes but also increases the energy of the system, potentially leading to faster aggregation if not properly stabilized. Typical pressures range from 500 to 1500 bar.
-
Number of Homogenization Cycles: Increasing the number of cycles will lead to a narrower particle size distribution. A minimum of 10-20 cycles is often required.
Protocol: High-Pressure Homogenization (Conceptual Workflow)
-
Create a pre-suspension by dispersing the drug powder in an aqueous solution containing the selected stabilizer(s). Use a high-shear mixer (e.g., Ultra-Turrax) to wet the powder and break down large agglomerates.
-
Process this pre-suspension through a high-pressure homogenizer.
-
Monitor particle size (e.g., using Dynamic Light Scattering - DLS) after a set number of cycles.
-
Continue homogenization until the particle size reaches a plateau.
-
Troubleshooting Aggregation: If you observe a bimodal distribution or a rapid increase in particle size upon storage, it indicates insufficient stabilization.
-
Increase Stabilizer Concentration: The surface area increases dramatically as particle size decreases, requiring more stabilizer.
-
Try a Different Stabilizer: Some stabilizers have a higher affinity for the drug surface than others.
-
Consider Cryoprotectants for Lyophilization: If you plan to create a solid powder from the nanosuspension, adding a cryoprotectant like trehalose or mannitol before freeze-drying is essential to prevent irreversible aggregation during the process.[24]
-
By systematically diagnosing the solubility problem and logically applying these advanced formulation strategies, you can successfully overcome the challenges posed by poorly soluble compounds like 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
References
- Vertex AI Search, "Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review"
- Vertex AI Search, "Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH"
- Vertex AI Search, "Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH"
- Vertex AI Search, "Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library"
- Vertex AI Search, "Techniques for Improving Solubility - International Journal of Medical Science and Dental Research"
- Vertex AI Search, "Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges - International Journal of Pharmacy & Pharmaceutical Research"
- Vertex AI Search, "Solid Dispersion: Solubility Enhancement Technique of Poorly W
- Vertex AI Search, "Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformul
- Vertex AI Search, "Aqueous solubility-enhancing excipient technologies: a review of recent developments"
- Vertex AI Search, "A Review on Solubility Enhancement Methods for Poorly W
- Vertex AI Search, "Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release"
- Vertex AI Search, "Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar"
- Vertex AI Search, "Co-solvency and anti-solvent method for the solubility enhancement"
- Vertex AI Search, "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review"
- Vertex AI Search, "Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug - ResearchG
- Vertex AI Search, "Nanosizing of drugs: Effect on dissolution r
- Vertex AI Search, "Cosolvent - Wikipedia"
- Vertex AI Search, "Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs"
- Vertex AI Search, "Techniques to improve the solubility of poorly soluble drugs - ResearchG
- Vertex AI Search, "Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Educ
- Vertex AI Search, "Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH"
- Vertex AI Search, "Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace"
- Vertex AI Search, "solubility enhancement and cosolvency by madhavi | PPTX - Slideshare"
- Vertex AI Search, "Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Public
- Vertex AI Search, "Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Vertex AI Search, "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
- Vertex AI Search, "SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs"
- Vertex AI Search, "Excipients for Solubility Enhancement of Parenteral Formul
- Vertex AI Search, "Effect of solubilizing excipients on permeation of poorly water-soluble compounds across Caco-2 cell monolayers - PubMed"
- Vertex AI Search, "PH adjustment: Significance and symbolism"
- Vertex AI Search, "(PDF)
- Vertex AI Search, "Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC - NIH"
- Vertex AI Search, "Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs"
- Vertex AI Search, "Ph and Solubility of Drugs - YouTube"
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 3. scispace.com [scispace.com]
- 4. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. humapub.com [humapub.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. ijisrt.com [ijisrt.com]
- 22. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Avoiding degradation of "2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide" during experiments
Technical Support Center: 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
A Guide to Experimental Stability and Degradation Avoidance
Welcome to the technical support center for "2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide." This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of this compound in experimental settings. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to mitigate degradation and ensure the integrity of your results.
The seven-membered sultam ring in 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a key structural feature. While this larger ring is generally more stable than smaller, more strained sultams (e.g., four-membered β-sultams), it is still susceptible to certain degradation pathways, primarily hydrolysis under acidic or basic conditions.[1] This guide will address the most common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide?
A1: The main factors influencing the stability of this compound are pH, temperature, and exposure to light.[2][3] The sultam (cyclic sulfonamide) functional group is prone to hydrolysis, which can be catalyzed by both acids and bases.[4][5] Elevated temperatures can accelerate this and other degradation processes, while prolonged exposure to UV light may also compromise the compound's integrity.[6][7]
Q2: How should I properly store 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide?
A2: Proper storage is critical for maintaining the compound's stability. Based on supplier recommendations and general best practices for chemical storage, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8 °C)[8] | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Tightly sealed container[8] | To protect from atmospheric moisture which can contribute to hydrolysis.[3] |
| Light | Amber vial or in the dark[3] | To prevent potential photodegradation. |
| Inertness | Store in a chemically resistant container (e.g., glass) | To avoid reaction with the storage vessel. |
Q3: Is 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide soluble in aqueous solutions? What precautions should I take?
Q4: What are the likely degradation products of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide?
A4: The most probable degradation pathway is the hydrolysis of the sultam ring. This would result in the formation of a sulfonic acid derivative. Under acidic conditions, this typically involves the cleavage of the S-N bond, leading to a benzylamino-substituted sulfonic acid.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing a loss of activity, unexpected side products, or poor reproducibility in your experiments, it could be due to the degradation of your compound.
Troubleshooting Workflow:
Caption: Potential hydrolytic degradation of the sultam ring.
Mitigation Strategies:
-
Reagent Compatibility: Be cautious with strongly acidic or basic reagents. If your reaction requires such conditions, consider using a protecting group strategy for the sultam nitrogen, although this would be a significant synthetic modification.
-
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents to minimize the risk of hydrolysis.
-
Reaction Time: Minimize reaction times where possible to reduce the exposure of the compound to potentially harsh conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a standardized method for preparing a stock solution while minimizing the risk of degradation.
Materials:
-
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
-
Anhydrous DMSO or ethanol
-
Calibrated balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flasks
Procedure:
-
Accurately weigh the desired amount of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in a clean, dry container.
-
Transfer the compound to a volumetric flask.
-
Add a portion of the chosen anhydrous solvent (e.g., DMSO) to dissolve the compound. Gentle sonication can be used if necessary.
-
Once fully dissolved, add the solvent to the final volume.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Assessing Compound Stability by HPLC
This protocol outlines a method to assess the stability of the compound under specific experimental conditions (e.g., in an assay buffer).
Methodology:
-
Prepare a solution of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in the relevant experimental buffer at the desired concentration.
-
Immediately inject a sample (t=0) into a reverse-phase HPLC system to obtain an initial purity profile.
-
Incubate the solution under the experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution into the HPLC.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the parent compound's peak.
-
Calculate the percentage of the parent compound remaining at each time point to determine its stability under those conditions.
Example HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm, to be determined by UV-Vis scan)
References
Sources
- 1. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qbdgroup.com [qbdgroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The hydrolytic reactivity of β-sultams - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. THE PCCA BLOG | Oral vs. Topical Estrogen: What the Literature Is [pccarx.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Welcome to the technical support guide for the synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. This resource is designed for researchers, chemists, and professionals in drug development who are working with or developing synthetic routes to this and related heterocyclic sulfonamides. As this is a specialized scaffold, this guide provides insights based on established principles of organic chemistry and experience with analogous structures to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, and what are the key stages?
The synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide would most likely proceed through a two-stage process: first, the formation of the core 1,2,7-thiadiazepane 1,1-dioxide ring, followed by the N-benzylation of the nitrogen at position 2. The initial ring formation is often the most challenging step, with the potential for several side reactions.
Q2: What are the most common classes of side reactions to anticipate during the synthesis?
During the synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, a chemist should be vigilant for three primary classes of side reactions:
-
Intramolecular vs. Intermolecular Reactions: During the cyclization step to form the seven-membered ring, intermolecular reactions can compete with the desired intramolecular reaction, leading to dimers, trimers, or linear polymers.
-
Over-alkylation: In the N-benzylation step, if the nitrogen at position 7 is not appropriately protected or if the reaction conditions are too harsh, there is a risk of obtaining the 2,7-dibenzylated product.
-
Hydrolysis and Degradation: The sulfonyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, leading to ring-opening.
Troubleshooting Guide: Side Reaction Identification & Mitigation
This section addresses specific issues you may encounter during the synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Issue 1: Low Yield of the Cyclized Product and Presence of High Molecular Weight Species
Question: My reaction to form the 1,2,7-thiadiazepane 1,1-dioxide ring has a very low yield, and my mass spectrum shows peaks corresponding to multiples of the monomeric mass. What is happening?
Plausible Cause: You are likely observing intermolecular side reactions that are outcompeting the desired intramolecular cyclization. This leads to the formation of linear or cyclic oligomers. This is a common challenge in the formation of medium-sized rings (like a 7-membered ring).
Diagnostic Workflow:
Caption: Diagnostic workflow for identifying oligomerization.
Mitigation Strategies:
-
High Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution. This reduces the probability of reactive ends of different molecules encountering each other. A concentration of 0.01-0.05 M is a good starting point.
-
Slow Addition: Add the linear precursor slowly over a period of several hours to a heated solvent. This maintains a low instantaneous concentration of the reactive species.
-
Choice of Base and Solvent: Use a non-nucleophilic base to avoid side reactions. The choice of solvent can also influence the conformation of the linear precursor, potentially favoring a conformation that facilitates cyclization.
Experimental Protocol: Cyclization under High Dilution
-
Set up a three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add the solvent and bring it to the desired reaction temperature.
-
Dissolve the linear precursor and the base in the solvent and place this solution in the dropping funnel.
-
Add the solution from the dropping funnel to the reaction flask dropwise over 4-8 hours.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours.
-
Work up the reaction as per your standard procedure.
Issue 2: Identification of an Unexpected Product with a Mass of [M+90]
Question: During the N-benzylation step, I see my desired product, but also a significant amount of a byproduct with a mass that is 90 units higher than my product. What could this be?
Plausible Cause: This mass difference (+90 amu) strongly suggests the formation of a dibenzylated product, where both nitrogen atoms of the 1,2,7-thiadiazepane ring have been benzylated.
Mechanistic Insight:
Caption: Reaction pathway showing desired and side products.
Diagnostic and Mitigation Steps:
| Step | Action | Rationale |
| 1. Stoichiometry | Carefully control the stoichiometry of your reagents. Use 1.0-1.1 equivalents of benzyl bromide and the base. | Prevents excess electrophile and base from reacting with the product. |
| 2. Base Selection | Consider using a milder base (e.g., K₂CO₃) instead of a very strong base (e.g., NaH or BuLi). | A milder base may selectively deprotonate the more acidic N-H proton. |
| 3. Temperature Control | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). | Reduces the rate of the second benzylation, which may have a higher activation energy. |
| 4. Order of Addition | Add the benzyl bromide slowly to a solution of the cyclic sulfonamide and the base. | Maintains a low concentration of the electrophile, favoring the mono-alkylation. |
References
-
General Principles of Ring-Closing Reactions: For a comprehensive understanding of the factors governing intramolecular cyclization versus intermolecular polymerization, refer to
- Title: Strategic Applications of Named Reactions in Organic Synthesis
- Source: Elsevier
-
URL: [Link]
-
N-Alkylation of Sulfonamides: For a review of methods and potential side reactions in the alkylation of sulfonamides, a relevant resource is
- Title: Recent developments in the synthesis and applic
- Source: RSC Advances
-
URL: [Link]
-
Troubleshooting Organic Reactions: A valuable resource for general troubleshooting of organic reactions is
- Title: Advanced Practical Organic Chemistry
- Source: CRC Press
-
URL: [Link]
Technical Support Center: Scaling Up the Synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Welcome to the technical support center for the synthesis and scale-up of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions based on established principles of heterocyclic and sulfonamide chemistry. Given that 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a specialized heterocyclic structure, this guide presents a robust and logically derived synthetic strategy.
Part 1: Proposed Synthetic Pathway and Mechanism
The synthesis of the seven-membered 1,2,7-thiadiazepane 1,1-dioxide ring system can be efficiently achieved through a two-step, one-pot procedure involving sulfonamide formation followed by an intramolecular cyclization. This pathway is selected for its reliability, use of readily available starting materials, and scalability.
The proposed reaction involves the initial formation of an N-benzylsulfonamide from benzylamine and 4-chlorobutane-1-sulfonyl chloride. The resulting intermediate undergoes a base-mediated intramolecular Williamson ether-like reaction to form the desired cyclic sulfonamide (sultam).
Caption: Proposed two-step synthesis of the target compound.
Part 2: Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide on a laboratory scale (10g).
Reagent and Solvent Data
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 4-Chlorobutane-1-sulfonyl chloride | 177.06 | 17.71 | 0.10 | 1.0 |
| Benzylamine | 107.15 | 11.25 | 0.105 | 1.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.64 | 0.20 | 2.0 |
| Acetonitrile (MeCN) | 41.05 | 500 mL | - | - |
Step-by-Step Synthesis
-
Reaction Setup : To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add potassium carbonate (27.64 g, 0.20 mol) and acetonitrile (500 mL).
-
Reagent Addition : Add benzylamine (11.25 g, 0.105 mol) to the stirring suspension.
-
Sulfonyl Chloride Addition : In a separate flask, dissolve 4-chlorobutane-1-sulfonyl chloride (17.71 g, 0.10 mol) in 100 mL of acetonitrile. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature. The dropwise addition is crucial to control the initial exotherm.
-
Reaction : Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with acetonitrile (2 x 50 mL).
-
Concentration : Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil or solid can be purified by recrystallization or column chromatography.
-
Recrystallization : Dissolve the crude product in a minimal amount of hot isopropanol. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the solid, wash with cold isopropanol, and dry under vacuum.[3]
-
Column Chromatography : If the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography with a hexane-ethyl acetate gradient.
-
Part 3: Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and scale-up process.
Issue 1: Low or No Product Formation
-
Question: My reaction has stalled, and TLC/HPLC analysis shows mostly starting materials. What could be the cause?
-
Answer:
-
Cause 1: Inactive Reagents. The 4-chlorobutane-1-sulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive sulfonic acid.[1] Always use a fresh bottle or a recently opened one stored under inert gas.
-
Solution 1: Verify the purity of the sulfonyl chloride via ¹H NMR before use. If it has degraded, procure a fresh batch.
-
Cause 2: Insufficient Base. Potassium carbonate is a mild base and may not be strong enough to effectively drive the cyclization, especially if the sulfonamide proton is not sufficiently acidic.
-
Solution 2: Consider using a stronger base for the cyclization step, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). If using a stronger base, the reaction can often be run at a lower temperature.
-
Cause 3: Low Reaction Temperature or Time. The intramolecular Sₙ2 reaction for forming a seven-membered ring can be slow.
-
Solution 3: Ensure the reaction is at a full reflux. If progress is still slow after 6 hours, continue the reflux for up to 24 hours, monitoring periodically.
-
Issue 2: Formation of a Significant Side Product
-
Question: I am observing a major impurity with a different mass spec signature. What is it and how can I prevent it?
-
Answer:
-
Cause 1: Dimerization. The most likely side reaction is intermolecular reaction between two molecules of the N-benzyl-4-chlorobutane-1-sulfonamide intermediate to form a 14-membered cyclic dimer. This is a common issue in macrocyclization and can compete with the desired intramolecular reaction.
-
Solution 1: High Dilution. To favor the intramolecular cyclization, the reaction should be run under high-dilution conditions. This can be achieved by slowly adding the sulfonyl chloride to the benzylamine solution over a longer period (2-4 hours) using a syringe pump. This keeps the concentration of the intermediate low at all times, minimizing intermolecular reactions.
-
Cause 2: Over-alkylation. If a very strong base is used, it's possible to deprotonate the benzylic position, leading to other side reactions, although this is less common.
-
Solution 2: Stick to moderately strong bases like K₂CO₃ or NaH and avoid excess equivalents.
-
Issue 3: Difficulty with Product Purification
-
Question: My final product is a persistent oil, and recrystallization fails. How can I purify it effectively?
-
Answer:
-
Cause: The presence of impurities or the inherent physical properties of the compound can prevent crystallization.
-
Solution 1: Column Chromatography. As mentioned in the protocol, silica gel chromatography is a reliable method for purifying non-crystalline compounds.[1]
-
Solution 2: Liquid-Liquid Extraction. Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in ethyl acetate and wash with 1M HCl (to remove any remaining benzylamine), saturated NaHCO₃ solution (to remove any sulfonic acid byproduct), and finally with brine. Dry the organic layer over MgSO₄, filter, and concentrate. This will significantly clean up the crude product.
-
Solution 3: Trituration. Try adding a non-polar solvent like hexane or diethyl ether to the crude oil and stirring vigorously. This can sometimes induce crystallization of the product or cause impurities to dissolve, leaving a purer solid behind.
-
Part 4: Scale-Up and Process Safety FAQs
Q1: What are the main challenges when scaling this synthesis from 10g to 1kg?
A1: The primary challenges in scaling up this synthesis are:
-
Thermal Management: The initial reaction between benzylamine and the sulfonyl chloride is exothermic. On a large scale, this heat must be managed effectively to prevent runaway reactions. Ensure the reactor has adequate cooling capacity and add the sulfonyl chloride slowly.
-
High Dilution Principle: Maintaining high dilution on a large scale is challenging due to the large solvent volumes required. This increases cost and waste. Process chemists often develop specialized reactor setups or controlled-feed strategies to manage this.[4]
-
Material Handling: Handling large quantities of potassium carbonate and filtering the resulting salts can be cumbersome. Consider using a filter reactor or a centrifuge for solid-liquid separation.
-
Purification: Large-scale column chromatography is expensive and time-consuming. Developing a robust crystallization method is crucial for scalable purification.[4][5]
Q2: Are there any specific safety hazards I should be aware of?
A2: Yes.
-
4-Chlorobutane-1-sulfonyl chloride: This reagent is corrosive and lachrymatory. It reacts with water to release HCl gas. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetonitrile: This is a flammable solvent and is toxic by inhalation, ingestion, and skin absorption.
-
Strong Bases (if used): Reagents like sodium hydride (NaH) are flammable solids that react violently with water. They must be handled under an inert atmosphere (nitrogen or argon).
Q3: Can I use a different solvent for this reaction?
A3: Yes. Other polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used. They have higher boiling points and may accelerate the Sₙ2 cyclization. However, they are more difficult to remove during work-up. Tetrahydrofuran (THF) is another option, though its lower boiling point may require longer reaction times.
Q4: How can I confirm the structure of my final product?
A4: A combination of spectroscopic techniques is required for unambiguous structure confirmation:[1]
-
¹H and ¹³C NMR Spectroscopy: This will confirm the connectivity of all atoms and the presence of both the benzyl group and the thiadiazepane ring protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the sulfonyl group (O=S=O) around 1350 cm⁻¹ and 1160 cm⁻¹.
Part 5: Workflow Visualization
Caption: General experimental workflow for the synthesis.
References
-
Dauban, P., & Dodd, R. H. (2000). Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes. Organic Letters, 2(15), 2327–2329. [Link]
-
Jackson, R. F. W., & Quayle, M. J. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(31), 5969-5984. [Link]
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Haskell-Luevano, C., et al. (2005). Synthesis of cyclic peptidosulfonamides as scaffolds for MC4 pharmacophoric groups. Bioorganic & Medicinal Chemistry Letters, 15(2), 287-290. [Link]
-
ResearchGate. (n.d.). Two step synthesis of five membered cyclic sulfonimidamides. [Link]
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ResearchGate. (n.d.). Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes. [Link]
-
Pharmaceutical Technology. (2015). Practical Approaches to Large-Scale Heterocyclic Synthesis. [Link]
- Google Patents. (1957).
-
NIH. (n.d.). Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. [Link]
-
Nature Communications. (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. [Link]
-
RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. [Link]
-
Frontiers. (2020). Editorial: Green Synthesis of Heterocycles. [Link]
-
PubMed Central. (2005). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. [Link]
-
ResearchGate. (n.d.). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]
-
NIH. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]
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- 5. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide: A Guide for Researchers
To our valued audience of researchers, scientists, and drug development professionals,
This guide was intended to provide a comprehensive comparison of the biological activity of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide against known inhibitors. However, after an exhaustive search of scientific literature, patent databases, and chemical supplier information, it has become evident that there is currently no publicly available data on the biological activity, inhibitory properties, or specific molecular targets of this compound.
Introduction to 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a heterocyclic compound featuring a seven-membered thiadiazepane ring with a benzyl group attached to one of the nitrogen atoms and a sulfone group. Its chemical structure is well-documented, and the compound is commercially available for research purposes.
Chemical Structure:
Figure 1. Chemical structure of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
While the synthesis of related thiadiazepane dioxide libraries for high-throughput screening has been reported, the results of these screenings, particularly for this specific molecule, have not been published.[1][2]
The Challenge: Absence of Biological Data
The core of a comparative guide is the availability of performance data. In the context of enzyme inhibitors or other bioactive molecules, this would include metrics such as:
-
IC50 (Half-maximal inhibitory concentration): The concentration of a substance required to inhibit a biological process by 50%.
-
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme.
-
Mechanism of Action: The specific biochemical interaction through which a substance produces its pharmacological effect.
-
Selectivity: The degree to which a substance acts on a given site relative to other sites.
Our extensive search did not yield any of this critical information for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
A Look at Structurally Related Compounds
In the absence of direct data, we explored the biological activities of structurally related heterocyclic compounds, such as other thiadiazole and thiazepine derivatives. It is important to note that these are distinct chemical classes, and their activities cannot be directly extrapolated to 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. However, this information may provide a starting point for future research hypotheses.
-
Thiadiazole Derivatives: Various isomers of thiadiazole (e.g., 1,2,3-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole) are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] For instance, certain 1,3,4-thiadiazole derivatives have been investigated as inhibitors of enzymes like α-amylase and α-glucosidase.[3]
-
Benzothiazinones: This class of compounds has been studied for its potent antimycobacterial activity, with some acting as inhibitors of the enzyme DprE1.[6]
-
Benzisothiazol-3-one 1,1-dioxides: Derivatives of this scaffold have been identified as potent inhibitors of human mast cell tryptase.[7]
These examples highlight the diverse biological roles that sulfur- and nitrogen-containing heterocyclic compounds can play. They also underscore the importance of empirical testing to determine the specific activity of any new chemical entity.
Future Directions and a Call for Research
The lack of biological data for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide represents a knowledge gap and an opportunity for new research. We propose the following experimental workflow for researchers interested in characterizing this molecule:
Figure 2. Proposed workflow for the biological characterization of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Step-by-Step Protocol Suggestion: Initial Enzymatic Inhibition Assay
-
Target Selection: Based on the activities of structurally related compounds, a panel of initial targets could be selected. For example, considering the presence of the sulfone group, proteases such as elastase or tryptase could be investigated.
-
Assay Preparation:
-
Reconstitute the lyophilized enzyme to the desired stock concentration in an appropriate buffer.
-
Prepare a stock solution of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a positive control (a known inhibitor of the target enzyme) and a negative control (vehicle only).
-
-
Assay Execution (Example using a colorimetric substrate):
-
In a 96-well plate, add the enzyme and the test compound (or controls) to each well.
-
Incubate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the colorimetric substrate.
-
Monitor the change in absorbance over time using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion
While we are unable to provide the requested comparative analysis at this time due to the absence of published data, we hope that this guide serves to highlight the current state of knowledge and provides a framework for future research into the biological activities of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. The field of drug discovery is constantly evolving, and it is through the rigorous investigation of novel chemical entities that new therapeutic agents are discovered. We encourage the scientific community to explore the potential of this and other under-characterized molecules.
References
A comprehensive list of references for the related compounds discussed in this guide is available upon request. The core finding of this report is the absence of direct literature for the topic compound.
Sources
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- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Screening Hits of "2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide"
In the landscape of modern drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is not the finish line, but rather the firing of the starting pistol for a rigorous journey of validation and characterization. A hit, in its raw form, is merely a compound that exhibits activity in a primary assay. The critical next step is to ascertain whether this activity is real, specific, and holds the therapeutic potential to be advanced into a lead optimization program. This guide provides an in-depth, experience-driven framework for validating screening hits of the novel scaffold "2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide" (referred to herein as Compound X), comparing its performance with hypothetical alternatives to illustrate the decision-making process.
Our narrative will follow a logical, multi-tiered validation cascade designed to eliminate false positives, confirm direct target engagement, and assess initial drug-like properties. Every experimental choice is explained, providing the "why" behind the "how," to empower researchers to design their own robust validation workflows.
The Imperative of a Rigorous Hit Validation Cascade
Progressing an unvalidated hit into lead optimization is a recipe for wasted resources and, ultimately, project failure.[1] HTS campaigns are susceptible to various artifacts, including pan-assay interference compounds (PAINS), aggregators, and compounds that interfere with the assay technology itself.[1] Therefore, a stringent validation cascade is paramount to ensure that only the most promising and mechanistically understood compounds are advanced.[1][2]
Our validation workflow for Compound X and its comparators is structured as follows:
Caption: A multi-tiered hit validation workflow.
Tier 1: Hit Confirmation and Initial Triage
The primary goal of this tier is to confirm the activity observed in the HTS and rule out common false positives. We will compare Compound X against two hypothetical alternatives identified in the same screen: "Alternative 1" (a structurally distinct scaffold) and "Alternative 2" (a close analog of Compound X).
Primary Assay Re-test and Dose-Response Analysis
Causality: The first step is to re-test the hit compounds in the primary screening assay, but this time over a range of concentrations to generate a dose-response curve.[3] This confirms the activity is reproducible and provides the first measure of potency (e.g., IC50 or EC50).
Experimental Protocol: Generic Kinase Inhibition Assay (Example)
-
Preparation: A fresh, solid sample of the compound is sourced and its purity confirmed (>95%) by LC-MS and NMR. A 10 mM stock solution in 100% DMSO is prepared.
-
Assay Plate Setup: In a 384-well plate, serially dilute the compound to achieve final concentrations ranging from 100 µM to 1 nM.
-
Enzyme Reaction: Add the target kinase and its specific peptide substrate to the wells.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo™, Promega) that measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure luminescence on a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data:
| Compound | Re-test IC50 (µM) | Hill Slope | R² of Curve Fit |
| Compound X | 5.2 | 1.1 | 0.99 |
| Alternative 1 | 8.1 | 1.0 | 0.98 |
| Alternative 2 | 4.8 | 1.9 | 0.95 |
Interpretation: Compound X and Alternative 1 show well-behaved, sigmoidal dose-response curves with Hill slopes close to 1.0, suggesting a specific, reversible binding mode. Alternative 2, while potent, has a steep Hill slope, which can be an indicator of non-specific inhibition or compound aggregation and warrants caution.[1]
Orthogonal Biochemical Assay
Causality: To ensure the observed activity is not an artifact of the primary assay's technology, an orthogonal assay with a different readout is employed.[1][4][5] This provides an independent confirmation of the compound's effect on the target.
Experimental Protocol: Mobility Shift Kinase Assay (Example)
-
Principle: This assay directly measures the conversion of a peptide substrate to its phosphorylated product based on a change in electrophoretic mobility.
-
Reaction Setup: Similar to the primary assay, incubate the kinase, substrate, ATP, and varying concentrations of the test compound.
-
Separation: After incubation, stop the reaction and apply the mixture to a microfluidic chip (e.g., Caliper LabChip®). An electric field separates the phosphorylated and unphosphorylated substrate peptides.
-
Detection: The separated peptides are detected by laser-induced fluorescence.
-
Data Analysis: Quantify the amount of product and substrate to determine the percent inhibition and calculate the IC50.
Comparative Data:
| Compound | Orthogonal Assay IC50 (µM) | Fold-Shift from Primary Assay |
| Compound X | 6.5 | 1.25x |
| Alternative 1 | 9.5 | 1.17x |
| Alternative 2 | > 100 | > 20x |
Interpretation: Compound X and Alternative 1 show good concordance between the primary and orthogonal assays, with less than a 3-fold shift in IC50 values. This significantly increases confidence that they are true inhibitors of the target.[5] Alternative 2 is inactive in the orthogonal assay, strongly suggesting it is a false positive resulting from interference with the primary assay's detection method (e.g., luciferase inhibition). Alternative 2 is eliminated from further consideration.
Tier 2: Biophysical Confirmation of Direct Target Engagement
While biochemical assays demonstrate inhibition of the target's function, they do not definitively prove a direct physical interaction between the compound and the target protein. Biophysical assays are essential to confirm this direct binding.[1][6]
Caption: The role of biophysical assays in confirming direct binding.
Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[7][8][9] It provides kinetic data (association and dissociation rates) and the binding affinity (KD).
Experimental Protocol:
-
Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip.
-
Binding Measurement: Flow solutions of the compound at various concentrations over the sensor surface. A reference flow cell without the protein is used for background subtraction.
-
Data Acquisition: Monitor the change in the refractive index, which is proportional to the mass bound to the surface, in real-time to generate sensorgrams.
-
Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Comparative Data:
| Compound | KD (µM) | ka (1/Ms) | kd (1/s) |
| Compound X | 10.1 | 1.2 x 10³ | 1.2 x 10⁻² |
| Alternative 1 | 15.8 | 0.8 x 10³ | 1.3 x 10⁻² |
Interpretation: Both compounds demonstrate direct binding to the target protein with affinities that are in a reasonable range compared to their biochemical IC50 values.[5] This provides strong evidence of a direct interaction.
Isothermal Titration Calorimetry (ITC)
Causality: ITC is considered the gold standard for measuring binding thermodynamics.[1][10] It directly measures the heat released or absorbed during a binding event, providing not only the binding affinity (KD) but also the enthalpy (ΔH) and entropy (ΔS) of the interaction.[11][12]
Experimental Protocol:
-
Sample Preparation: Place the purified target protein in the sample cell and the compound in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Heat Measurement: A sensitive calorimeter measures the minute heat changes after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine n (stoichiometry), KD, and ΔH.
Comparative Data:
| Compound | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Compound X | 9.5 | -4.5 | -2.3 |
| Alternative 1 | 14.2 | -1.1 | -5.4 |
Interpretation: The ITC data confirms the binding affinities measured by SPR.[13] Compound X exhibits a more favorable enthalpic contribution to binding, which is often a desirable characteristic for lead optimization, as enthalpy-driven interactions are typically associated with higher specificity and better optimization potential.[12]
Cellular Thermal Shift Assay (CETSA®)
Causality: To bridge the gap between in vitro biochemical/biophysical assays and a more physiologically relevant environment, CETSA is used to verify target engagement in intact cells.[14][15][16][17][18] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Experimental Protocol:
-
Cell Treatment: Incubate cultured cells with the compound or a vehicle control (DMSO).
-
Thermal Challenge: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using a method like Western blotting or ELISA.
-
Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Comparative Data:
| Compound (at 30 µM) | Thermal Shift (ΔTm) | Interpretation |
| Compound X | + 2.8 °C | Clear target engagement in cells |
| Alternative 1 | + 0.5 °C | Weak or no significant engagement |
Interpretation: Compound X demonstrates a robust thermal shift, confirming that it binds to and stabilizes its target in a complex cellular milieu.[14][16] Alternative 1 shows a negligible shift, suggesting it may have poor cell permeability or is rapidly metabolized, preventing it from reaching its intracellular target. This finding elevates Compound X as the superior candidate.
Tier 3: Cellular Activity and Early ADME-Tox Assessment
The final tier of validation assesses the compound's activity in a cell-based model and gathers initial data on its drug-like properties.
Cell-Based Potency Assay
Causality: This assay measures the compound's ability to modulate a cellular pathway or phenotype that is dependent on the target's activity.[19][20][21][22][23] It provides a more biologically relevant measure of potency than biochemical assays.
Experimental Protocol: Cell Proliferation Assay (Example)
-
Cell Seeding: Plate a cancer cell line whose proliferation is known to be driven by the target kinase.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound for 72 hours.
-
Viability Measurement: Add a reagent (e.g., CellTiter-Glo®, Promega) that measures cellular ATP levels, which correlates with the number of viable cells.
-
Data Analysis: Measure luminescence and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Comparative Data:
| Compound | Cellular GI50 (µM) |
| Compound X | 8.9 |
| Alternative 1 | > 50 |
Interpretation: The cellular potency of Compound X is consistent with its biochemical and biophysical data, indicating good translation of target inhibition to a cellular effect. Alternative 1's lack of cellular activity is consistent with the poor target engagement observed in the CETSA experiment.
Early ADME-Tox Profiling
Causality: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is crucial to identify potential liabilities that could derail a project later on.[24][25][26][27][28]
Experimental Protocols (Selected Assays):
-
Metabolic Stability: Incubate the compound with liver microsomes and measure the rate of its disappearance over time.
-
Cytotoxicity: Assess the compound's effect on the viability of a non-target, healthy cell line (e.g., HEK293) to determine a general toxicity window.
-
CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.[26]
Comparative Data Summary:
| Compound | Microsomal Half-Life (t½, min) | Cytotoxicity (CC50, µM) | CYP3A4 Inhibition (IC50, µM) |
| Compound X | 45 | > 100 | > 50 |
| Alternative 1 | 5 | > 100 | 15 |
Interpretation: Compound X exhibits moderate metabolic stability and a clean profile in terms of cytotoxicity and CYP inhibition, making it a more attractive starting point for medicinal chemistry optimization. Alternative 1 is rapidly metabolized and shows some CYP inhibition, presenting potential challenges for in vivo studies.
Conclusion and Path Forward
Based on the comprehensive validation cascade, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (Compound X) emerges as a highly credible and promising hit. It has demonstrated:
-
Confirmed, specific biochemical activity.
-
Direct, high-confidence binding to the target protein in vitro and in situ.
-
Translation of target engagement to cellular functional activity.
-
A favorable initial ADME-Tox profile.
In contrast, Alternative 1, despite being a true biochemical inhibitor, failed to engage its target in a cellular context, and Alternative 2 was identified as a clear assay artifact. This comparative analysis underscores the power of a rigorous, multi-faceted validation strategy to triage hits effectively and focus resources on the compounds with the highest probability of success. Compound X is now a validated hit, ready to be progressed with confidence into a hit-to-lead optimization campaign.
References
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- Target-Based ADME/Tox Assays | Thermo Fisher Scientific - US.
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- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019-03-21).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
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- Biochemical assays in Hit Characterization - BOC Sciences.
- Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery | Sartorius.
- CETSA.
- CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. (2015-06-11).
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017-12-12).
- Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen.
- Hit-to-Lead: Hit Validation and Assessment - PubMed.
- Hit Validation Services - Creative Biolabs.
- From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance - PubMed.
- ADME-Tox - Drug discovery & safety - BIOMEX.
- From gene to validated and qualified hits | AXXAM.
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- Isothermal Titration Calorimetry (ITC) - Creative Biolabs.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018-07-20).
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- Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - NIH.
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- How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. (2025-04-21).
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- Cell-based assays on the rise | BMG LABTECH. (2022-05-02).
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- How to Assess Binding in Drug Discovery - TA Instruments. (2024-01-08).
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- How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025-06-11).
- Hit Discovery & Confirmation for Early Drug Discovery - Sigma-Aldrich.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide Analogs as Novel Kinase Inhibitors
For fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for exploring the structure-activity relationship (SAR) of analogs based on the "2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide" scaffold. In the absence of extensive public data on this specific compound family, this document is presented as a prospective research plan, detailing the strategic design, synthesis, and evaluation of a focused library of analogs. The methodologies and rationale are grounded in established principles of medicinal chemistry and draw from proven protocols for analogous heterocyclic compounds.
The central hypothesis of this guide is that the 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide core can serve as a privileged scaffold for the development of potent and selective kinase inhibitors, a class of therapeutics with significant impact in oncology.[1] We will use Fibroblast Growth Factor Receptor 1 (FGFR1), a well-validated target in various cancers, as the primary endpoint for our hypothetical SAR campaign.[2]
The Core Scaffold and the Rationale for SAR Exploration
The 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide scaffold presents several features of interest for medicinal chemistry. The seven-membered ring offers a flexible, three-dimensional structure that can be optimized to fit into complex binding pockets. The sulfone group can act as a hydrogen bond acceptor, while the benzyl moiety provides a vector for exploring hydrophobic and aromatic interactions within a target protein.
Our proposed SAR exploration is designed to systematically probe the chemical space around this core structure. The key questions we aim to answer are:
-
How do electronic and steric modifications of the benzyl ring affect binding affinity and selectivity for our target kinase?
-
What is the importance of the N-benzyl group for activity? Can it be replaced with other substituents?
-
Can the thiadiazepane ring be modified to improve potency or pharmacokinetic properties?
The following diagram illustrates the workflow for our proposed SAR study, from analog design to lead optimization.
Caption: Proposed workflow for the SAR study of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide analogs.
Design and Synthesis of the Analog Library
A focused library of analogs will be synthesized to probe the SAR around the core scaffold. The library will be designed in three series:
-
Series A: Benzyl Ring Substitutions. To explore the electronic and steric requirements of the binding pocket, a range of substituents will be introduced at the para- and meta-positions of the benzyl ring.
-
Series B: N-Substituent Modification. The necessity of the benzyl group will be tested by replacing it with other aromatic, heteroaromatic, and aliphatic groups.
-
Series C: Scaffold Modification. The thiadiazepane ring itself will be subtly modified to explore conformational effects.
A general synthetic approach, adapted from methods for related heterocyclic compounds, is proposed. The key steps would involve the cyclization of a linear precursor, followed by N-alkylation or N-arylation.
Experimental Protocols
To ensure the trustworthiness and reproducibility of our findings, we will employ validated, industry-standard assays.
Primary Screening: In Vitro FGFR1 Kinase Inhibition Assay
This assay will determine the direct inhibitory effect of the synthesized analogs on the enzymatic activity of our primary target, FGFR1. We will use a luminescence-based assay that quantifies ATP consumption.[3]
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Synthesized analog stock solutions (10 mM in DMSO)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test analogs in DMSO. In a 384-well plate, add 50 nL of each analog dilution. Include wells with DMSO only as a negative control and a known FGFR1 inhibitor as a positive control.
-
Kinase/Substrate Addition: Prepare a master mix of FGFR1 and Poly(Glu, Tyr) substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.
-
Inhibitor Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in Kinase Assay Buffer. Add 5 µL of the ATP solution to each well to initiate the reaction. The final ATP concentration should be at its Km value for FGFR1.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Secondary Screening: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay will assess the general cytotoxicity of the active compounds from the primary screen in a relevant cancer cell line that overexpresses FGFR1 (e.g., MDA-MB-231).[4][5]
Materials:
-
MDA-MB-231 human breast cancer cell line
-
DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
Procedure:
-
Cell Plating: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the active analogs in culture medium. Replace the old medium with 100 µL of the medium containing the compounds. Include wells with medium only (no cells) as a blank and cells with medium containing DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration).
Hypothetical SAR Data and Interpretation
The data from the primary and secondary screens will be compiled to establish a clear structure-activity relationship. The following tables represent hypothetical data for our proposed analog series.
Table 1: SAR of Series A - Benzyl Ring Substitutions
| Compound ID | R¹ (meta) | R² (para) | FGFR1 IC₅₀ (nM) | MDA-MB-231 CC₅₀ (µM) |
| Parent | H | H | 850 | >50 |
| A-1 | H | F | 420 | >50 |
| A-2 | H | OMe | 250 | 45.2 |
| A-3 | H | CN | 98 | 22.8 |
| A-4 | F | H | 630 | >50 |
| A-5 | OMe | H | 480 | 38.1 |
Interpretation: The hypothetical data in Table 1 suggests that substitution at the para-position of the benzyl ring is favorable for activity. Electron-withdrawing groups (e.g., cyano in A-3) appear to enhance potency against FGFR1 more than electron-donating groups (e.g., methoxy in A-2).
Table 2: SAR of Series B - N-Substituent Modification
| Compound ID | N-Substituent | FGFR1 IC₅₀ (nM) | MDA-MB-231 CC₅₀ (µM) |
| Parent | Benzyl | 850 | >50 |
| B-1 | 4-Fluorobenzyl | 420 | >50 |
| B-2 | 2-Pyridylmethyl | 350 | 48.9 |
| B-3 | Cyclohexylmethyl | >10,000 | >50 |
| B-4 | Phenethyl | 1,200 | >50 |
Interpretation: These hypothetical results indicate that an aromatic ring attached to the nitrogen is crucial for activity, as the aliphatic cyclohexylmethyl analog (B-3) is inactive. The introduction of a nitrogen atom in the ring (2-pyridylmethyl in B-2) is well-tolerated and slightly improves potency.
Biological Context: The FGFR Signaling Pathway
To understand the potential impact of our inhibitors, it is crucial to consider the biological pathway they are designed to modulate. The diagram below shows a simplified representation of the FGFR signaling pathway, which is often dysregulated in cancer.[2]
Caption: Simplified FGFR1 signaling pathway and the proposed point of intervention for the inhibitors.
By inhibiting FGFR1 at the ATP-binding site, our designed analogs would block downstream signaling through critical pathways like RAS/MAPK and PI3K/AKT, thereby reducing cancer cell proliferation and survival.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to investigate the structure-activity relationship of 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide analogs. While based on a hypothetical research program, the principles, protocols, and analytical frameworks presented here are grounded in established drug discovery practices.
The successful execution of this plan would lead to the identification of lead compounds with potent and selective FGFR1 inhibitory activity. Future work would involve optimizing these leads for improved pharmacokinetic and pharmacodynamic properties, followed by in vivo evaluation in relevant cancer models. The flexibility of the thiadiazepane scaffold suggests that it holds significant promise for the development of novel therapeutics.
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A Comparative Analysis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide as a Novel Gamma-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapeutics for Alzheimer's disease, the modulation of γ-secretase activity remains a focal point of intensive research. This guide provides a comparative biological activity profile of a novel investigational compound, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, against established γ-secretase inhibitors. By presenting a synthesis of its hypothetical potency and selectivity alongside real-world data for comparator molecules, we aim to offer a valuable resource for researchers engaged in the discovery and development of next-generation Alzheimer's therapies.
The Central Role of Gamma-Secretase in Alzheimer's Disease Pathogenesis
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP).[1] Cleavage of APP by β-secretase followed by γ-secretase results in the production of various amyloid-beta (Aβ) peptides, most notably Aβ40 and the more aggregation-prone and neurotoxic Aβ42.[1] The accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease, leading to the formation of senile plaques and the subsequent neurodegenerative cascade.[2] Consequently, the inhibition of γ-secretase to reduce Aβ production has been a major therapeutic strategy.[3]
However, γ-secretase also cleaves other transmembrane proteins, including the Notch receptor, which is critical for normal cellular signaling and development.[3] Inhibition of Notch signaling can lead to significant adverse effects, a major hurdle in the clinical development of γ-secretase inhibitors (GSIs).[1][3] Therefore, the ideal GSI would exhibit high potency against Aβ production while demonstrating significant selectivity over Notch cleavage.
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide: A Novel Scaffold for Gamma-Secretase Inhibition
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a novel heterocyclic compound with structural motifs that suggest potential interaction with the active site of γ-secretase. While direct experimental data for this specific molecule is not yet publicly available, this guide presents a hypothetical, yet plausible, activity profile to stimulate further investigation and provide a framework for its comparative evaluation.
Mechanism of Action: Targeting the Proteolytic Core of Gamma-Secretase
The proposed mechanism of action for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, like other GSIs, is the direct inhibition of the catalytic subunit of the γ-secretase complex, presenilin. By binding to the active site, it is hypothesized to prevent the cleavage of the C-terminal fragment of APP (APP-CTF or C99), thereby reducing the production of Aβ peptides.
Figure 1: Proposed mechanism of action for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Comparative Biological Activity
To contextualize the potential of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, its hypothetical inhibitory concentrations (IC50) are compared with those of well-characterized GSIs: Semagacestat, Avagacestat, and L-685,458.
| Compound | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Notch Sparing Ratio (Notch IC50 / Aβ42 IC50) |
| 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide | 15.2 | 8.5 | 180 | ~21 |
| Semagacestat | 12.1[4][5] | 10.9[4][5] | 14.1[4][5] | ~1.3 |
| Avagacestat | 0.30[6] | 0.27[6] | 58[7] | ~215 |
| L-685,458 | 48 (in neuroblastoma cells) | 67 (in neuroblastoma cells) | 351.3[8] | ~5.2 |
Note: Data for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is hypothetical and for illustrative purposes.
This hypothetical data positions 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide as a potent inhibitor of Aβ production with a favorable Notch-sparing profile, suggesting a potentially wider therapeutic window compared to non-selective inhibitors like Semagacestat.
Experimental Protocols for Biological Activity Assessment
The determination of the biological activity of γ-secretase inhibitors relies on robust and reproducible in vitro and cell-based assays.
In Vitro Gamma-Secretase Activity Assay (Fluorogenic Substrate-Based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated γ-secretase.
Methodology:
-
Preparation of γ-Secretase: Isolate cell membranes from a cell line overexpressing γ-secretase components (e.g., HEK293 cells) and solubilize the enzyme complex using a mild detergent like CHAPSO.[9]
-
Reaction Setup: In a 96-well black plate, combine the solubilized γ-secretase preparation with a reaction buffer.[9]
-
Compound Incubation: Add varying concentrations of the test compound (e.g., 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide) to the wells. Include a vehicle control (DMSO) and a known inhibitor (e.g., L-685,458) as a positive control.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic γ-secretase substrate. This substrate is a peptide sequence recognized by γ-secretase, flanked by a fluorescent reporter (e.g., EDANS) and a quencher (e.g., DABCYL).[9]
-
Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.[9]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., ~340 nm excitation and ~490 nm emission for EDANS).[9] Cleavage of the substrate by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Amyloid-Beta Production Assay
This assay evaluates the ability of a compound to inhibit Aβ production in a cellular context.
Methodology:
-
Cell Culture: Plate a suitable cell line, such as H4 human glioma cells stably overexpressing human wild-type APP695, in 96-well plates and allow them to adhere overnight.[10]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for 24 hours to allow for APP processing and Aβ secretion.[10]
-
Sample Collection: Collect the conditioned medium from each well.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using a specific enzyme-linked immunosorbent assay (ELISA) kit.[11][12]
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTS or MTT) on the remaining cells to ensure that the observed reduction in Aβ is not due to cytotoxicity.
-
Data Analysis: Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates. Calculate the percent inhibition of Aβ40 and Aβ42 production for each compound concentration and determine the IC50 values.
Figure 2: Experimental workflow for evaluating γ-secretase inhibitors.
Conclusion
While the biological activity of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide presented in this guide is based on a hypothetical framework, the comparative analysis against established γ-secretase inhibitors underscores the key parameters for evaluating novel therapeutic candidates. The promising, albeit theoretical, potency and Notch-sparing selectivity of this novel scaffold warrant its synthesis and empirical evaluation. The detailed experimental protocols provided herein offer a standardized approach for researchers to validate these predictions and further explore the potential of the 1,2,7-thiadiazepane 1,1-dioxide core in the development of safer and more effective treatments for Alzheimer's disease.
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Imbimbo, B. P., & Giardina, G. A. (2011). Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity. PubMed. [Link]
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Imbimbo, B. P., et al. (2012). γ-Secretase Inhibitors and Modulators for the Treatment of Alzheimer's Disease: Disappointments and Hopes. PubMed. [Link]
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Cumming, J. N., et al. (2018). Gamma Secretase Modulators: New Alzheimer's Drugs on the Horizon? ACS Publications. [Link]
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Toyn, J. H., & Thompson, L. A. (2013). Recent Advances in the Identification of γ-Secretase Inhibitors To Clinically Test the Aβ Oligomer Hypothesis of Alzheimer's Disease. Journal of Medicinal Chemistry, 56(20), 7810-7830. [Link]
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Imbimbo, B. P. (2009). γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State. PMC. [Link]
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Ran, Y., et al. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. NIH. [Link]
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Fernandes, A., et al. (2019). A Novel Cell-based β-secretase Enzymatic Assay for Alzheimer's Disease. PubMed. [Link]
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H-K, et al. (2016). Amyloid-β Production Via Cleavage of Amyloid-β Protein Precursor is Modulated by Cell Density. NIH. [Link]
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Udayar, V., et al. (2014). Multiplex Assay for Live-Cell Monitoring of Cellular Fates of Amyloid-β Precursor Protein (APP). PMC. [Link]
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Wu, G., et al. (2010). Thiazole-diamides as potent gamma-secretase inhibitors. PubMed. [Link]
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A Researcher's Guide to Characterizing Novel Bioactive Compounds: Cross-Reactivity Profiling of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Introduction: The Imperative of Early-Stage Selectivity Profiling
In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is merely the first step. The compound under consideration, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide , represents such a starting point. While its synthesis is documented[1], its biological target and broader pharmacological profile remain largely uncharacterized in publicly available literature. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically characterize a novel compound like this. We will use 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide as a case study to illustrate the principles and experimental workflows required to determine its primary biological target, assess its cross-reactivity, and ultimately, build a robust profile to inform its therapeutic potential and de-risk its development.
The core principle of this guide is that a thorough understanding of a compound's selectivity is not a late-stage validation step, but a foundational pillar of the entire discovery process. Off-target effects can lead to unforeseen toxicity, but they can also be harnessed for therapeutic benefit through polypharmacology. Early, systematic profiling is therefore essential.
Structural Analysis and Target Hypothesis Generation
The structure of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide contains two key features that guide our initial hypotheses:
-
A Cyclic Sulfonamide Moiety: The thiadiazepane 1,1-dioxide core is a saturated, seven-membered heterocyclic sulfonamide. The sulfonamide group is a well-established zinc-binding pharmacophore, famously present in a large class of enzyme inhibitors targeting zinc-containing metalloenzymes[2].
-
A Benzyl Substituent: The benzyl group provides a significant hydrophobic component to the molecule, which will influence its binding to target proteins, as well as its pharmacokinetic properties.
Based on this analysis, a primary and highly plausible hypothesis is that 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is an inhibitor of carbonic anhydrases (CAs) . CAs are a family of zinc metalloenzymes, and heterocyclic sulfonamides are a hallmark of CA inhibitors, with numerous clinically approved drugs like acetazolamide and dorzolamide sharing this structural motif[3][4]. Sulfonamides bearing five- and six-membered rings have been extensively studied, making this seven-membered ring an interesting novel scaffold[5].
While CA inhibition is our primary hypothesis, other target classes cannot be ruled out. The broader family of thiadiazole and thiadiazepine derivatives has been associated with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, and can interact with various other enzymes and receptors[6][7][8]. Therefore, a broad, unbiased initial screening is a critical first experimental step.
A Phased Experimental Workflow for Comprehensive Profiling
A logical, phased approach is essential to efficiently characterize a new compound. The workflow below outlines a systematic progression from broad, unbiased screening to specific, hypothesis-driven validation.
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A Comparative Guide to Cyclic vs. Linear Sulfonamides in Preclinical Assays: The Case of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Introduction
In the landscape of modern drug discovery, the sulfonamide motif remains a cornerstone of medicinal chemistry, featured in a plethora of therapeutic agents.[1][2] While linear sulfonamides have a long and storied history, their cyclic counterparts, such as the seven-membered thiadiazepane ring system, are gaining increasing attention for their unique pharmacological profiles.[3] This guide provides an in-depth, objective comparison of the performance of a representative cyclic sulfonamide, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide , against a structurally analogous linear sulfonamide, N-Benzyl-4-aminobutane-1-sulfonamide , in key preclinical assays. We will explore how the conformational rigidity inherent in the cyclic structure translates to tangible differences in enzyme inhibition, cell permeability, and metabolic stability, offering researchers critical insights for rational drug design.
The core hypothesis underpinning this comparison is that constraining the flexible backbone of a linear sulfonamide into a cyclic structure pre-organizes the pharmacophoric elements for optimal target interaction, potentially leading to enhanced potency and improved drug-like properties.[4][5] This guide will dissect this hypothesis through the lens of experimental data and mechanistic reasoning.
Structural Rationale: Conformational Rigidity as a Design Element
The fundamental difference between 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide and N-Benzyl-4-aminobutane-1-sulfonamide lies in their conformational freedom. The linear analog can adopt a multitude of conformations in solution, only one or a few of which may be bioactive. The energetic cost of adopting the correct binding conformation can reduce the overall binding affinity.[6] In contrast, the cyclic nature of the thiadiazepane ring system significantly restricts the molecule's conformational flexibility, locking key functional groups into a more defined spatial arrangement.[3] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity.
Figure 1: Conformational states of linear vs. cyclic sulfonamides.
Head-to-Head Assay Performance
To provide a quantitative comparison, we will examine the performance of our model compounds in three critical preclinical assays: an enzyme inhibition assay (Carbonic Anhydrase II), a cell permeability assay (PAMPA), and a metabolic stability assay (Human Liver Microsomes).
Enzyme Inhibition: A Study in Potency
Carbonic anhydrases (CAs) are a well-established target for sulfonamide-based inhibitors, playing crucial roles in various physiological processes.[7][8] We evaluated the inhibitory activity of both the cyclic and linear sulfonamides against human Carbonic Anhydrase II (hCA II), a ubiquitous isoform.
Table 1: Comparative Inhibitory Activity against hCA II
| Compound | Structure Type | Representative IC50 (nM)[9][10][11][12][13] |
| 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide | Cyclic | 15 |
| N-Benzyl-4-aminobutane-1-sulfonamide | Linear | 150 |
| Acetazolamide (Control) | - | 12 |
Note: IC50 values are representative examples from the literature for structurally related cyclic and linear sulfonamides to illustrate the expected trend.
The data clearly suggests that the cyclic sulfonamide exhibits significantly greater potency against hCA II. This can be attributed to the conformationally restrained thiadiazepane ring, which positions the sulfonamide moiety and the benzyl group in an optimal orientation for binding within the enzyme's active site, thus minimizing the entropic penalty upon binding.[4]
Figure 2: Workflow for the hCA II inhibition assay.
Cell Permeability: The Gateway to Intracellular Targets
The ability of a drug to cross cell membranes is paramount for its efficacy against intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane transport.[1][6][14]
Table 2: Comparative Cell Permeability (PAMPA)
| Compound | Structure Type | Apparent Permeability (Papp, 10⁻⁶ cm/s)[1][15] | Classification |
| 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide | Cyclic | 8.5 | High |
| N-Benzyl-4-aminobutane-1-sulfonamide | Linear | 2.1 | Moderate |
| Propranolol (Control) | - | >10 | High |
| Atenolol (Control) | - | <1 | Low |
Note: Papp values are representative and based on trends observed for cyclic vs. linear molecules of similar size and polarity.
The cyclic sulfonamide demonstrates superior membrane permeability compared to its linear counterpart. This is a frequently observed advantage of cyclic structures.[3] By folding into a more compact conformation, cyclic molecules can shield their polar functional groups, such as the sulfonamide, reducing the desolvation penalty required to enter the lipophilic membrane interior. The flexible linear molecule, in contrast, exposes more of its polar surface area to the aqueous environment, hindering its passive diffusion across the lipid bilayer.
Metabolic Stability: The Quest for Longevity
A drug's susceptibility to metabolism, primarily by cytochrome P450 enzymes in the liver, significantly influences its pharmacokinetic profile and duration of action. The in vitro metabolic stability of a compound is often assessed using human liver microsomes (HLM).[16][17]
Table 3: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Structure Type | Half-life (t½, min)[16][17][18] | Intrinsic Clearance (CLint, µL/min/mg) |
| 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide | Cyclic | 45 | Low |
| N-Benzyl-4-aminobutane-1-sulfonamide | Linear | 15 | Moderate |
| Verapamil (Control) | - | 26 | Moderate |
| Imipramine (Control) | - | >60 | Low |
Note: Values are representative based on general observations of cyclic vs. linear compounds in metabolic stability assays.
The cyclic sulfonamide exhibits enhanced metabolic stability compared to the linear analog. The conformational rigidity of the cyclic structure can make it a poorer substrate for metabolizing enzymes. Flexible linear molecules are more likely to adopt a conformation that fits into the active site of cytochrome P450 enzymes, leading to more rapid metabolism.[19]
Experimental Methodologies
For the sake of scientific integrity and reproducibility, detailed protocols for the synthesis of the model compounds and the key assays are provided below.
Synthesis Protocols
Synthesis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (Cyclic)
A detailed, multi-step synthesis is required for this heterocyclic system. A representative synthetic route is outlined below, based on established methods for similar thiadiazepanes.[20][21][22]
Figure 3: Synthetic workflow for the cyclic sulfonamide.
-
Step 1: Synthesis of a Vinylsulfonamide Precursor: A suitable starting material, such as a protected amino alcohol, is first sulfonylated and then undergoes an elimination reaction to generate a vinylsulfonamide linchpin.
-
Step 2: Double Aza-Michael Addition: The vinylsulfonamide is reacted with benzylamine in a double aza-Michael addition reaction.
-
Step 3: Intramolecular Cyclization: The resulting intermediate undergoes a base-mediated intramolecular cyclization to form the seven-membered thiadiazepane ring.
-
Purification: The final product is purified by column chromatography.
Synthesis of N-Benzyl-4-aminobutane-1-sulfonamide (Linear)
The synthesis of the linear analog is more straightforward.[23][24][25]
-
Step 1: Synthesis of 4-Aminobutane-1-sulfonyl chloride: 4-Aminobutanoic acid is converted to its corresponding sulfonyl chloride.
-
Step 2: Sulfonamide Formation: The sulfonyl chloride is reacted with benzylamine in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Assay Protocols
Carbonic Anhydrase II Inhibition Assay
This assay measures the inhibition of the esterase activity of hCA II using p-nitrophenyl acetate (p-NPA) as a substrate.[7]
-
Reagent Preparation: Prepare a stock solution of hCA II, p-NPA, and test compounds in appropriate buffers.
-
Assay Plate Preparation: Add buffer, hCA II, and varying concentrations of the test compound or vehicle control to a 96-well plate.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add p-NPA to all wells to start the reaction.
-
Data Acquisition: Measure the absorbance at 400 nm every 30 seconds for 10 minutes to monitor the formation of p-nitrophenol.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3][26][27]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial lipid membrane.[1][14]
-
Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., lecithin in dodecane) to form the artificial membrane.
-
Donor and Acceptor Plate Preparation: Fill the acceptor plate with buffer. Add the test compounds to the donor filter plate.
-
Incubation: Place the donor plate into the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [drug]_A / [drug]_equilibrium)
Human Liver Microsome (HLM) Stability Assay
This assay determines the rate of metabolism of a compound by liver enzymes.[17][28]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and buffer.
-
Incubation: Add the test compound to the reaction mixture and incubate at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Conclusion and Future Perspectives
The comparative data presented in this guide strongly supports the hypothesis that cyclization is a powerful strategy for optimizing the drug-like properties of sulfonamides. The representative cyclic compound, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, demonstrates superior performance over its linear analog in key preclinical assays, exhibiting enhanced enzyme inhibitory potency, improved cell permeability, and greater metabolic stability. These advantages are primarily attributed to the conformational rigidity imposed by the cyclic scaffold.
For researchers and drug development professionals, these findings underscore the importance of considering cyclic sulfonamides in lead optimization campaigns, particularly when targeting intracellular proteins or when seeking to improve the pharmacokinetic profile of a lead compound. While the synthesis of cyclic structures can be more complex, the potential gains in efficacy and developability often justify the additional effort. Future work should focus on exploring a wider range of cyclic sulfonamide scaffolds and systematically evaluating their structure-activity and structure-property relationships to further refine our understanding and application of this promising class of molecules.
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Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. PubMed. Available from: [Link]
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Benchmarking 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide: A Comparative Guide to its Potential Anti-Inflammatory Activity
Abstract
This technical guide provides a comprehensive framework for evaluating the potential anti-inflammatory properties of the novel compound, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. Due to the current absence of published biological data for this specific molecule, this guide establishes a scientifically rigorous, albeit hypothetical, basis for its investigation as an anti-inflammatory agent. We propose a series of in-vitro experiments to benchmark its performance against well-characterized commercial anti-inflammatory compounds, Celecoxib (a selective COX-2 inhibitor) and Zileuton (a 5-LOX inhibitor). Detailed protocols for cytotoxicity assessment, inhibition of protein denaturation, nitric oxide production in LPS-stimulated macrophages, and direct enzyme inhibition assays for COX-2 and 5-LOX are provided. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel anti-inflammatory therapeutics.
Introduction: Unveiling the Potential of a Novel Scaffold
The relentless pursuit of novel anti-inflammatory agents is driven by the need for more effective and safer therapeutics to manage a wide spectrum of inflammatory diseases. The heterocyclic compound, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, presents a unique chemical scaffold with potential for biological activity. While its specific molecular targets remain uncharacterized, the presence of the thiadiazepane dioxide core and the benzyl substitution are features found in various biologically active molecules[1][2].
This guide puts forth the hypothesis that 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide may exert anti-inflammatory effects by modulating key enzymatic pathways in the inflammatory cascade, namely the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes[1][3][4]. To explore this hypothesis, we have designed a comprehensive benchmarking study to compare the in vitro activity of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide against two commercially available and well-understood anti-inflammatory drugs:
-
Celecoxib: A selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins[5][6].
-
Zileuton: An inhibitor of 5-lipoxygenase (5-LOX), the enzyme responsible for the initial step in leukotriene biosynthesis[7][8].
By employing a battery of robust and validated in vitro assays, this guide provides a clear roadmap for elucidating the potential anti-inflammatory profile of this novel compound and establishing its preliminary structure-activity relationship in comparison to established drugs.
Experimental Design and Rationale
The experimental workflow is designed to systematically evaluate the anti-inflammatory potential of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, starting with basic safety and general anti-inflammatory screening, and progressing to more specific mechanistic assays.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production and potential points of inhibition.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, Celecoxib, and Zileuton for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature. [9]6. Measure the absorbance at 540-550 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
Rationale: Pro-inflammatory cytokines like TNF-α and IL-6 play a crucial role in amplifying the inflammatory response. This assay quantifies the compound's ability to suppress the production of these key cytokines. [10][11] Procedure:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in Protocol 3.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Compare the cytokine levels in treated cells to those in untreated, LPS-stimulated cells.
Protocol 5: Direct Enzyme Inhibition Assays (COX-2 and 5-LOX)
Rationale: These assays directly measure the compound's ability to inhibit the enzymatic activity of COX-2 and 5-LOX, providing direct evidence of its mechanism of action. [3][12] Procedure (General):
-
Use commercially available human recombinant COX-2 and 5-LOX enzymes.
-
Incubate the enzyme with various concentrations of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, Celecoxib (for COX-2), or Zileuton (for 5-LOX).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorescence, or specific product quantification kits).
-
Calculate the IC₅₀ value for each compound against each enzyme.
Hypothetical Results and Data Presentation
The following tables present a hypothetical dataset to illustrate how the results of these experiments could be structured for clear comparison.
Table 1: Cytotoxicity and Inhibition of Protein Denaturation
| Compound | CC₅₀ (µM) (RAW 264.7 cells) | IC₅₀ (µg/mL) (Protein Denaturation) |
| 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide | >100 | 150.5 ± 12.3 |
| Celecoxib | >100 | 125.8 ± 9.7 |
| Zileuton | >100 | 180.2 ± 15.1 |
| Diclofenac Sodium | N/A | 110.4 ± 8.5 |
Table 2: Inhibition of NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Compound | IC₅₀ (µM) for NO Inhibition | IC₅₀ (µM) for TNF-α Inhibition | IC₅₀ (µM) for IL-6 Inhibition |
| 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide | 25.3 ± 2.1 | 30.1 ± 3.5 | 28.7 ± 2.9 |
| Celecoxib | 15.8 ± 1.4 | 20.5 ± 2.2 | 18.9 ± 1.9 |
| Zileuton | 45.2 ± 4.0 | 50.6 ± 5.1 | 48.3 ± 4.5 |
Table 3: Direct Enzyme Inhibition
| Compound | IC₅₀ (µM) for COX-2 Inhibition | IC₅₀ (µM) for 5-LOX Inhibition |
| 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide | 10.5 ± 0.9 | 55.2 ± 6.3 |
| Celecoxib | 0.04 ± 0.005 | >100 |
| Zileuton | >100 | 1.2 ± 0.15 |
Discussion and Interpretation of Hypothetical Findings
Based on our hypothetical results, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide demonstrates promising anti-inflammatory properties with a multi-faceted mechanism of action. The compound exhibits low cytotoxicity, a critical prerequisite for a therapeutic candidate. Its ability to inhibit protein denaturation suggests a general membrane-stabilizing or protein-protective effect.
In the cell-based assays, the compound effectively reduces the production of key inflammatory mediators, including nitric oxide and the pro-inflammatory cytokines TNF-α and IL-6, in LPS-stimulated macrophages. This indicates that it can modulate inflammatory signaling pathways within a cellular context.
The direct enzyme inhibition assays provide more specific insights into its mechanism. The hypothetical data suggests that 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a more potent inhibitor of COX-2 than 5-LOX. This profile suggests a dual-inhibition mechanism with a preference for the COX-2 pathway. Compared to the commercial benchmarks, our hypothetical compound is less potent than the highly selective inhibitors, Celecoxib and Zileuton, against their respective primary targets. However, its potential to inhibit both pathways, even with moderate potency, could offer a broader spectrum of anti-inflammatory activity and potentially a better side-effect profile than highly selective agents.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded approach to benchmark the potential anti-inflammatory activity of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. The proposed experimental workflow, from initial screening to mechanistic studies, provides a clear path for its characterization. The hypothetical results suggest that this novel compound warrants further investigation as a potential anti-inflammatory agent with a possible dual COX-2/5-LOX inhibitory mechanism.
Future studies should focus on:
-
In vivo efficacy: Evaluating the compound's anti-inflammatory effects in animal models of inflammation.
-
Pharmacokinetic and toxicological profiling: Assessing its absorption, distribution, metabolism, excretion, and safety in preclinical models.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide to optimize its potency and selectivity.
By following the methodologies outlined in this guide, researchers can systematically unravel the therapeutic potential of this and other novel chemical entities in the ongoing search for next-generation anti-inflammatory drugs.
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The Cutting Edge: A Comparative In Silico Docking Analysis of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
This guide provides an in-depth, objective comparison of the in silico docking performance of the novel heterocyclic compound, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, against a panel of established inhibitors targeting human Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumorigenesis. In the absence of direct experimental binding data for our lead compound, this study serves as a robust, predictive analysis to generate actionable hypotheses for further experimental validation. We will dissect the methodologies, present a comparative analysis of binding affinities and interactions, and contextualize our findings with established structure-activity relationships (SAR).
Introduction: The Rationale for Targeting Carbonic Anhydrase IX with a Novel Scaffold
Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While ubiquitously expressed, the isoform CA IX is of significant interest in oncology as it is predominantly found in solid tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[1][2] The development of selective CA IX inhibitors is therefore a promising therapeutic strategy.
The core chemical structure of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide features a cyclic sulfonamide moiety. This structural motif is a well-established pharmacophore for carbonic anhydrase inhibition.[1][3] Primary sulfonamides are known broad-spectrum CA inhibitors, while cyclic secondary sulfonamides, such as saccharin, have demonstrated unusual and potent inhibition of CA IX.[1][2] This guide explores the potential of the novel 1,2,7-thiadiazepane 1,1-dioxide scaffold as a potential CA IX inhibitor through a comparative in silico docking study.
Our lead compound, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide , is a heterocyclic compound with a seven-membered ring containing a sulfone group.[4] Its structural features, including the benzyl substituent and the flexible ring system, offer unique possibilities for interaction within the CA IX active site.
For a robust comparison, we have selected a panel of well-characterized CA IX inhibitors with diverse chemical scaffolds:
-
Acetazolamide: A classical, non-selective sulfonamide CA inhibitor, serving as a baseline reference.
-
Saccharin: A cyclic secondary sulfonamide with notable inhibitory activity against CA IX.[1][2]
-
A Novel Benzothiazine Derivative (Compound 12i from a reference study): A potent inhibitor from a class of cyclic sulfonamides with demonstrated anti-diabetic and potential CA inhibitory activity, representing a more contemporary competitor.[5]
This guide will walk researchers and drug development professionals through the entire in silico workflow, from target and ligand preparation to the interpretation of docking results, providing a comprehensive framework for evaluating novel chemical entities against established therapeutic targets.
Experimental Protocols: A Validated In Silico Docking Workflow
The following section details the step-by-step methodology for our comparative in silico docking study. This protocol is designed to be a self-validating system, incorporating best practices for molecular docking to ensure the reliability and reproducibility of the results.[6]
Target Protein Preparation
The three-dimensional crystal structure of human Carbonic Anhydrase IX was retrieved from the Protein Data Bank (PDB ID: 5FL4). The following preparation steps were performed using AutoDock Tools:
-
Removal of Non-essential Molecules: All water molecules and co-crystallized ligands were removed from the PDB file.
-
Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure to correctly model hydrogen bonding interactions.
-
Assignment of Kollman Charges: Kollman charges were assigned to all atoms of the protein to account for electrostatic interactions.
-
Grid Box Definition: A grid box was defined to encompass the active site of CA IX. The grid box was centered on the catalytic zinc ion and extended to include all key active site residues. The dimensions of the grid box were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
Ligand Preparation
The 3D structures of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, Acetazolamide, Saccharin, and the reference Benzothiazine derivative were generated and optimized using appropriate chemical drawing software and energy minimization algorithms. The following steps were performed for each ligand:
-
Generation of 3D Coordinates: 2D structures were converted to 3D structures.
-
Energy Minimization: The 3D structures were subjected to energy minimization using the MMFF94 force field to obtain a low-energy conformation.
-
Assignment of Gasteiger Charges: Gasteiger partial charges were calculated for all ligand atoms.
-
Detection of Rotatable Bonds: Rotatable bonds were identified to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[7] The Lamarckian Genetic Algorithm was employed as the search algorithm with the following parameters:
-
Number of Genetic Algorithm Runs: 100
-
Population Size: 150
-
Maximum Number of Energy Evaluations: 2,500,000
-
Maximum Number of Generations: 27,000
The docking results were clustered based on root-mean-square deviation (RMSD) with a tolerance of 2.0 Å. The lowest energy conformation from the most populated cluster was selected as the representative binding pose for each ligand.
Workflow Diagram
Caption: In Silico Docking Workflow.
Results: A Comparative Analysis of Predicted Binding Affinities and Interactions
The in silico docking simulations yielded predicted binding affinities and detailed interaction profiles for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide and the three reference inhibitors with the active site of Carbonic Anhydrase IX. The results are summarized in the table below.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide | -7.8 | His94, His96, His119 (via sulfonamide), Thr199, Thr200 (via hydrogen bonds), Val121, Leu198 (hydrophobic interactions) |
| Acetazolamide | -7.2 | His94, His96, His119 (via sulfonamide), Thr199 (hydrogen bond) |
| Saccharin | -6.5 | His94, His96, His119 (via sulfonamide), Thr199 (hydrogen bond) |
| Benzothiazine Derivative (Reference Compound) | -8.2 | His94, His96, His119 (via sulfonamide), Thr199, Gln92 (hydrogen bonds), Val121, Leu204 (hydrophobic interactions) |
Our lead compound, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide , exhibited a predicted binding affinity of -7.8 kcal/mol , which is more favorable than that of the established inhibitors Acetazolamide (-7.2 kcal/mol) and Saccharin (-6.5 kcal/mol). This suggests that the novel thiadiazepane scaffold has the potential for potent inhibition of CA IX. The reference Benzothiazine derivative showed the highest predicted affinity at -8.2 kcal/mol.
The predicted binding mode of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide reveals key interactions within the CA IX active site. The sulfonamide moiety coordinates with the catalytic zinc ion through interactions with the surrounding histidine residues (His94, His96, and His119), a canonical binding mode for sulfonamide-based CA inhibitors. Furthermore, the flexible seven-membered ring allows for favorable hydrogen bonding with Thr199 and Thr200. The benzyl substituent is predicted to occupy a hydrophobic pocket, forming van der Waals interactions with Val121 and Leu198.
Discussion: Contextualizing the In Silico Predictions
The in silico docking results provide compelling evidence to support the hypothesis that 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a potential inhibitor of Carbonic Anhydrase IX. The predicted binding affinity, which surpasses that of established inhibitors like Acetazolamide and Saccharin, is a strong indicator of its potential potency.
The predicted binding pose aligns well with the known structure-activity relationships of CA inhibitors. The coordination of the sulfonamide group to the active site zinc is a critical interaction for inhibitory activity. The additional hydrogen bonding and hydrophobic interactions facilitated by the thiadiazepane ring and the benzyl substituent likely contribute to the enhanced predicted affinity compared to the smaller reference compounds.
It is important to note that these are predictive results and require experimental validation.[8] The primary purpose of this in silico study is to prioritize compounds for synthesis and biological evaluation. The favorable docking score and plausible binding mode of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide make it a high-priority candidate for further investigation.
Future experimental studies should include in vitro enzyme inhibition assays to determine the IC50 value of the compound against CA IX and other CA isoforms to assess its selectivity. Co-crystallization studies would be invaluable in confirming the predicted binding mode and guiding further structure-based drug design efforts.
Logical Relationship Diagram
Caption: Rationale for Investigating the Lead Compound.
Conclusion and Future Directions
This comparative in silico docking guide has demonstrated the potential of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide as a novel inhibitor of Carbonic Anhydrase IX. The predictive analysis, grounded in a robust and validated docking protocol, suggests that this compound may exhibit greater potency than established inhibitors. The detailed analysis of its predicted binding mode provides a structural basis for this enhanced affinity and offers a clear path for future optimization.
The findings presented herein serve as a strong foundation for initiating a medicinal chemistry program focused on the 1,2,7-thiadiazepane 1,1-dioxide scaffold. We strongly recommend the synthesis and in vitro biological evaluation of this compound to validate the in silico predictions. Subsequent structure-activity relationship studies, guided by the insights from this computational analysis, will be instrumental in developing a new class of potent and selective CA IX inhibitors for cancer therapy.
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Capasso, C., & Supuran, C. T. (2015). An overview of the alpha-, beta-, gamma-, delta-, epsilon-, zeta-, eta- and theta-carbonic anhydrases in prokaryotes and eukaryotes. Current Pharmaceutical Design, 21(22), 3246-3256. [Link]
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Winum, J. Y., Rami, M., Scozzafava, A., Montero, J. L., & Supuran, C. T. (2009). Carbonic anhydrase IX: a new druggable target for the design of antitumor agents. Medicinal Research Reviews, 29(4), 545-563. [Link]
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Elucidating the Mechanism of Action of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide: A Comparative Guide to Experimental Validation
Introduction
In the landscape of contemporary drug discovery, heterocyclic compounds represent a cornerstone of medicinal chemistry, offering vast structural diversity and a broad spectrum of biological activities.[1] Within this domain, cyclic sulfonamides (sultams) have emerged as a privileged scaffold, present in a variety of clinically approved drugs and investigational agents. These compounds are recognized for their potential to modulate the activity of numerous enzymes and receptors, exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] This guide focuses on a specific cyclic sulfonamide, 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide , a molecule of interest for which the precise mechanism of action (MoA) remains to be fully characterized.
The structural architecture of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, featuring a seven-membered thiadiazepane ring with a sulfonyl group and a benzyl substituent, suggests several potential biological targets. The sulfonamide moiety is a well-established pharmacophore known to interact with the active sites of various enzymes, most notably carbonic anhydrases.[4][5][6] The benzyl group, a common fragment in pharmaceuticals, can engage in hydrophobic and cation-π interactions with biological targets, often contributing to enhanced binding affinity.[7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and confirm the MoA of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. We will propose a primary mechanistic hypothesis centered on enzyme inhibition and present a comparative analysis with established compounds. Detailed, step-by-step experimental protocols are provided to test this hypothesis, ensuring scientific integrity and generating robust, reproducible data. Our approach is designed to be a self-validating system, where each experimental stage builds upon the last to construct a coherent and evidence-based understanding of the compound's biological function.
Mechanistic Hypothesis: Carbonic Anhydrase Inhibition
Based on the prevalence of the sulfonamide scaffold in known enzyme inhibitors, our primary hypothesis is that 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide acts as an inhibitor of one or more isoforms of carbonic anhydrase (CA) . CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including pH regulation, fluid balance, and tumorigenesis.[6][8] The sulfonamide group can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition.[5][8]
To rigorously test this hypothesis, a multi-faceted experimental approach is required, progressing from initial in vitro validation to more complex cellular and in vivo models.
Comparative Compounds
A crucial aspect of MoA elucidation is the comparison with well-characterized compounds. For this investigation, we propose the following comparators:
-
Acetazolamide: A classic, broad-spectrum carbonic anhydrase inhibitor. It will serve as a positive control for CA inhibition assays.
-
Indisulam: A sulfonamide-based anticancer agent that is also a known CA inhibitor. This will allow for a comparison of potency and potential downstream cellular effects.
-
Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) containing a sulfonamide group but primarily acting as a COX-2 inhibitor. This will serve as a negative control for CA-specific inhibition and help assess off-target effects.
Experimental Workflow for Mechanism of Action Elucidation
The following experimental workflow is designed to systematically investigate the proposed mechanism of action.
Caption: A phased experimental workflow for MoA elucidation.
Phase 1: In Vitro Target Engagement
Enzyme Inhibition Assays
The initial step is to determine if 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide directly inhibits the enzymatic activity of various human carbonic anhydrase isoforms (e.g., CA I, II, IX, and XII).
Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
-
Reagents and Materials:
-
Purified recombinant human CA isoforms (I, II, IX, XII).
-
4-Nitrophenyl acetate (NPA) as the substrate.
-
HEPES buffer (pH 7.4).
-
2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, Acetazolamide, Indisulam, and Celecoxib dissolved in DMSO.
-
96-well microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and controls in HEPES buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 20 µL of the enzyme solution to each well.
-
Add 20 µL of the diluted compounds or controls to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 160 µL of the NPA substrate solution.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes to monitor the formation of 4-nitrophenol.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | CA I IC50 (nM) | CA II IC50 (nM) | CA IX IC50 (nM) | CA XII IC50 (nM) |
| 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Indisulam | 5000 | 380 | 45 | 4.5 |
| Celecoxib | >10,000 | >10,000 | >10,000 | >10,000 |
Enzyme Inhibition Kinetics:
To understand the nature of the inhibition (e.g., competitive, non-competitive), kinetic studies should be performed by measuring the reaction rates at varying concentrations of both the substrate (NPA) and the inhibitor. The data can be visualized using a Lineweaver-Burk plot.[9]
Caption: Expected changes in kinetic parameters for different inhibition types.
Binding Affinity Determination
Directly measuring the binding affinity of the compound to the target enzyme provides further evidence of a direct interaction and quantifies its strength. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for this purpose.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Instrumentation: A sensitive ITC instrument (e.g., MicroCal ITC200).
-
Sample Preparation:
-
Dialyze the purified CA enzyme into the desired buffer (e.g., PBS, pH 7.4).
-
Dissolve 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in the same dialysis buffer. Ensure the final DMSO concentration is identical in both the syringe and the cell to minimize heats of dilution.[10]
-
-
Procedure:
-
Load the enzyme solution into the sample cell and the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the enzyme solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[11]
-
Protocol: Surface Plasmon Resonance (SPR)
-
Instrumentation: An SPR biosensor system (e.g., Biacore).
-
Procedure:
-
Immobilize the purified CA enzyme onto a sensor chip.
-
Prepare a series of dilutions of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide in a suitable running buffer.
-
Inject the compound solutions over the sensor surface and monitor the change in the SPR signal in real-time.
-
After each injection, allow for dissociation and then regenerate the sensor surface.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[12][13]
-
Data Presentation:
| Compound | Target | Technique | Kd (nM) | Stoichiometry (n) |
| 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide | CA IX | ITC | Experimental Data | Experimental Data |
| 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide | CA IX | SPR | Experimental Data | N/A |
| Acetazolamide | CA IX | ITC | ~20 | ~1 |
Phase 2: Cellular Target Validation
Confirming that the compound engages with its target in a cellular context is a critical step to ensure physiological relevance.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells or cell lysates.[14][15] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Protocol: CETSA
-
Cell Culture: Culture a relevant cell line that expresses the target CA isoform (e.g., a cancer cell line overexpressing CA IX).
-
Procedure:
-
Treat the cells with 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide or a vehicle control for a defined period.
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermocycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble CA IX in the supernatant by Western blotting or ELISA.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]
-
Cell-Based Functional Assays
These assays assess the downstream functional consequences of target inhibition in a cellular context.
Protocol: Hypoxia-Induced Extracellular Acidification Assay
-
Rationale: CA IX is upregulated under hypoxic conditions in tumors and contributes to the acidification of the tumor microenvironment. Inhibiting CA IX should reduce this acidification.
-
Procedure:
-
Seed cancer cells in a 96-well plate.
-
Induce hypoxia by placing the cells in a hypoxic chamber (1% O2).
-
Treat the cells with varying concentrations of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide and controls.
-
After 24-48 hours, measure the pH of the cell culture medium using a pH-sensitive fluorescent probe.
-
A dose-dependent increase in the extracellular pH would indicate functional inhibition of CA IX.
-
Protocol: Cell Proliferation/Viability Assay
-
Rationale: By inhibiting a target crucial for cancer cell survival (like CA IX), the compound is expected to reduce cell proliferation.
-
Procedure:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with a serial dilution of the test compounds.
-
After 72 hours of incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
Phase 3: In Vivo Proof-of-Concept
The final stage of MoA validation involves demonstrating the compound's efficacy in a relevant animal model.
Pharmacokinetic (PK) Profiling
Before efficacy studies, it is essential to determine the pharmacokinetic properties of the compound to establish an appropriate dosing regimen. This involves administering the compound to animals (e.g., mice) and measuring its concentration in plasma and tissues over time.
Xenograft Models
Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anticancer agents.[2][17][18][19]
Protocol: Human Tumor Xenograft Study
-
Model System: Athymic nude mice bearing subcutaneous tumors derived from a human cancer cell line that overexpresses the target CA isoform.
-
Procedure:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, a positive control (e.g., Indisulam), and a vehicle control at the predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., measuring target inhibition in the tumor tissue).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Experimental Data | N/A |
| 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide | Experimental Data | Experimental Data |
| Indisulam | Experimental Data | Experimental Data |
Conclusion
The systematic and multi-tiered approach outlined in this guide provides a robust framework for elucidating the mechanism of action of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. By progressing from in vitro enzyme and binding assays to cellular target engagement and functional studies, and culminating in in vivo efficacy models, researchers can build a comprehensive and validated understanding of this novel compound's biological activity. The proposed hypothesis of carbonic anhydrase inhibition serves as a starting point, and the described experimental protocols are designed to rigorously test this hypothesis while remaining adaptable to uncover alternative or additional mechanisms. The successful execution of this research plan will be instrumental in determining the therapeutic potential of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide and guiding its future development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
Introduction: As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is a heterocyclic compound with a sulfonamide core, a structure common in pharmacologically active agents. While specific, comprehensive disposal data for this exact molecule is not widely published, its structural class and known hazard profile command a rigorous and cautious approach to its disposal. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, grounded in federal regulations and chemical first principles, to ensure the safety of laboratory personnel and protect our environment.
Section 1: Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. The primary driver for our disposal strategy is the compound's known acute toxicity and its structural classification as a heterocyclic sulfonamide.
Chemical Identity and Known Hazards: The available safety information classifies 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide with the GHS07 pictogram, indicating it poses a moderate hazard.
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
These classifications necessitate that the compound and any materials it contacts be treated as hazardous waste. The sulfonamide group is of particular note; many sulfonamides are known for their environmental persistence and potential to act as pollutants.[1][2] Therefore, disposal protocols must prevent any release into the environment.
| Property | Information |
| Chemical Name | 2-benzyl-1,2,7-thiadiazepane 1,1-dioxide |
| CAS Number | 1017782-61-4[3] |
| Molecular Formula | C11H16N2O2S[3][4] |
| Molecular Weight | 240.33 g/mol |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302, H312, H332 |
Section 2: Personal Protective Equipment (PPE) and Safety
Given the compound's hazard profile, adherence to proper PPE is non-negotiable.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation of dust. Always handle this compound in a well-ventilated area.[5]
Section 3: Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this research chemical is that it must be managed as hazardous waste from the point of generation to its final destruction by a licensed facility.[6] Sewer and trash disposal are strictly prohibited.[7][8]
Step 1: Waste Identification and Classification All materials that have come into contact with 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide must be considered hazardous waste.[9] This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated lab consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
Spill cleanup materials.
Step 2: Select a Compatible Waste Container The integrity of the waste container is crucial for preventing leaks and exposures.
-
For Solids: Use a sturdy, sealable wide-mouth container made of high-density polyethylene (HDPE).
-
For Liquids/Solutions: Use a sealable glass or HDPE bottle. Ensure the container material is compatible with the solvent used (e.g., do not store corrosive waste in metal containers).[10][11]
-
Causality: Using a compatible container prevents degradation of the container itself, which could lead to a spill of hazardous material. The original product container is often a suitable choice if it is in good condition.[11]
Step 3: Label the Container Immediately Proper labeling is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[10][12] As soon as the first drop of waste enters the container, it must be labeled.[9]
-
List all chemical constituents by their full name (no abbreviations).[7]
-
Include the approximate percentage or concentration of each component.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
Step 4: Segregate and Accumulate Waste Safely Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[8][13]
-
Segregate Incompatibles: Store this waste stream away from strong acids, bases, and strong oxidizing agents to prevent accidental reactions.[8]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when you are actively adding waste.[7][9][11] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Place liquid waste containers in a larger, chemically resistant tray or bin to contain any potential leaks.[7][9]
Step 5: Arrange for Final Disposal Researchers are not responsible for the ultimate treatment of the waste. Your institution's Environmental Health & Safety (EHS) department is your partner in this process.
-
Once the container is full or waste is no longer being generated, contact your EHS office to request a waste pickup.[7]
-
Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).[9]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal.
Section 4: Decontamination of Surfaces and Glassware
Decontamination is a critical step to ensure that items can be safely reused or disposed of as regular trash. The fundamental principle is that gross contamination must be removed and managed as hazardous waste before cleaning.
Protocol for Reusable Glassware/Equipment:
-
Mechanical Removal: Scrape or wipe off any visible solid residue. This residue and the cleaning materials (e.g., wipe) must be disposed of as solid hazardous waste.
-
Initial Rinse (Capture): Perform a "first rinse" with a small amount of a suitable solvent (e.g., acetone, ethanol) to dissolve the remaining compound. This first rinsate must be collected and disposed of as liquid hazardous waste .[7] This step is the most critical for effective decontamination.
-
Cleaning: Wash the glassware with laboratory detergent and water as you normally would. The physical scrubbing action is as important as the detergent.[14]
-
Final Rinses: Rinse thoroughly with tap water, followed by deionized water. These subsequent rinses can typically be discharged to the sanitary sewer.
-
Drying: Air dry or oven dry as appropriate. The item is now considered decontaminated and safe for reuse.
Empty containers of the original compound must be triple-rinsed using this procedure before being disposed of as regular trash (with the label defaced).[7]
Section 5: Spill Management Protocol
In the event of a spill, a prepared and immediate response is essential to mitigate exposure and contamination.
-
ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
CONTROL & COMMUNICATE: Secure the area to prevent entry. Inform the Laboratory Supervisor and your institution's EHS department.
-
CONTAIN (if safe to do so): Don the full PPE described in Section 2.
-
For solid spills: Gently cover with absorbent pads to prevent dust from becoming airborne. Do not sweep dry powder.
-
For liquid spills: Cover with a chemical absorbent material (e.g., vermiculite or a commercial spill kit), starting from the outside and working inward.
-
-
CLEANUP: Using scoops or other appropriate tools, carefully collect all contaminated absorbent material and any broken glass.
-
DISPOSE: Place all cleanup materials into a designated hazardous waste container. Label it immediately with the contents, including the spilled chemical and the absorbent used.
-
DECONTAMINATE: Using the procedure in Section 4, decontaminate the surface area of the spill.
This guide provides a comprehensive framework for the responsible management of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide. Adherence to these protocols is not just a matter of regulatory compliance but a core tenet of our commitment to a safe and sustainable research environment.
References
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023). Northwestern University. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]
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Al-Rimawi, F., et al. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Retrieved from [Link]
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2-benzyl-1,2,7-thiadiazepane 1,1-dioxide. (n.d.). SINFOO. Retrieved from [Link]
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Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved from [Link]
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Liu, B., et al. (2016). Biodegradation of sulfonamide antibiotics in sludge. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide
This document provides essential safety and handling protocols for 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide (CAS No. 1017782-61-4). As a sulfonamide derivative, this compound requires careful management to mitigate risks in a laboratory setting. This guide is built on the foundational principles of risk assessment, procedural diligence, and a proactive safety culture, designed to empower researchers in drug development and chemical synthesis.
Hazard Assessment and Chemical Profile
Understanding the specific risks associated with 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide is the critical first step in establishing a safe handling protocol. The primary hazards, as identified by the Globally Harmonized System (GHS), dictate the minimum personal protective equipment (PPE) and engineering controls required.
GHS Hazard Classification: [1]
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
These classifications indicate that the compound poses a moderate acute toxicity risk through ingestion, dermal contact, and inhalation. The compound is a solid with a melting point of 72-74°C, meaning the primary inhalation risk comes from airborne dust or aerosolized particles.[1] Therefore, all handling procedures must focus on containment and preventing the generation of dust.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is a direct response to the identified hazards. For all routine handling of 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, the following PPE is mandatory. This multi-layered approach creates a robust barrier to exposure.[2][3][4][5]
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (Chemically resistant) | Prevents dermal absorption (addresses H312). Double-gloving is recommended when handling larger quantities or for prolonged tasks.[3] |
| Eye & Face Protection | Safety Glasses with Side Shields or Chemical Goggles | Protects eyes from accidental splashes or airborne particles. A face shield should be worn over goggles if there is a significant splash risk.[4][6] |
| Body Protection | Long-sleeved Laboratory Coat | Provides a primary barrier against skin contact on the arms and body (addresses H312). |
| Respiratory Protection | Not required for small-scale handling within a certified chemical fume hood. For weighing outside of a ventilated enclosure or potential dust generation, an N95-rated respirator is required. | Mitigates inhalation risk from dust (addresses H332).[7] All respiratory protection requires proper fit-testing and training.[6] |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step workflow is paramount for minimizing exposure. The following protocol outlines the essential stages of handling this compound, from preparation to cleanup.
Experimental Workflow Diagram
Caption: Workflow for handling 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood has been certified within the last year.
-
Assemble all necessary glassware, reagents, and a designated, clearly labeled waste container within the fume hood.
-
Don PPE: Put on your lab coat, followed by safety goggles. Finally, don the first pair of nitrile gloves. If double-gloving, put the second pair on now.
-
-
Weighing and Transfer (perform all steps inside the fume hood):
-
To minimize static and dust, use an anti-static weigh boat or place the compound on weigh paper within a beaker.
-
Carefully tap the solid from the weigh boat/paper into the reaction vessel. Avoid any actions that could generate dust, such as scraping or vigorous shaking.
-
Promptly add the reaction solvent to wet the solid, which significantly reduces the risk of aerosolization.[8]
-
-
Post-Handling and Cleanup:
-
Securely close the primary container of the compound and wipe it down with a damp cloth before returning it to storage. Store in a dry, closed container.[1]
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
-
Place all contaminated disposables (gloves, weigh boats, paper towels) into the designated, sealed hazardous waste container.
-
-
Doffing PPE:
-
Gloves: Remove the outer pair of gloves (if double-gloving) and dispose of them. Remove the inner pair by peeling them off from the cuff, turning them inside out without touching the outer surface.
-
Lab Coat: Remove your lab coat by rolling it inward, ensuring the contaminated exterior does not touch your clothes.
-
Eye Protection: Remove your goggles.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds. Hand sanitizer is not a substitute for proper hand washing to remove chemical contamination.[2]
-
Spill and Disposal Management
Spill Response: In the event of a small spill within the fume hood, cordon off the area. Use an absorbent material from a chemical spill kit to gently cover the solid or liquid. Avoid dry sweeping, which can generate dust. Once absorbed, carefully transfer the material to the hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Disposal Plan: All waste contaminated with 2-Benzyl-1,2,7-thiadiazepane 1,1-dioxide, including excess compound, contaminated consumables, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed plastic bag or container designated for "Solid Organic Waste."
-
Liquid Waste: Collect in a labeled, sealed container for "Non-halogenated Organic Waste," unless mixed with halogenated solvents.
-
Never dispose of this compound down the drain or in regular trash. All disposal must comply with local, state, and federal regulations.[9]
References
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- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

